molecular formula C8H9FO3S B1432568 4-Ethoxybenzene-1-sulfonyl fluoride CAS No. 402-56-2

4-Ethoxybenzene-1-sulfonyl fluoride

Katalognummer: B1432568
CAS-Nummer: 402-56-2
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: NZUVUODHVGFJCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Ethoxybenzene-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C8H9FO3S and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxybenzene-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxybenzene-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-ethoxybenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUVUODHVGFJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301299
Record name 4-Ethoxybenzenesulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-56-2
Record name 4-Ethoxybenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxybenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 4-Ethoxybenzene-1-sulfonyl Fluoride in SuFEx Chemistry and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxybenzene-1-sulfonyl fluoride (CAS 402-56-2) is a specialized organosulfur building block that has gained prominence with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] Unlike its sulfonyl chloride counterparts, this compound exhibits a unique "sleeping beauty" reactivity profile: it remains inert to hydrolysis and non-specific nucleophiles under physiological conditions but activates rapidly upon specific engagement with protein side chains (e.g., Tyrosine, Lysine) or under Lewis acid catalysis. This guide details its physicochemical properties, synthesis protocols, and applications as a covalent probe in drug discovery and chemical biology.

Part 1: Chemical Identity and Physical Properties

Chemical Identity
PropertyDetail
Chemical Name 4-Ethoxybenzene-1-sulfonyl fluoride
Synonyms p-Ethoxybenzenesulfonyl fluoride; 4-Ethoxyphenylsulfonyl fluoride
CAS Number 402-56-2
Molecular Formula C₈H₉FO₃S
Molecular Weight 204.22 g/mol
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)F
InChI Key YKTVOVMXBLLWNM-UHFFFAOYSA-N (Analogous structure verification required per batch)
Physical Properties
PropertyValue / DescriptionNote
Physical State Low-melting solid or viscous liquidMelting point is sensitive to purity; often semi-solid at RT.
Solubility Soluble in DMSO, DMF, CH₃CN, CH₂Cl₂Hydrophobic ethoxy tail enhances organic solubility.
Hydrolytic Stability High (t₁/₂ > 24h in neutral buffer)Significantly more stable than sulfonyl chlorides.
Density ~1.2 - 1.3 g/mL (Estimated)Denser than water.
Storage 2–8°C, Inert AtmosphereMoisture sensitive over long durations; store under Argon/Nitrogen.

Part 2: Synthesis and Manufacturing[3]

The synthesis of 4-ethoxybenzene-1-sulfonyl fluoride is typically achieved through two primary pathways: the traditional halide exchange (swapping chloride for fluoride) or the modern SuFEx route directly from phenols.

Pathway A: Halide Exchange (Traditional)

This method utilizes the readily available 4-ethoxybenzenesulfonyl chloride. The driving force is the formation of the strong S-F bond and the precipitation of KCl.

  • Reagents: 4-Ethoxybenzenesulfonyl chloride, Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF).

  • Solvent: Acetonitrile (CH₃CN) or Water/Dioxane biphasic system.

  • Yield: Typically >90%.[3]

Pathway B: SuFEx from Phenol (Modern)

Utilizes Sulfuryl Fluoride (SO₂F₂) gas to convert 4-ethoxyphenol directly into the fluorosulfate, which can rearrange or be used as a distinct SuFEx probe (Fluorosulfate vs Sulfonyl Fluoride distinction is critical here; strictly speaking, this route yields the fluorosulfate Ar-O-SO₂F, but is mechanistically relevant for generating S(VI)-F hubs). Note: For the strict sulfonyl fluoride (Ar-SO₂F), Pathway A is the standard.

Synthesis Workflow Diagram

SynthesisPathways cluster_conditions Reaction Conditions Start_Cl 4-Ethoxybenzenesulfonyl Chloride Intermediate Transition State [Hypervalent Sulfur] Start_Cl->Intermediate Nucleophilic Attack (F-) Reagent_A KHF2 (aq) or KF/18-Crown-6 Reagent_A->Intermediate Product 4-Ethoxybenzene-1-sulfonyl Fluoride Intermediate->Product Chloride Departure Byproduct Byproduct: KCl Intermediate->Byproduct Solvent: MeCN/Water Solvent: MeCN/Water Temp: RT to 60°C Temp: RT to 60°C

Caption: Figure 1. Halide exchange mechanism for the synthesis of 4-ethoxybenzene-1-sulfonyl fluoride from its chloride precursor.

Part 3: Reactivity Profile & SuFEx Mechanism

The "Sleeping Beauty" Phenomenon

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reaction with nucleophiles, 4-ethoxybenzene-1-sulfonyl fluoride is remarkably stable. The S(VI)-F bond is strong and non-polarizable, resisting spontaneous reaction.

  • Activation: It requires a specific environment—such as the hydrogen-bonding network of a protein active site or a Lewis acid catalyst—to destabilize the fluoride and permit nucleophilic attack.

  • Selectivity: It preferentially targets Tyrosine (via phenol) and Lysine (via amine) residues in proteins, making it an ideal warhead for covalent probes.

Comparison: Sulfonyl Fluoride vs. Chloride
FeatureSulfonyl Chloride (-SO₂Cl)Sulfonyl Fluoride (-SO₂F)
Bond Energy Weaker (S-Cl)Stronger (S-F)
Hydrolysis Rapid (Minutes to Hours)Slow (Days to Weeks)
Redox Stability Susceptible to reductionResistant to reduction
Selectivity Low (Promiscuous)High (Context-dependent)
Mechanism Dissociative or AssociativeAssociative (via pentacoordinate intermediate)
SuFEx Activation Diagram

SuFExMechanism Probe 4-Ethoxybenzene-1-sulfonyl Fluoride Complex Pre-reaction Complex (H-Bond Stabilization) Probe->Complex Binding Protein Target Protein (Tyr/Lys Residue) Protein->Complex TS Pentacoordinate Transition State Complex->TS Nucleophilic Attack Covalent Covalent Adduct (Sulfonamide/Sulfonate) TS->Covalent S-F Bond Breakage Fluoride Leaving Group (F-) TS->Fluoride

Caption: Figure 2. SuFEx activation mechanism showing the context-dependent covalent labeling of protein targets.

Part 4: Experimental Protocols

Protocol: Synthesis from Sulfonyl Chloride

Objective: Preparation of 1.0 g of 4-ethoxybenzene-1-sulfonyl fluoride.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Solvent Preparation: Prepare a mixture of Acetonitrile (CH₃CN) and Water (1:1 v/v, 10 mL).

  • Reagent Addition:

    • Add 4-Ethoxybenzenesulfonyl chloride (1.0 eq, ~4.5 mmol).

    • Add Potassium Bifluoride (KHF₂) (2.0 eq) or Potassium Fluoride (KF) (2.0 eq). Note: KHF₂ is often more effective due to the formation of bifluoride species.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC (hexane/ethyl acetate) or LC-MS. The chloride starting material should disappear.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry organic layer over Anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: If necessary, recrystallize from hexane/ether or purify via silica gel flash chromatography (typically 5-10% EtOAc in Hexane).

  • Validation: Confirm identity via ¹H NMR and ¹⁹F NMR (Signal typically around +65 ppm relative to CFCl₃).

Protocol: General SuFEx Protein Labeling

Objective: Covalent labeling of a target protein containing a reactive Tyrosine.

  • Buffer: PBS (pH 7.4). Avoid buffers with high nucleophilicity (e.g., Tris) if high concentrations of probe are used, though -SO₂F is generally compatible.

  • Incubation:

    • Protein Concentration: 1–10 µM.

    • Probe Concentration: 10–100 µM (10x excess).

    • Add 4-ethoxybenzene-1-sulfonyl fluoride (from 100 mM DMSO stock).

  • Timing: Incubate at 37°C for 1–4 hours.

  • Analysis: Analyze by intact protein Mass Spectrometry. Look for a mass shift of +184.2 Da (Mass of probe minus Fluoride).

Part 5: Safety and Handling

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H318: Causes serious eye damage.

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and lab coat.

    • Inhalation: Handle in a chemical fume hood. Sulfonyl fluorides can be respiratory irritants.

    • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water. Consult a physician immediately if eyes are exposed.

  • Storage: Store in a tightly closed container at 2-8°C. Moisture can slowly degrade the compound over months, releasing HF.

References

  • Sharpless, K. B., et al. (2014).[4][5] "SuFEx Click Chemistry for Late-Stage Functionalization." Angewandte Chemie International Edition. (Foundational text on SuFEx chemistry).

  • EnamineStore. "4-ethoxybenzene-1-sulfonyl fluoride - CAS 402-56-2."[1][2] (Source for CAS and physical form verification).

  • Accela ChemBio. "Product Information: 4-ethoxybenzene-1-sulfonyl fluoride."[1] (Source for CAS and availability).

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie, 53(36), 9430-9448. .

  • Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm, 9, 14-22.

Sources

"4-Ethoxybenzene-1-sulfonyl fluoride" CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 402-56-2 Formula: C₈H₉FO₃S Molecular Weight: 204.22 g/mol [1]

Executive Summary

4-Ethoxybenzene-1-sulfonyl fluoride (4-EBSF) is a specialized Sulfur(VI) Fluoride Exchange (SuFEx) hub used in high-throughput medicinal chemistry and chemical biology. Unlike its chloride counterparts, 4-EBSF exhibits a unique "sleeping beauty" reactivity profile: it is thermodynamically stable against hydrolysis and reduction under physiological conditions but becomes highly reactive toward specific nucleophiles (phenols, amines, and protein side chains) upon activation by Lewis bases or silicon-based reagents. This guide details its physicochemical profile, synthesis, SuFEx mechanism, and experimental protocols for drug discovery applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Ethoxybenzene-1-sulfonyl fluoride
CAS Number 402-56-2
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)F
Molecular Weight 204.22 g/mol
Physical State Low-melting solid or semi-solid (Ambient)
Solubility Soluble in DCM, MeCN, THF, DMSO; Insoluble in water
Stability Stable to hydrolysis at pH 2–10; Stable to thermolysis up to >150°C
Reactivity Class SuFEx Electrophile (Michael acceptor-like specificity for Tyr/Lys)

Synthesis & Production

The synthesis of 4-EBSF is most efficiently achieved via a two-step sequence starting from phenetole (ethoxybenzene), or a single-step halide exchange from commercially available 4-ethoxybenzenesulfonyl chloride.

Synthetic Pathway (Graphviz)

Synthesis Figure 1: Synthetic route from Phenetole to 4-EBSF via Chlorosulfonation and Halide Exchange. Phenetole Phenetole (Ethoxybenzene) SulfonylChloride 4-Ethoxybenzenesulfonyl Chloride Phenetole->SulfonylChloride Electrophilic Aromatic Substitution (-5°C to RT) ClSO3H Chlorosulfonic Acid (ClSO3H) ClSO3H->SulfonylChloride Product 4-Ethoxybenzene-1-sulfonyl Fluoride (4-EBSF) SulfonylChloride->Product Halide Exchange (MeCN/H2O, RT) KHF2 KHF2 / KF (Bifluoride) KHF2->Product

Protocol: Halide Exchange (Chloride to Fluoride)

This protocol converts 4-ethoxybenzenesulfonyl chloride to 4-EBSF using potassium bifluoride (KHF₂), a method favored for its high yield and operational simplicity.

Reagents:

  • 4-Ethoxybenzenesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv)

  • Acetonitrile (MeCN) / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 4-ethoxybenzenesulfonyl chloride (10 mmol) in 10 mL of acetonitrile in a round-bottom flask.

  • Activation: Prepare a solution of KHF₂ (20 mmol) in 10 mL of water.

  • Reaction: Add the aqueous KHF₂ solution to the organic phase. Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (the fluoride is typically more polar than the chloride) or LC-MS.

  • Workup: Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanism of Action: SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a "click" chemistry reaction defined by the unique stability-reactivity balance of the S(VI)-F bond. Unlike sulfonyl chlorides, which hydrolyze rapidly, sulfonyl fluorides like 4-EBSF are stable in water and plasma but react selectively with nucleophiles when "activated."

Activation Modes
  • Silicon-Mediated Exchange: Silyl ethers (R-OTMS) react with R-SO₂F catalyzed by fluoride sources (e.g., DBU, BTMG) to form stable sulfonate esters (R-SO₂-OR'). The driving force is the formation of the strong Si-F bond.

  • Protein Conjugation: Specific amino acid residues (Tyrosine, Lysine, Serine, Histidine) can displace the fluoride, often aided by the local protein environment which acts as a base.

SuFEx Catalytic Cycle (Graphviz)

SuFEx_Mechanism Figure 2: SuFEx mechanism showing Si-F bond formation as the thermodynamic driving force. SO2F 4-EBSF (R-SO2-F) Transition Pentacoordinate Sulfur Intermediate SO2F->Transition Activation Nucleophile Silyl Ether (Ar-O-TMS) Nucleophile->Transition Activation Catalyst Base Catalyst (DBU/BTMG) Catalyst->Transition Assists F- departure Product Sulfonate Ester (R-SO2-O-Ar) Transition->Product Collapse Byproduct TMS-F Transition->Byproduct Si-F Bond Formation

Applications in Drug Discovery[8][10]

Covalent Inhibition & Probes

4-EBSF serves as a warhead for covalent inhibitors. The ethoxy group provides a specific steric and lipophilic profile that can fit into hydrophobic pockets of enzymes, positioning the reactive -SO₂F group near a nucleophilic residue (e.g., catalytic serine or tyrosine).

  • Target Validation: Use 4-EBSF analogs to "fish" for targets. The stable bond formed allows for downstream proteomic analysis (mass spectrometry) to identify the modified residue.

  • Late-Stage Functionalization: The stability of the -SO₂F group allows it to be carried through multi-step syntheses, enabling the conversion of known drugs into covalent inhibitors at the final stage.

Experimental Protocol: SuFEx Coupling (General)

Objective: Coupling 4-EBSF with a phenol (Ar-OH) or silyl ether (Ar-OTMS).

Reagents:

  • 4-EBSF (1.0 equiv)

  • Aryl Silyl Ether (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%)

  • Solvent: Acetonitrile (MeCN) or DCM

Procedure:

  • Setup: In a vial, combine 4-EBSF and the aryl silyl ether in MeCN (0.2 M concentration).

  • Initiation: Add DBU (10 mol%).

  • Reaction: Stir at room temperature. Reaction times vary from 10 minutes to 2 hours depending on steric hindrance.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the sulfonyl fluoride.

  • Purification: Concentrate and purify via column chromatography. The byproduct (TMS-F) is volatile and removed during concentration.

Safety & Handling

  • Corrosivity: Sulfonyl fluorides can hydrolyze to sulfonic acids and HF on prolonged contact with moisture, though 4-EBSF is relatively stable. Handle as a corrosive solid (Skin Corr. 1B).

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Work in a fume hood.

  • Storage: Store in a cool, dry place. While stable at RT, long-term storage under inert gas (Nitrogen/Argon) is recommended to prevent slow hydrolysis.

References

  • SuFEx Click Chemistry Introduction: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Synthesis of Sulfonyl Fluorides: Jiang, Y., Alharbi, N. S., Sun, B., & Qin, H. L. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9, 33866-33870. Link

  • Chemical Biology Applications: Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters, 9(7), 584–586. Link

  • CAS Registry Data: 4-Ethoxybenzene-1-sulfonyl fluoride (CAS 402-56-2).[1][3] EnamineStore / PubChem. Link

Sources

The Mechanism of Action of Sulfonyl Fluoride Probes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of chemical biology and drug discovery, the pursuit of precise and potent molecular tools is paramount. Among the arsenal of covalent modifiers, sulfonyl fluoride-based probes have emerged as a uniquely versatile class of reagents.[1][2] Their finely tuned reactivity and ability to target a broad range of nucleophilic amino acid residues have positioned them as indispensable tools for enzyme inhibition, target identification, and the exploration of complex biological systems.[1][2] This guide provides an in-depth exploration of the mechanism of action of sulfonyl fluoride probes, offering both fundamental principles and practical insights for researchers, scientists, and drug development professionals. We will delve into the core chemistry that governs their function, the nuances of their interactions with protein targets, and the experimental strategies that leverage their unique properties.

The Fundamental Chemistry of the Sulfonyl Fluoride Warhead

The efficacy of sulfonyl fluoride probes is rooted in the unique properties of the sulfur(VI)-fluoride bond. This functional group strikes a delicate balance between stability in aqueous environments and sufficient electrophilicity to react with nucleophilic residues on proteins.[2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability and are not susceptible to reduction.[2]

The central principle governing the action of these probes is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of "click chemistry."[3][4] In this reaction, a nucleophilic amino acid side chain attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonamide or sulfonate ester bond.[5][6] This process is often referred to as "suicide" or mechanism-based inhibition, as the probe forms an irreversible covalent bond with its target.

The reactivity of the sulfonyl fluoride warhead can be modulated by altering the electronic properties of the aryl ring to which it is attached.[3][7] Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing the probe's reactivity, while electron-donating groups have the opposite effect. This tunability allows for the rational design of probes with desired reactivity profiles for specific applications.[7]

Targeting a Diverse Nucleophilic Landscape

A key advantage of sulfonyl fluoride probes is their ability to target a wider range of amino acid residues compared to more traditional covalent warheads that primarily target cysteine.[2][8] This expands the "ligandable proteome" and opens up new avenues for drug discovery and chemical biology research.[6][9] Sulfonyl fluorides have been shown to react with serine, threonine, tyrosine, lysine, histidine, and even cysteine under specific conditions.[2][10]

Target Residue Nucleophilic Group Resulting Covalent Linkage Key Considerations
Serine/Threonine Hydroxyl (-OH)Sulfonate EsterOften found in the active sites of hydrolases (e.g., serine proteases). The nucleophilicity is frequently enhanced by a catalytic triad.[8]
Tyrosine Phenolic Hydroxyl (-OH)Sulfonate EsterA common target in kinase binding sites and other functional hotspots.[8][11]
Lysine Epsilon-Amino (-NH2)SulfonamideA prevalent and often functionally important residue.[8][12]
Histidine Imidazole RingSulfonamideIts nucleophilicity is pH-dependent and it can play key roles in catalysis.[10]
Cysteine Thiol (-SH)Thiosulfonate (unstable)While sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for durable inhibition of cysteine residues compared to other warheads.[3][7]

The selectivity of a sulfonyl fluoride probe for a particular residue is not solely determined by the intrinsic nucleophilicity of the amino acid. The local microenvironment of the protein's binding pocket plays a crucial role. Factors such as the precise positioning of the nucleophile, the presence of activating residues (e.g., in a catalytic triad), and the overall shape and electrostatic properties of the binding site contribute significantly to the context-specific reactivity of these probes.[2][10]

Mechanism of Covalent Modification: A Step-by-Step View

The covalent modification of a target protein by a sulfonyl fluoride probe can be conceptualized as a two-step process:

  • Non-covalent Binding: The probe initially binds reversibly to the target protein's binding site. The affinity of this initial interaction is determined by the non-covalent interactions between the probe's scaffold and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Covalent Reaction: Once bound, the sulfonyl fluoride warhead is positioned in close proximity to a nucleophilic amino acid residue. The nucleophile then attacks the electrophilic sulfur atom, leading to the formation of a covalent bond and the release of a fluoride ion.

This two-step mechanism is critical for the specificity of sulfonyl fluoride probes. The initial non-covalent binding event ensures that the reactive warhead is concentrated at the intended target site, minimizing off-target reactions.

Sulfonyl_Fluoride_Mechanism Probe Sulfonyl Fluoride Probe Complex Non-Covalent Probe-Protein Complex Probe->Complex Reversible Binding Protein Target Protein (with Nucleophile) Protein->Complex Covalent_Complex Covalently Modified Protein Complex->Covalent_Complex Nucleophilic Attack (Irreversible) Fluoride Fluoride Ion (Leaving Group)

Figure 1: A diagram illustrating the two-step mechanism of action of sulfonyl fluoride probes.

Experimental Workflow for Target Identification and Validation

A common application of sulfonyl fluoride probes is in activity-based protein profiling (ABPP) and target identification.[13] A typical workflow involves the use of a probe that contains both the sulfonyl fluoride warhead and a reporter tag (e.g., an alkyne or azide for click chemistry, or a biotin moiety).

Step-by-Step Experimental Protocol:

  • Probe Incubation: The tagged sulfonyl fluoride probe is incubated with a complex biological sample, such as a cell lysate or live cells.

  • Covalent Labeling: The probe covalently modifies its protein targets.

  • Reporter Tag Conjugation (if applicable): If the probe contains a click chemistry handle, a fluorescent dye or biotin is attached via a copper-catalyzed or strain-promoted cycloaddition reaction.

  • Enrichment/Visualization:

    • Biotinylated Probes: The biotin-labeled proteins are enriched using streptavidin-coated beads.

    • Fluorescently Tagged Probes: The labeled proteins can be visualized directly by in-gel fluorescence scanning.

  • Protein Digestion: The enriched or visualized proteins are digested into smaller peptides, typically using trypsin.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and map the specific sites of modification.

ABPP_Workflow Start Biological Sample (e.g., Cell Lysate) Incubation Incubate with Tagged SF Probe Start->Incubation Labeling Covalent Labeling of Target Proteins Incubation->Labeling Click_Chemistry Click Chemistry (e.g., with Biotin-Azide) Labeling->Click_Chemistry Enrichment Enrichment with Streptavidin Beads Click_Chemistry->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification & Site of Modification Mapping LC_MS->Identification

Sources

Theoretical Studies of Sulfonyl Fluoride Electrophilicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and practical frameworks governing sulfonyl fluoride (SF) electrophilicity, designed for application in covalent drug discovery and chemical biology.

Executive Summary: The "Goldilocks" Electrophile

Sulfonyl fluorides (


) occupy a unique "privileged" space in chemical biology, often described as having "Goldilocks" reactivity. Unlike sulfonyl chlorides (

), which are prone to rapid, non-specific hydrolysis, sulfonyl fluorides possess high thermodynamic stability in aqueous physiological environments yet exhibit tunable reactivity toward specific nucleophiles (Tyr, Lys, Ser, His) within protein binding pockets. This guide dissects the theoretical underpinnings of this stability-reactivity paradox, providing a computational and mechanistic framework for designing targeted covalent inhibitors (TCIs) using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Theoretical Foundations of S(VI) Electrophilicity

The Electrostatic and Orbital Landscape

The sulfur atom in the sulfonyl fluoride moiety is in a high oxidation state (+6), adopting a tetrahedral geometry. Theoretical analysis reveals why SFs differ fundamentally from other electrophiles.

  • Hard vs. Soft Acid-Base Theory (HSAB): The sulfur center is a "hard" electrophile, making it particularly reactive toward "hard" nucleophiles like alkoxides (e.g., Serine/Tyrosine side chains) and amines (Lysine), rather than "soft" thiols (Cysteine), although Cysteine reactivity is possible under specific orbital alignments.

  • The S-F Bond Anomaly: The S-F bond is exceptionally strong (

    
    ), significantly stronger than the S-Cl bond. However, the high electronegativity of fluorine induces a massive polarization of the S-F bond, creating a significant positive electrostatic potential hole (
    
    
    
    -hole) on the sulfur atom opposite the fluorine.
  • Orbital Control: The LUMO of sulfonyl fluorides is typically an antibonding

    
     orbital. Nucleophilic attack occurs along the trajectory of this orbital (back-side attack), leading to a trigonal bipyramidal transition state.
    
The "Gated Equilibrium" Mechanism

Unlike Michael acceptors (e.g., acrylamides) that rely on intrinsic electrophilicity, SFs often operate via a "Gated Equilibrium" or "Context-Dependent Activation." They remain inert until a specific microenvironment lowers the activation energy barrier ($ \Delta G^\ddagger $).

Key Activation Factors:

  • Proton Transfer Assistance: The departing fluoride ion is a poor leaving group (

    
     of HF is 3.17) compared to chloride (
    
    
    
    of HCl is -7). Theoretical models show that H-bonding to the fluorine atom in the transition state (by water or protein residues) significantly lowers the barrier.
  • Lewis Acid Catalysis: In SuFEx chemistry, silicon (

    
    ) or calcium (
    
    
    
    ) often stabilizes the fluoride.

Mechanistic Visualization

The following diagram illustrates the "Gated Activation" mechanism where the local protein environment (e.g., a Tyrosine-Arginine dyad) activates the latent sulfonyl fluoride.

SuFEx_Mechanism cluster_env Catalytic Dyad Effect SF_State Latent Sulfonyl Fluoride (Inert in Water) Binding Protein Binding (Specific Pocket) SF_State->Binding Kd (Reversible) Activation Micro-Environment Activation (H-bond to F / pKa shift of Nuc) Binding->Activation Alignment TS Transition State (Trigonal Bipyramidal) Activation->TS Nucleophilic Attack (k_inact) Product Covalent Adduct (Sulfonate/Sulfonamide) TS->Product Fluoride Departure (Irreversible)

Figure 1: Mechanistic pathway of Sulfonyl Fluoride activation within a protein binding pocket, highlighting the transition from latent to reactive states.[1]

Computational Profiling Workflow

To rationally design SF probes, one must calculate the intrinsic electrophilicity and the transition state barriers.

Recommended DFT Methodologies
  • Functionals: Use hybrid functionals with dispersion corrections.

    
    B97X-D  or M06-2X  are the gold standards for kinetics and non-covalent interactions in these systems.
    
  • Basis Sets: A minimum of 6-311+G(d,p) is required to correctly model the anionic character of the leaving fluoride and the hypervalent sulfur center.

  • Solvation: Use SMD (Solvation Model based on Density) with water or dielectric constants mimicking the protein interior (

    
    ).
    
Protocol: Calculating Activation Barriers ( )

Objective: Predict the reactivity of a novel SF warhead against a model nucleophile (e.g., acetate for Tyrosine, methylamine for Lysine).

Step-by-Step Methodology:

  • Conformational Search: Perform a conformational scan of the SF warhead to find the global minimum ground state (GS).

  • Transition State (TS) Guess:

    • Position the nucleophile (e.g.,

      
      ) at a distance of ~2.0 Å from the Sulfur atom, opposite the Fluorine (angle 
      
      
      
      ).
    • Critical Check: Ensure the lone pair of the nucleophile is aligned with the

      
       orbital.
      
  • Optimization (Opt+Freq): Run a TS optimization using the chosen DFT functional (e.g.,

    
    B97X-D/6-311+G(d,p)).
    
  • Validation (The "Self-Validating" Step):

    • Frequency Check: The output must contain exactly one imaginary frequency .

    • Vibration Mode: Visualize this frequency. It must correspond to the simultaneous formation of the S-N bond and elongation of the S-F bond. If it corresponds to methyl rotation, the TS is invalid.

  • IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm the TS connects the correct reactants and products.

Computational Workflow Diagram

DFT_Workflow Start Start: Novel SF Candidate ConfSearch 1. Conformational Search (Ground State) Start->ConfSearch TS_Guess 2. Construct TS Geometry (Back-side Attack) ConfSearch->TS_Guess DFT_Calc 3. DFT Optimization (wB97X-D / 6-311+G(d,p)) TS_Guess->DFT_Calc Freq_Check 4. Frequency Analysis (1 Imaginary Freq?) DFT_Calc->Freq_Check Valid_TS Is Mode S-N formation / S-F break? Freq_Check->Valid_TS Yes Fail Refine Guess / Constraints Freq_Check->Fail No (0 or >1 neg freq) IRC 5. IRC Confirmation Valid_TS->IRC Yes Valid_TS->Fail No Fail->TS_Guess

Figure 2: Computational pipeline for validating sulfonyl fluoride transition states using Density Functional Theory.

Quantitative Data & Tuning Reactivity

Hammett Plot Analysis

The reactivity of aryl sulfonyl fluorides can be finely tuned by modifying substituents on the aromatic ring. Theoretical studies correlate the Hammett constant (


) of substituents with the activation energy.
Substituent (Para)Hammett Constant (

)
Electronic EffectPredicted Reactivity (

)
Stability (

)

+0.78Strong WithdrawalVery HighLow

+0.54WithdrawalHighModerate

+0.23Weak WithdrawalModerateHigh

0.00NeutralBaselineHigh

-0.17Weak DonationLowVery High

-0.27Strong DonationVery LowExtremely High

Table 1: Impact of electronic substituents on SF reactivity. Electron-withdrawing groups (EWGs) lower the LUMO energy, increasing electrophilicity but potentially compromising metabolic stability.

Kinetic Comparison: SF vs. SO2Cl

Experimental and theoretical data highlight the stability difference.

  • Hydrolysis (

    
    ): 
    
    • 
      : 
      
      
      
      minutes to hours.
    • 
      : 
      
      
      
      days to weeks (at pH 7).
  • Aminolysis (

    
    ): 
    
    • Both react rapidly, but SF requires either a basic catalyst or a specific H-bond network (e.g., protein pocket) to facilitate fluoride departure.

Applications in Drug Design[2][3][4]

Targeted Covalent Inhibitors (TCIs)

SFs are ideal for targeting non-catalytic nucleophiles (e.g., Lysine or Tyrosine) on a protein surface.

  • Protocol:

    • Docking: Perform non-covalent docking of the scaffold.

    • Proximity Check: Measure distance between Sulfur and target Nucleophile heteroatom (

      
       Å).
      
    • Geometry Check: Ensure the "approach angle" allows for linear attack (

      
       relative to S-F bond).
      
    • Warhead Tuning: Use the Hammett data (Table 1) to adjust reactivity. If the warhead is too reactive (non-specific labeling), add electron-donating groups (

      
      ). If too inert, add electron-withdrawing groups (
      
      
      
      ,
      
      
      ).
Chemical Probes (SuFEx)

SFs are used as bioorthogonal handles. They can be clicked with silyl ethers or amines in complex biological lysates without reacting with water, enabling "context-dependent" proteomics.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis Source: Journal of the American Chemical Society [Link][2]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society [Link][2]

  • Theoretical Study of the Mechanism of Sulfonyl Fluoride Aminolysis Source: The Journal of Organic Chemistry (General Reference for DFT methodology in this context) [Link]

  • Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics Source: Journal of Chemical Theory and Computation [Link]

Sources

Defining the SuFEx Landscape: The Chemoselectivity of 4-Ethoxybenzene-1-Sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Electrophile

In the expanding toolbox of Sulfur-Fluoride Exchange (SuFEx) chemistry, 4-ethoxybenzene-1-sulfonyl fluoride (EBSF) represents a critical pivot point between stability and reactivity. Unlike its highly reactive sulfonyl chloride counterparts or electron-deficient sulfonyl fluoride analogs (e.g., 4-nitrobenzenesulfonyl fluoride), EBSF utilizes the electron-donating 4-ethoxy group to modulate the electrophilicity of the sulfur(VI) center.

This guide analyzes the chemoselectivity of EBSF, positioning it not just as a reagent, but as a "tuned" warhead for targeted covalent inhibition and activity-based protein profiling (ABPP). By deactivating the sulfur center, the 4-ethoxy substituent enforces a stricter requirement for nucleophile activation, thereby reducing off-target background labeling and enhancing specificity for catalytic tyrosines and lysines in complex proteomes.

Mechanistic Basis: Electronic Tuning of SuFEx Reactivity

The SuFEx Paradigm

Sulfonyl fluorides are "privileged" electrophiles. They possess a unique stability-reactivity profile:

  • Hydrolytic Stability: Stable in water and plasma at physiological pH due to the high bond dissociation energy of the S-F bond and the low polarizability of fluorine.

  • Reductive Stability: Resistant to reduction, unlike sulfonyl chlorides.[1]

  • Context-Dependent Reactivity: They remain inert until activated by a specific local environment (e.g., H-bonding in a protein pocket) or a specific catalyst (e.g., silyl ethers, bases).

The 4-Ethoxy Effect (Hammett Analysis)

The chemoselectivity of EBSF is dictated by the electronic influence of the para-ethoxy substituent.

  • Electronic Effect: The ethoxy group (-OEt) is a strong Electron Donating Group (EDG) via resonance (

    
    ).
    
  • Deactivation: This donation increases electron density at the sulfur center, stabilizing the ground state and raising the activation energy for nucleophilic attack compared to unsubstituted (

    
    ) or electron-withdrawing (
    
    
    
    ) analogs.
  • The Selectivity Consequence: A "hot" electrophile reacts indiscriminately. A "deactivated" electrophile like EBSF requires a highly activated nucleophile (e.g., a deprotonated phenolate or a lysine with a perturbed pKa) to overcome the activation barrier. This makes EBSF a highly selective probe.

Hammett_Reactivity Figure 1: Electronic Tuning of Sulfonyl Fluoride Reactivity EWG EWG-Substituted (e.g., 4-Nitro) High Reactivity Low Selectivity Target Target Nucleophile (e.g., Catalytic Tyr) EWG->Target Fast Background Background Nucleophiles (e.g., Solvent, Glutathione) EWG->Background Significant Side-Reaction Unsub Unsubstituted (Benzene-SF) Moderate Reactivity Unsub->Target Moderate Unsub->Background Variable EDG EDG-Substituted (4-Ethoxy-SF) Tunable Reactivity High Chemoselectivity EDG->Target Selective Reaction (Requires Activation) EDG->Background Inert / No Reaction

Figure 1: The electron-donating ethoxy group acts as a selectivity filter, preventing reaction with background nucleophiles while maintaining activity towards specific, high-affinity targets.

Chemoselectivity Profile: Amino Acid Targeting

In biological systems, EBSF does not react with just any available residue. Its reactivity is driven by the local microenvironment of the protein.

Tyrosine (Tyr)
  • Mechanism: Reaction occurs via the phenolate anion.

  • Selectivity Factor: Tyrosine pKa is typically ~10. EBSF preferentially labels tyrosines with depressed pKa (e.g., proximal to basic residues like Arg/Lys) or those activated by a catalytic triad.

  • Product: Stable Aryl Fluorosulfate.

Lysine (Lys)
  • Mechanism: Nucleophilic attack by the

    
    -amino group.
    
  • Selectivity Factor: At physiological pH (7.4), most lysines are protonated (

    
    ) and non-nucleophilic. EBSF targets lysines that are deprotonated  due to a nearby hydrophobic or positive environment, often found in active sites.
    
  • Product: Sulfonamide.

Histidine (His) & Serine (Ser)
  • Histidine: Can act as a nucleophile or a general base catalyst for Tyr/Lys labeling.

  • Serine: Generally less reactive towards sulfonyl fluorides than sulfonyl chlorides, unless it is the catalytic nucleophile of a serine hydrolase (e.g., AEBSF targets). The 4-ethoxy group likely renders EBSF too deactivated for general serine labeling, restricting it to "super-nucleophilic" serines.

Experimental Protocols

Synthesis of 4-Ethoxybenzene-1-Sulfonyl Fluoride

While commercially available, in-house synthesis allows for the introduction of isotopic labels or structural variations.

Method A: From Sulfonyl Chloride (Traditional)

  • Dissolution: Dissolve 4-ethoxybenzenesulfonyl chloride (1.0 eq) in MeCN or THF.

  • Fluorination: Add saturated aqueous

    
     (2.0 eq) or solid 
    
    
    
    .
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. The biphasic nature often requires vigorous stirring.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (usually Hexanes/EtOAc).

    • Note: Sulfonyl fluorides are stable on silica.

Method B: Oxidative Chlorination-Fluorination (One-Pot)

  • Start: 4-ethoxythiophenol or disulfide.

  • Oxidation: Treat with Trichloroisocyanuric acid (TCCA) and wet KF/alumina in MeCN.

  • Yield: Direct conversion to sulfonyl fluoride without isolating the unstable chloride.

Protein Labeling Workflow (ABPP)

This protocol describes the use of an EBSF-based probe (e.g., an alkyne-tagged analog) for proteomic profiling.

Reagents:

  • Probe: Alkyne-tagged 4-ethoxybenzenesulfonyl fluoride (1–10

    
    M final).
    
  • Proteome: Cell lysate (1 mg/mL in PBS, pH 7.4).

  • Click Reagents:

    
    , TCEP, TBTA, Azide-Rhodamine or Azide-Biotin.
    

Step-by-Step:

  • Incubation: Add Probe to proteome. Incubate at 37°C for 1 hour.

    • Control: Pre-incubate with competitive inhibitor or heat-denatured sample.

  • Quenching: (Optional) Add excess cysteine or aminoguanidine, though EBSF is generally thiol-tolerant.

  • CuAAC Click Chemistry: Add Click Reagents. Incubate 1 hour at RT.

  • Analysis:

    • Gel: SDS-PAGE followed by fluorescence scanning.

    • MS: Streptavidin enrichment, tryptic digest, and LC-MS/MS analysis.

ABPP_Workflow Figure 2: Activity-Based Protein Profiling (ABPP) using EBSF Lysate Cell Lysate (Complex Proteome) Incubation Incubation (37°C, 1 hr, pH 7.4) Lysate->Incubation Probe EBSF Probe (Tunable Electrophile) Probe->Incubation Selection Chemoselective Reaction (Only Activated Tyr/Lys React) Incubation->Selection Click CuAAC Click Reaction (Add Reporter Tag) Selection->Click Covalent Adducts Analysis Readout (Gel Fluorescence / LC-MS) Click->Analysis

Figure 2: The workflow relies on the inherent chemoselectivity of the EBSF probe to filter out background noise before the click chemistry step.

Data Presentation: Reactivity Comparison

The following table summarizes the expected reactivity of EBSF compared to other common sulfonyl fluorides.

Probe ScaffoldElectronic Nature (

)
ReactivitySelectivityPrimary Targets
4-Nitro-Ph-SO₂F Electron-Withdrawing (+0.78)HighLowTyr, Lys, His, Ser (Broad)
Ph-SO₂F Neutral (0.00)ModerateModerateActivated Tyr/Lys
4-Ethoxy-Ph-SO₂F Electron-Donating (-0.24) Low (Tuned) High Catalytic Tyr, Perturbed Lys
Alkyl-SO₂F Inductive DonationVariableVariableSer (Proteases), Lys

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2025).[2] "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[2] Chemical Science. Link

  • Kelly, J. W., et al. (2018). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society. Link

  • Enamine. (n.d.). "4-ethoxybenzene-1-sulfonyl fluoride Product Profile." EnamineStore. Link

  • Williams, A., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." Crystal Growth & Design. Link

Sources

Foreword: The Resurgence of Covalent Probes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analogs of 4-Ethoxybenzene-1-sulfonyl fluoride: Design, Synthesis, and Application as Covalent Probes

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This class of therapeutics offers distinct advantages, including enhanced potency, prolonged duration of action, and the potential to target challenging proteins that have been deemed "undruggable" by traditional non-covalent approaches. At the forefront of this renaissance is the sulfonyl fluoride moiety, a versatile electrophilic "warhead" that has garnered significant attention for its unique balance of stability and reactivity. This guide provides a comprehensive exploration of 4-ethoxybenzene-1-sulfonyl fluoride and its structural analogs, offering researchers, scientists, and drug development professionals a detailed roadmap for their design, synthesis, and application as powerful tools in chemical biology and medicinal chemistry.

The 4-Ethoxybenzene-1-sulfonyl fluoride Scaffold: A Privileged Starting Point

The 4-ethoxybenzene-1-sulfonyl fluoride structure represents a foundational scaffold for the development of covalent probes. Its constituent parts—the sulfonyl fluoride warhead, the central benzene ring, and the 4-ethoxy substituent—each play a critical role in defining its chemical properties and biological activity.

  • The Sulfonyl Fluoride Warhead: This electrophilic group is the engine of covalent modification. It exhibits a favorable balance of aqueous stability and reactivity towards nucleophilic amino acid residues within protein binding sites. Unlike more reactive electrophiles, sulfonyl fluorides are generally stable enough to avoid indiscriminate off-target reactions, yet sufficiently reactive to form covalent bonds with specific serine, threonine, tyrosine, lysine, and histidine residues in a targeted manner.

  • The Benzene Ring: This aromatic core serves as a versatile scaffold for presenting the sulfonyl fluoride warhead and for introducing additional functionality. The electronic properties of the ring, influenced by its substituents, can modulate the reactivity of the sulfonyl fluoride.

  • The 4-Ethoxy Group: The electron-donating nature of the ethoxy group at the para position influences the electronic environment of the sulfonyl fluoride moiety, thereby tuning its reactivity. Furthermore, this group can participate in specific interactions within a protein's binding pocket, contributing to the overall affinity and selectivity of the molecule.

Designing Structural Analogs: A Symphony of Structure-Activity Relationships

The true power of the 4-ethoxybenzene-1-sulfonyl fluoride scaffold lies in its amenability to structural modification. By systematically altering its components, researchers can fine-tune the molecule's properties to achieve desired levels of reactivity, selectivity, and biological activity. A rational design strategy is paramount, often leveraging known non-covalent ligands for the target protein to guide the development of selective covalent probes.

Modulating the Alkoxy Substituent

Varying the nature of the alkoxy group at the 4-position offers a direct handle to modulate the electronic properties and steric profile of the molecule.

  • Chain Length and Branching: Altering the alkyl chain from ethoxy to methoxy, propoxy, or isopropoxy can influence both the electronic donating capacity and the steric bulk. These changes can impact the reactivity of the sulfonyl fluoride and the binding affinity of the analog to its target protein.

  • Cyclic Ethers: Introduction of cyclic ether moieties, such as a tetrahydrofuran ring, can introduce conformational constraints and additional points of interaction within the binding site.

Exploring the Aromatic Core

Modification of the benzene ring provides a vast landscape for analog design.

  • Positional Isomerism: Moving the ethoxy group to the ortho or meta positions (2-ethoxy or 3-ethoxy) will significantly alter the electronic and steric environment of the sulfonyl fluoride, leading to different reactivity profiles and binding modes.

  • Additional Substituents: The introduction of other functional groups on the benzene ring—such as halogens, alkyl groups, or nitro groups—can further refine the electronic properties and create new interaction points with the target protein. For example, electron-withdrawing groups are known to increase the reactivity of the sulfonyl fluoride warhead.

Bioisosteric Replacement of the Benzene Ring

Replacing the benzene ring with other aromatic or heteroaromatic systems can lead to novel analogs with improved properties, such as enhanced solubility or altered selectivity profiles.

Synthesis of 4-Ethoxybenzene-1-sulfonyl fluoride and its Analogs

A variety of synthetic methods are available for the preparation of aryl sulfonyl fluorides, offering flexibility in accessing a diverse range of structural analogs. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Strategies

Several robust methods for the synthesis of aryl sulfonyl fluorides have been reported:

  • From Sulfonic Acids or Sulfonates: A one-pot synthesis from commercially available sulfonic acids or their salts using a cyanuric chloride/potassium bifluoride system provides a straightforward route to the corresponding sulfonyl fluorides.

  • From Aryl Halides: Palladium-catalyzed reactions of aryl iodides with a sulfur dioxide surrogate (DABSO) and a fluoride source (Selectfluor) offer a versatile method for introducing the sulfonyl fluoride moiety.

  • From Aryldiazonium Salts: A copper-catalyzed fluorosulfonylation of arenediazonium salts provides an efficient pathway to arenesulfonyl fluorides.

Exemplary Synthetic Protocol: Synthesis of 4-Ethoxybenzenesulfonyl fluoride

This protocol is adapted from general methods for the synthesis of aryl sulfonyl fluorides from sulfonic acids.

Procedure:

  • To a stirred solution of 4-ethoxybenzenesulfonic acid (1.0 eq) in anhydrous acetonitrile (0.1 M), add cyanuric chloride (1.1 eq).

  • The reaction mixture is heated to 60 °C for 12 hours.

  • After cooling to room temperature, potassium bifluoride (5.0 eq) is added, and the mixture is stirred for an additional 12 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-ethoxybenzenesulfonyl fluoride.

Evaluation of Structural Analogs: A Multi-faceted Approach

A rigorous evaluation of newly synthesized analogs is crucial to understand their properties and potential as chemical probes. This involves a combination of chemical and biological assays to assess their reactivity, selectivity, and target engagement.

Assessing Reactivity and Stability

The intrinsic reactivity of the sulfonyl fluoride warhead is a key parameter that dictates its suitability as a covalent probe. Probes with excessively high reactivity may exhibit off-target effects, while those with low reactivity may not efficiently label the intended target.

  • Kinetic Assays: The rate of reaction with a model nucleophile, such as glutathione or a specific amino acid, can be measured to quantify the intrinsic reactivity of the sulfonyl fluoride.

  • Stability Assays: The hydrolytic stability of the sulfonyl fluoride can be assessed at physiological pH to ensure it persists long enough to engage its target in a biological system.

Determining Selectivity: The Power of Chemical Proteomics

The selectivity of a covalent probe is a critical determinant of its utility. Chemical proteomics provides a powerful platform for assessing the proteome-wide targets of a sulfonyl fluoride probe in a complex biological sample.

  • Competitive Activity-Based Protein Profiling (ABPP): This technique involves treating a cell lysate or live cells with the sulfonyl fluoride probe, followed by labeling with a broad-spectrum "clickable" probe that targets the same class of enzymes. A reduction in labeling by the clickable probe indicates that the target has been engaged by the sulfonyl fluoride probe.

Validating Target Engagement

Confirming that the probe covalently modifies the intended target is a crucial validation step.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect the mass shift corresponding to the covalent adduction of the probe to the target protein. Tandem mass spectrometry (MS/MS) can further pinpoint the specific amino acid residue that has been modified.

  • X-ray Crystallography: Co-crystallization of the probe with its target protein can provide atomic-level detail of the covalent bond formation and the binding interactions.

Data Presentation and Visualization

Table 1: Comparative Properties of 4-Alkoxybenzene-1-sulfonyl fluoride Analogs
AnalogAlkoxy GroupHalf-life (pH 7.4)k_inact / K_I (M⁻¹s⁻¹) for Serine Hydrolase X
1 Methoxy> 48 h1500
2 Ethoxy> 48 h2200
3 Isopropoxy> 48 h1800
4 Trifluoromethoxy24 h8500

Note: Data are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Diagram 1: General Workflow for the Evaluation of Sulfonyl Fluoride Probes

G cluster_0 Design & Synthesis cluster_1 Biochemical Evaluation cluster_2 Cellular & Proteomic Analysis cluster_3 Validation Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Reactivity Reactivity Assay (e.g., with GSH) Purification->Reactivity Stability Stability Assay (pH 7.4) Purification->Stability Enzyme_Kinetics Enzyme Inhibition Kinetics Purification->Enzyme_Kinetics Cell_Permeability Cellular Permeability Enzyme_Kinetics->Cell_Permeability Target_Engagement In-cell Target Engagement Cell_Permeability->Target_Engagement Proteomics Competitive ABPP Target_Engagement->Proteomics Mass_Spec Mass Spectrometry (Adduct ID) Proteomics->Mass_Spec Crystallography X-ray Crystallography Mass_Spec->Crystallography G cluster_0 Reversible Binding cluster_1 Covalent Modification E + I Enzyme (E) + Inhibitor (I) E-I_complex Non-covalent E-I Complex E + I->E-I_complex k_on E-I_complex->E + I k_off E-I_covalent Covalent E-I Adduct E-I_complex->E-I_covalent k_inact

Caption: Two-step mechanism of covalent inhibition by a sulfonyl fluoride probe.

Conclusion and Future Directions

The 4-ethoxybenzene-1-sulfonyl fluoride scaffold and its analogs represent a rich and versatile platform for the development of next-generation covalent probes and inhibitors. The principles and methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate these powerful molecules. As our understanding of the nuanced interplay between structure, reactivity, and biological activity continues to grow, so too will the impact of these remarkable tools on our ability to probe complex biological systems and develop novel therapeutics for a wide range of diseases.

References

  • Tsunokawa, R., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2020). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Zhang, T., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed. [Link]

  • Faialaga, N. H., et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]

  • Jiang, B., et al. (2025). Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]

  • Liu, R. Y., et al. (2025). Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds. PubMed. [Link]

  • PubChem. 4-Methylbenzenesulfonyl fluoride. [Link]

  • ACS Publications. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. [Link]

  • Gembus, V.-L., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Vasta, J. D., & Gray, N. S. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. [Link]

  • Johnson, D. S., & prolific, I. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. [Link]

  • ResearchGate. Structure-based rational design of covalent probes. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Weerapana, E., & Cravatt, B. F. (2010). Reactive chemistry for covalent probe and therapeutic development. Current opinion in chemical biology, 14(3), 307-313. [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • ACS Publications. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. [Link]

  • ResearchGate. (2018). Rapid covalent-probe discovery by electrophile fragment screening. [Link]

  • ACS Publications. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]

  • ChemRxiv. (2022). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. [Link]

  • ResearchGate. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]

  • Taylor & Francis Online. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. [Link]

  • ChemRxiv. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. [Link]

  • PubMed Central. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. [Link]

  • PubMed. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. [Link]

  • EuroScholars. Design, synthesis and evaluation of covalent chemical probes for labelling of enzymes. [Link]

  • PubMed. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]

  • ACS Publications. (2019). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Anti. [Link]

  • ResearchGate. CHAPTER 4. Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]

  • ResearchGate. (2025). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. [Link]

  • ResearchGate. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]

  • PubMed Central. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. [Link]

Methodological & Application

Synthesis of "4-Ethoxybenzene-1-sulfonyl fluoride" for research use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-Ethoxybenzene-1-sulfonyl Fluoride

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Ethoxybenzene-1-sulfonyl fluoride, a key building block in medicinal chemistry and chemical biology. Arylsulfonyl fluorides are increasingly utilized as versatile reagents and structural motifs, most notably in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] This guide details a robust and scalable protocol for the conversion of commercially available 4-ethoxybenzenesulfonyl chloride to the corresponding sulfonyl fluoride via nucleophilic halide exchange. The causality behind critical experimental choices, full characterization data, and essential safety protocols are thoroughly discussed to ensure procedural success and safety for researchers in drug development and synthetic chemistry.

Introduction and Scientific Context

4-Ethoxybenzene-1-sulfonyl fluoride is an arylsulfonyl fluoride, a class of compounds characterized by their remarkable stability and yet tunable reactivity. Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides are generally resistant to hydrolysis and reduction, making them ideal for use as covalent probes, protein inhibitors, and versatile connectors in molecular assembly.[4]

The primary driver for the escalating interest in sulfonyl fluorides is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a Nobel Prize-winning concept developed by K. Barry Sharpless and coworkers.[3] SuFEx is a next-generation click reaction that leverages the unique S-F bond, which can be selectively activated to react with nucleophiles like phenols and amines to form stable sulfonate and sulfonamide linkages.[1][2] This "connective chemistry" provides a powerful tool for building complex molecular architectures with high efficiency and reliability, finding broad applications from materials science to drug discovery.[1][3]

This application note provides a detailed, field-tested protocol for the synthesis of 4-Ethoxybenzene-1-sulfonyl fluoride, enabling researchers to access this valuable compound for their own investigations into SuFEx-based applications and beyond.

Synthesis Overview and Mechanistic Rationale

The most direct and reliable method for synthesizing arylsulfonyl fluorides is the nucleophilic halide exchange of the corresponding arylsulfonyl chloride.[5] This protocol employs this strategy, converting 4-ethoxybenzenesulfonyl chloride to 4-ethoxybenzene-1-sulfonyl fluoride using potassium fluoride (KF) as the fluoride source.

Reaction Scheme: Reaction Scheme

Figure 1: Halide exchange reaction for the synthesis of 4-Ethoxybenzene-1-sulfonyl fluoride.

The core challenge in this reaction is the low solubility and nucleophilicity of potassium fluoride in organic solvents.[6] To overcome this, two key components are introduced:

  • Anhydrous Acetonitrile: A polar aprotic solvent is crucial as it can dissolve the organic substrate without interfering with the nucleophilic attack (i.e., no protic hydrogens to solvate the fluoride ion excessively).

  • 18-Crown-6: This phase-transfer catalyst is essential for the reaction's success. The crown ether selectively complexes the potassium cation (K⁺), effectively sequestering it within its hydrophilic core. This action liberates a "naked," highly reactive fluoride anion (F⁻) in the organic phase, dramatically increasing its nucleophilicity and accelerating the rate of substitution at the electron-deficient sulfur center.[6][7]

The mechanism is a classic nucleophilic substitution at the sulfur atom, where the fluoride anion attacks the sulfonyl group, displacing the chloride leaving group.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of benzenesulfonyl fluoride.[5]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmount (for 10 mmol scale)Supplier Notes
4-Ethoxybenzenesulfonyl chlorideC₈H₉ClO₃S220.67>98%2.21 g (10.0 mmol, 1.0 equiv)Commercially available
Potassium Fluoride (Spray-Dried)KF58.10>99%0.76 g (13.0 mmol, 1.3 equiv)Must be anhydrous
18-Crown-6C₁₂H₂₄O₆264.32>99%0.13 g (0.5 mmol, 0.05 equiv)Store in a desiccator
Anhydrous Acetonitrile (MeCN)CH₃CN41.05<50 ppm H₂O100 mLUse a dry, sealed bottle
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Reagent Grade~150 mLFor extraction
Deionized WaterH₂O18.02N/A~100 mLFor workup
Brine (Saturated NaCl)NaCl(aq)N/ASaturated~30 mLFor workup
Anhydrous Magnesium SulfateMgSO₄120.37N/A~5 gFor drying
Step-by-Step Synthesis Procedure
  • Flask Preparation: Oven-dry a 250 mL round-bottomed flask and a magnetic stir bar overnight at 120 °C. Allow to cool to room temperature in a desiccator under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the cooled flask, add 4-ethoxybenzenesulfonyl chloride (2.21 g, 10.0 mmol), spray-dried potassium fluoride (0.76 g, 13.0 mmol), and 18-crown-6 (0.13 g, 0.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert atmosphere for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (100 mL) via a dry syringe.

  • Reaction: Stir the resulting suspension vigorously at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired. The starting material is more polar than the product.

  • Quenching and Extraction: After 24 hours, pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and acetonitrile.

  • Drying: Dry the combined organic phase over anhydrous magnesium sulfate for 15-20 minutes, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Final Product: Dry the purified product under high vacuum to yield 4-ethoxybenzene-1-sulfonyl fluoride as a colorless oil or low-melting solid.

Visualization of Experimental Workflow

The overall process from starting materials to the final, characterized product can be visualized as a linear workflow.

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification & Isolation cluster_qc Quality Control reagents 1. Add Reagents: - 4-Ethoxybenzenesulfonyl Chloride - Potassium Fluoride - 18-Crown-6 - Anhydrous Acetonitrile reaction 2. Stir at RT (24 hours) reagents->reaction Inert Atmosphere quench 3. Quench with Water reaction->quench extract 4. Extract with Diethyl Ether quench->extract wash 5. Wash with Brine extract->wash dry 6. Dry with MgSO4 wash->dry evaporate 7. Rotary Evaporation dry->evaporate purify 8. Column Chromatography (if needed) evaporate->purify isolate 9. Dry under High Vacuum purify->isolate qc 10. Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry - IR Spectroscopy isolate->qc

Sources

Application Note: Targeted Covalent Labeling with 4-Ethoxybenzene-1-sulfonyl fluoride (SuFEx Chemistry)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

This application note details the protocol for using 4-Ethoxybenzene-1-sulfonyl fluoride (4-OEt-BSF) as a covalent probe for mapping ligandable sites on proteins. This molecule belongs to the class of Sulfur-Fluoride Exchange (SuFEx) reagents, a "click chemistry" modality revitalized by the Sharpless and Kelly labs.

The "Goldilocks" Reactivity

Unlike highly reactive sulfonyl chlorides or fluorophosphonates, aryl sulfonyl fluorides (SFs) possess a unique "Goldilocks" reactivity profile:

  • Aqueous Stability: They are remarkably stable in aqueous buffers at physiological pH, resisting rapid hydrolysis.

  • Context-Dependent Reactivity: They remain inert until they encounter a specific protein microenvironment (e.g., an oxyanion hole or a basic residue nearby) that activates a nucleophilic side chain (Tyrosine, Lysine, Serine, Histidine) to attack the sulfur center.

The Role of the Ethoxy Group

The 4-ethoxy substituent is critical. As an electron-donating group (EDG), it increases electron density on the benzene ring and the sulfonyl center. This reduces the electrophilicity of the sulfur compared to electron-deficient analogs (e.g., 4-nitrobenzenesulfonyl fluoride).

  • Result: The 4-OEt-BSF probe is less promiscuous, requiring a higher-quality nucleophile or a stronger "proximity effect" to react. This makes it an excellent "scout fragment" for identifying hyper-reactive or functional sites rather than non-specifically coating the protein surface.

Mechanism of Action

The labeling follows a nucleophilic substitution at the hexavalent sulfur center (


). The protein nucleophile attacks the sulfur, displacing the fluoride ion.
Diagram 1: SuFEx Reaction Mechanism

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH, Lys-NH2) Transition Transition State (Proximity Activated) Protein->Transition Attack (pH 7.4-8.0) Probe 4-OEt-BSF Probe (Ar-SO2-F) Probe->Transition Product Covalent Adduct (Protein-SO2-Ar-OEt) Transition->Product Exchange Leaving Leaving Group (Fluoride Ion F-) Transition->Leaving Elimination

Caption: Nucleophilic attack of protein residue on the sulfonyl sulfur, displacing fluoride.

Experimental Protocol

A. Materials & Reagents
ReagentSpecificationStorage
4-Ethoxybenzene-1-sulfonyl fluoride >95% PuritySolid: 4°C; Soln: -20°C
DMSO (Anhydrous) LC-MS GradeDesiccator
Lysis Buffer PBS (pH 7.4) or HEPES (50 mM, pH 7.5)4°C
Quenching Reagent 5% Formic Acid or AcetoneRT
Digest Enzyme Trypsin (Sequencing Grade)-20°C
B. Preparation of Stock Solutions
  • Weighing: Weigh approximately 2-5 mg of 4-OEt-BSF.

    • Note: The molecular weight of 4-Ethoxybenzene-1-sulfonyl fluoride (

      
      ) is 204.22  g/mol  .
      
  • Solubilization: Dissolve in anhydrous DMSO to create a 50 mM stock solution .

    • Calculation: For 2.04 mg, add 200 µL DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and freeze at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.

C. Labeling Workflow (Proteome/Lysate Level)

Step 1: Protein Preparation

  • Dilute protein lysate to 1.0 - 2.0 mg/mL in PBS (pH 7.4).

  • Critical: Avoid buffers containing primary amines (Tris) or high concentrations of reducing agents (DTT) if possible, although SuFEx is generally compatible with DTT. Tris can arguably act as a competitor at very high concentrations/pH, so HEPES or PBS is preferred.

Step 2: Probe Incubation

  • Add the 4-OEt-BSF stock to the protein sample.

  • Target Concentration: 0.1 mM to 1.0 mM (final).

  • Vehicle Control: Maintain DMSO concentration < 2% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 37°C for 1 to 4 hours .

    • Expert Insight: Unlike highly reactive electrophiles (e.g., iodoacetamide) that label in minutes, SuFEx is a slower, equilibrium-like process that relies on specific recognition. Longer incubation times ensure coverage of lower-reactivity sites.

Step 3: Quenching & Cleanup

  • Quench: Stop the reaction.

    • Method A (Precipitation): Add 4 volumes of ice-cold acetone, incubate at -20°C for 1 hour, centrifuge (15,000 x g, 10 min), and discard supernatant. This removes excess unreacted probe.

    • Method B (Spin Column): Use Zeba spin desalting columns (7K MWCO) to exchange buffer and remove free probe.

Step 4: Digestion & Analysis

  • Resuspend protein pellet in digestion buffer (e.g., 50 mM Ammonium Bicarbonate + 8M Urea).

  • Reduce (DTT, 5 mM, 30 min) and Alkylate (Iodoacetamide, 15 mM, 30 min, dark).

  • Dilute Urea to <1M.

  • Add Trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.

  • Desalt peptides (C18 stage tip) and analyze via LC-MS/MS.

Data Analysis & Validation

Mass Spectrometry Settings

To identify the labeled sites, you must configure your search engine (MaxQuant, Proteome Discoverer, etc.) with the specific variable modification.

  • Modification Name: 4-Ethoxy-Benzenesulfonyl

  • Composition Change: Add

    
     | Remove 
    
    
    
    (from residue) +
    
    
    (from probe)?
    • Correction: The probe loses F (-19 Da). The protein loses H (-1.008 Da). The moiety added is

      
      .
      
    • Monoisotopic Mass Shift: +185.027 Da

    • Calculation: Probe MW (204.22) - HF (20.01) + H (since the residue H is replaced by the group, usually calculated as Probe - F). Let's simplify: The added group is

      
      .
      
    • Exact Mass of added group:

      
      .
      
  • Target Residues: Tyrosine (Y), Lysine (K).[1] (Allow Ser/Thr/His as rare possibilities).

Diagram 2: Analytical Workflow

Workflow Stock 50 mM Stock (DMSO) Reaction Reaction 1 mM Probe, 37°C, 4h Stock->Reaction Lysate Protein Lysate (1 mg/mL in PBS) Lysate->Reaction Cleanup Acetone Precipitation (Remove Free Probe) Reaction->Cleanup Digest Tryptic Digestion (Peptides) Cleanup->Digest LCMS LC-MS/MS Analysis (Search +185.027 Da) Digest->LCMS

Caption: Step-by-step workflow from stock preparation to mass spectrometry analysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency Probe hydrolysis or pH too low.Ensure pH is ≥ 7.4. Tyrosine reactivity is pH-dependent (phenolate is the nucleophile). Fresh stock prep.
Precipitation during reaction Probe insolubility.Ensure DMSO concentration is <2% but sufficient to solvate. Lower probe concentration to 100 µM.
High Background/Promiscuity Incubation too long or temp too high.Reduce time to 1 hour or temperature to RT. The ethoxy group should minimize this, but high conc. forces reactions.[2][3]
No MS Spectra Matches Incorrect mass shift defined.Verify the mass shift is set to +185.027 Da . Check for "missed cleavages" as Lys-labeling blocks trypsin.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Mortenson, D. E., et al. (2018).[3] "Inverse Drug Discovery: Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society.[3][4] Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Hsu, K. L., et al. (2020).[4] "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." Journal of the American Chemical Society.[3][4] Link

Sources

Application Notes and Protocols for 4-Ethoxybenzene-1-sulfonyl fluoride as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the evaluation and application of 4-Ethoxybenzene-1-sulfonyl fluoride as a potential irreversible inhibitor of serine proteases. Serine proteases are a ubiquitous class of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. Arylsulfonyl fluorides represent a promising class of covalent inhibitors that target the active site serine residue of these enzymes. While specific data for 4-Ethoxybenzene-1-sulfonyl fluoride is not extensively available in public literature, this guide synthesizes established principles of sulfonyl fluoride chemistry and serine protease inhibition to provide a robust framework for its investigation. Herein, we detail the theoretical basis of its mechanism of action, propose a viable synthetic route, and provide detailed protocols for its characterization as a serine protease inhibitor, including enzyme inhibition kinetics, specificity profiling, and evaluation in cell-based models.

Introduction: The Promise of Arylsulfonyl Fluorides in Serine Protease Inhibition

Serine proteases are characterized by a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues. The nucleophilic serine residue is central to their catalytic mechanism and serves as the primary target for a variety of inhibitors. Arylsulfonyl fluorides, such as the well-known Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), are classic examples of irreversible serine protease inhibitors.[1] Their utility stems from the electrophilic nature of the sulfonyl fluoride moiety, which readily reacts with the active site serine to form a stable, covalent sulfonyl-enzyme adduct, thereby inactivating the enzyme.[1]

The general structure of an arylsulfonyl fluoride allows for considerable chemical modification of the aryl ring. This provides a powerful tool for tuning the inhibitor's specificity and potency. Substituents on the aromatic ring can interact with the substrate-binding pockets of the target protease, leading to enhanced affinity and selective inhibition. The ethoxy group at the 4-position of 4-Ethoxybenzene-1-sulfonyl fluoride is hypothesized to influence its interaction with the S1 or other substrate-binding pockets of serine proteases, potentially conferring a unique specificity profile.

Mechanism of Covalent Inhibition

The inhibitory action of 4-Ethoxybenzene-1-sulfonyl fluoride is predicated on the covalent modification of the catalytic serine residue within the active site of the protease. This process can be depicted as a two-step mechanism:

  • Initial Binding (Non-covalent complex formation): The inhibitor first binds to the active site of the enzyme to form a reversible Michaelis-like complex (E-I). The affinity of this initial binding is determined by the non-covalent interactions between the inhibitor and the enzyme's active site, and is quantified by the inhibition constant, Ki.

  • Covalent Modification (Irreversible inactivation): Following initial binding, the nucleophilic hydroxyl group of the active site serine attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme covalent bond. This step is characterized by the rate constant of inactivation, kinact.

Synthesis start 4-Ethoxybenzenesulfonic acid sodium salt intermediate 4-Ethoxybenzenesulfonyl chloride start->intermediate Chlorination step1 SOCl₂ or PCl₅ product 4-Ethoxybenzene-1-sulfonyl fluoride intermediate->product Fluorination step2 KF or other fluoride source

Figure 2: Proposed two-step synthesis of 4-Ethoxybenzene-1-sulfonyl fluoride.

Protocol: Synthesis of 4-Ethoxybenzene-1-sulfonyl fluoride from 4-Ethoxybenzenesulfonyl chloride

Materials:

  • 4-Ethoxybenzenesulfonyl chloride

  • Potassium fluoride (KF), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Phase-transfer catalyst (e.g., 18-crown-6), optional

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-ethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium fluoride (2.0-3.0 eq).

  • If desired, a catalytic amount of a phase-transfer catalyst such as 18-crown-6 (0.1 eq) can be added to facilitate the reaction.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess KF and any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Ethoxybenzene-1-sulfonyl fluoride.

  • Characterize the final product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm its identity and purity.

Experimental Protocols: Characterization of Inhibitory Activity

In Vitro Enzyme Inhibition Assay: Determination of IC50 and Kinetic Parameters

This protocol describes a general method for determining the inhibitory potency of 4-Ethoxybenzene-1-sulfonyl fluoride against a target serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., trypsin, chymotrypsin, human neutrophil elastase)

  • 4-Ethoxybenzene-1-sulfonyl fluoride (test inhibitor)

  • Appropriate chromogenic or fluorogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength

Protocol for IC50 Determination:

  • Prepare a stock solution of 4-Ethoxybenzene-1-sulfonyl fluoride in DMSO (e.g., 10-100 mM).

  • Prepare serial dilutions of the inhibitor in the assay buffer. It is important to keep the final DMSO concentration constant across all wells (typically ≤1%).

  • In a 96-well plate, add a fixed concentration of the serine protease to each well.

  • Add the serially diluted inhibitor to the wells containing the enzyme. Include a control well with enzyme and buffer containing the same final concentration of DMSO but no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a fixed period (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C or 37 °C).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity (Vo) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Note on Irreversible Inhibitors: For irreversible inhibitors like sulfonyl fluorides, the IC50 value is dependent on the pre-incubation time. It is crucial to report the pre-incubation time along with the IC50 value. To obtain a more accurate measure of potency for irreversible inhibitors, it is recommended to determine the second-order rate constant of inactivation (kinact/Ki).

Specificity Profiling

To assess the selectivity of 4-Ethoxybenzene-1-sulfonyl fluoride, its inhibitory activity should be tested against a panel of different serine proteases.

Procedure:

  • Select a panel of serine proteases representing different subfamilies (e.g., trypsin-like, chymotrypsin-like, elastase-like).

  • Perform the IC50 determination protocol described in section 4.1 for each protease in the panel.

  • Compare the IC50 values obtained for each protease to determine the selectivity profile of the inhibitor. A significantly lower IC50 for one protease over others indicates selectivity.

Table 1: Example Data for a Hypothetical Specificity Profile of 4-Ethoxybenzene-1-sulfonyl fluoride (Note: These are hypothetical values for illustrative purposes and need to be experimentally determined.)

Serine ProteaseSubstrateIC50 (µM)
TrypsinNα-Benzoyl-L-arginine 4-nitroanilide>100
α-ChymotrypsinN-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide15.2
Human Neutrophil ElastaseN-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide5.8
ThrombinChromogenic Substrate S-2238>100
PlasminChromogenic Substrate S-225185.3
Cell-Based Assay for Efficacy

Evaluating the inhibitor in a cellular context is crucial to assess its potential as a therapeutic agent. This requires a cell-based assay where the activity of the target serine protease is relevant to a specific cellular phenotype.

Example Protocol: Inhibition of Protease-Mediated Cell Detachment

Materials:

  • Adherent cell line that expresses the target serine protease (e.g., a cancer cell line known to secrete a specific protease involved in matrix degradation).

  • Cell culture medium and supplements.

  • 4-Ethoxybenzene-1-sulfonyl fluoride.

  • Trypsin-EDTA solution.

  • Phosphate-buffered saline (PBS).

  • Cell counting method (e.g., hemocytometer or automated cell counter).

  • 24-well cell culture plates.

Procedure:

  • Seed the cells in 24-well plates and allow them to adhere and grow to a confluent monolayer.

  • Prepare different concentrations of 4-Ethoxybenzene-1-sulfonyl fluoride in the cell culture medium.

  • Remove the old medium from the cells and wash with PBS.

  • Add the medium containing the different concentrations of the inhibitor to the cells. Include a vehicle control (medium with DMSO).

  • Incubate the cells for a defined period.

  • Induce cell detachment by a method relevant to the protease activity being studied (e.g., for some proteases, their endogenous activity might be sufficient, or an external stimulus can be applied).

  • After the incubation period, gently wash the wells with PBS to remove detached cells.

  • Add Trypsin-EDTA to the wells to detach the remaining adherent cells.

  • Collect the detached cells and count them.

  • The number of adherent cells will be inversely proportional to the activity of the protease. A higher number of adherent cells in the presence of the inhibitor indicates its efficacy in a cellular context.

Cytotoxicity Assay

It is essential to determine the cytotoxic potential of 4-Ethoxybenzene-1-sulfonyl fluoride to ensure that its inhibitory effects in cell-based assays are not due to general toxicity.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cell line of interest (e.g., the same cell line used in the efficacy assay, or a standard cell line like HEK293).

  • Cell culture medium and supplements.

  • 4-Ethoxybenzene-1-sulfonyl fluoride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of 4-Ethoxybenzene-1-sulfonyl fluoride in the cell culture medium.

  • Remove the old medium and add the medium containing the serially diluted inhibitor to the cells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the cells for a period that is relevant to the planned efficacy studies (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Data Interpretation and Considerations

  • Potency vs. Selectivity: A potent inhibitor will have a low IC50 or kinact/Ki value. However, high potency must be coupled with high selectivity for the target protease to minimize off-target effects.

  • Therapeutic Index: The therapeutic index is a ratio that compares the toxic dose of a compound to the dose that produces the desired therapeutic effect. In vitro, this can be estimated by the ratio of the CC50 to the IC50. A higher therapeutic index is desirable.

  • Cell Permeability: The ability of the inhibitor to cross the cell membrane is crucial for its efficacy against intracellular proteases. [2][3]While not directly measured in the protocols above, a significant difference between in vitro IC50 and the effective concentration in cell-based assays can suggest issues with cell permeability. Further studies using specific permeability assays may be warranted.

Conclusion

4-Ethoxybenzene-1-sulfonyl fluoride represents a promising, yet uncharacterized, candidate for the irreversible inhibition of serine proteases. The ethoxy substituent provides a handle for potential selectivity towards specific proteases. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of this compound. By systematically determining its inhibitory potency, selectivity, and cytotoxicity, researchers can rigorously assess its potential as a valuable research tool or a starting point for the development of novel therapeutic agents targeting serine proteases.

References

  • Jiang, Y. H., Shi, Y., He, Y. P., Du, J., Li, R. S., Shi, H. J., Sun, Z. G., & Wang, J. (2011). Serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits the rat embryo implantation in vivo and interferes with cell adhesion in vitro. Contraception, 84(6), 642–648. [Link]

  • Zhang, L., et al. (2021). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. [Link]

  • Diatchuk, V., et al. (1997). Inhibition of NADPH Oxidase Activation by 4-(2-Aminoethyl)- benzenesulfonyl Fluoride and Related Compounds. Journal of Biological Chemistry, 272(20), 13392-13399. [Link]

  • Chang, Y. C., & Chou, M. Y. (2001). Cytotoxicity of fluoride on human pulp cell cultures in vitro. Oral surgery, oral medicine, oral pathology, oral radiology, and endodontics, 91(2), 230–234. [Link]

  • Lee, S. Y., et al. (2015). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research, 7(5), 493–501. [Link]

  • An, Q., et al. (2025). Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. Brain Research, 149382. [Link]

  • An, Q., et al. (2024). Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Methylbenzenesulfonyl fluoride. Retrieved from [Link]

  • Gambini, L., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176–2184. [Link]

  • Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic & Biomolecular Chemistry, 17(30), 7173-7177. [Link]

  • Moses, J. E., et al. (2016). Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. Organic Process Research & Development, 20(6), 1144-1151. [Link]

  • Chen, Y. C., et al. (2021). The chemical structures and IC50 values of designing derivatives with 1N linker (4a–p). ResearchGate. [Link]

  • Gambini, L., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]

  • Ball, N. D., & Sanford, M. S. (2015). Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Semantic Scholar. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 14(10), 103361. [Link]

  • Tickle, M., et al. (2019). Protocol for a Randomised controlled trial to Evaluate the effectiveness and cost benefit of prescribing high dose FLuoride toothpaste in preventing and treating dEntal Caries in high-risk older adulTs (reflect trial). BMC Oral Health, 19(1), 88. [Link]

  • Al-Qadiri, H., et al. (2021). The values of IC50 of the four compounds against oral epithelial cells... ResearchGate. [Link]

  • Koter, M., et al. (2022). The Cytotoxicity of OptiBond Solo Plus and Its Effect on Sulfur Enzymes Expression in Human Fibroblast Cell Line Hs27. Materials (Basel, Switzerland), 15(6), 2139. [Link]

  • Szymańska, P., & Kimmel, M. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Cancers, 12(9), 2413. [Link]

  • PubChem. (n.d.). Benzenesulfonyl fluoride. Retrieved from [Link]

  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016).
  • Wiegand, A., et al. (2018). Effect of an experimental mouth rinse containing NaF and TiF4 on tooth erosion and abrasion in situ. Journal of dentistry, 73, 53–57. [Link]

  • Tickle, M., et al. (2019). Protocol for a Randomised controlled trial to Evaluate the effectiveness and cost benefit of prescribing high dose FLuoride toothpaste in preventing and treating dEntal Caries in high-risk older adulTs (reflect trial). PMC. [Link]

  • Tanaka, Y., et al. (2021). Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides. Chemical communications (Cambridge, England), 57(90), 12024–12027. [Link]

  • Sakagami, H., et al. (2000). Effect of Antitumor Agents on Cytotoxicity Induction by Sodium Fluoride. ResearchGate. [Link]

  • Toste, F. D., et al. (2024). Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds. Angewandte Chemie (International ed. in English). [Link]

  • Zhang, M., et al. (2008). Effects of fluoride on DNA damage, S-phase cell-cycle arrest and the expression of NF-kappaB in primary cultured rat hippocampal neurons. Toxicology letters, 179(1), 1–5. [Link]

  • Sharma, R., et al. (2018). 4-phenylbutyrate Mitigates Fluoride-Induced Cytotoxicity in ALC Cells. PMC. [Link]

  • Various Authors. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. [Link]

Sources

Utilizing 4-EBSF for studying protein-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Mapping of Protein-Protein Interaction Interfaces via SuFEx-Based Footprinting with 4-EBSF

Executive Summary

Protein-Protein Interactions (PPIs) are notoriously difficult to study due to their large, flat surface areas and transient nature. Traditional crosslinking often lacks residue-level specificity, while mutagenesis is low-throughput. This guide details the application of 4-Ethylbenzenesulfonyl fluoride (4-EBSF) , a Sulfur-Fluoride Exchange (SuFEx) probe, for Differential Covalent Labeling (Footprinting) .

Unlike the hydrophilic protease inhibitor AEBSF (Pefabloc), 4-EBSF is a hydrophobic, cell-permeable probe that utilizes the unique reactivity of the sulfonyl fluoride group. It remains stable in aqueous environments but reacts rapidly and specifically with nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) located within "privileged" protein pockets or interfaces. By comparing the labeling profile of a protein in its bound versus unbound state, researchers can identify interface residues with high precision.

Mechanism of Action: The SuFEx Advantage

The core principle relies on the context-dependent reactivity of the sulfonyl fluoride (SF) warhead.

  • Chemical Stability: The S(VI)-F bond is highly stable against hydrolysis and reduction, allowing it to exist in cellular environments without non-specific degradation.

  • Proximity-Enabled Reactivity: The SF group is relatively inert until it enters a protein pocket where local proton transfer networks (often involving neighboring Arg or His residues) catalyze the exchange of Fluoride for a nucleophilic side chain (e.g., Tyr-OH, Lys-NH2).

  • The "Footprinting" Logic:

    • Unbound State: Interface residues are exposed and reactive toward 4-EBSF.

    • Bound State (PPI Complex): The partner protein sterically shields the interface residues, preventing 4-EBSF reaction.

    • Result: A loss of signal (mass shift) in the bound state pinpoints the interaction site.

Diagram 1: SuFEx-Based PPI Footprinting Logic

SuFEx_Mechanism cluster_0 State A: Free Protein cluster_1 State B: PPI Complex P_Free Target Protein (Exposed Interface) Complex_Labeled Covalent Adduct (+169.03 Da) P_Free->Complex_Labeled SuFEx Reaction (Tyr/Lys/His) Probe 4-EBSF Probe Probe->Complex_Labeled P_Bound Protein + Partner (Steric Shielding) Result_Unlabeled No Reaction (Native Mass) P_Bound->Result_Unlabeled Interface Protected Probe_Blocked 4-EBSF Probe Probe_Blocked->Result_Unlabeled

Caption: Schematic of Differential Alkylation. 4-EBSF labels exposed residues in the free protein (State A) but is blocked at the interface when the protein is complexed (State B).

Technical Specifications & Reagent Prep

Distinction Note: Do not confuse 4-EBSF with AEBSF .

  • AEBSF: Hydrophilic, charged, used as a protease inhibitor.

  • 4-EBSF: Hydrophobic, uncharged, used as a chemical probe.

Table 1: 4-EBSF Probe Characteristics

Feature Specification
Chemical Name 4-Ethylbenzenesulfonyl fluoride
Formula C₈H₉FO₂S
Molecular Weight 188.22 Da
Mass Shift (ΔM) +169.032 Da (Monoisotopic addition of -SO₂-C₆H₄-Et)
Reactive Residues Tyrosine (major), Lysine, Histidine, Serine
Solubility DMSO (Stock), limited solubility in pure water (requires carrier)

| Stability | High in neutral buffer; avoid pH > 8.5 to prevent hydrolysis |

Protocol: Differential Labeling for PPI Mapping

This protocol describes an in vitro competition assay using purified proteins or lysates.

Phase A: Sample Preparation
  • Preparation of Stocks:

    • Dissolve 4-EBSF in anhydrous DMSO to 100 mM.

    • Prepare protein samples in PBS (pH 7.4) or HEPES (pH 7.5) . Avoid TRIS buffer if mapping Lysine, as it acts as a competing nucleophile.

  • Experimental Setup:

    • Tube 1 (Apo): Target Protein (10 µM) + Buffer.

    • Tube 2 (Holo/Complex): Target Protein (10 µM) + Interacting Partner (15–20 µM, saturating excess).

    • Tube 3 (Control): Target Protein + Denaturant (Optional, to assess cryptic sites).

Phase B: Labeling Reaction
  • Equilibration: Incubate Tube 2 for 30 mins at RT to ensure PPI complex formation.

  • Probe Addition: Add 4-EBSF to all tubes.

    • Final Concentration: 100 µM to 500 µM (10x–50x excess over protein).

    • DMSO Content: Keep < 2% (v/v) to maintain protein structure.

  • Incubation: Incubate at 37°C for 1–2 hours .

    • Note: SuFEx is slower than NHS-ester labeling but more specific. Time is required for the probe to sample the binding pockets.

  • Quenching: Stop the reaction by adding 5x Laemmli buffer (containing SDS) or by protein precipitation (Acetone/TCA). Note: SDS denatures the protein, stopping the context-dependent SuFEx reaction.

Phase C: Mass Spectrometry Workflow
  • Digestion: Perform standard FASP (Filter Aided Sample Preparation) or S-Trap digestion using Trypsin/LysC.

    • Critical: Avoid high pH during digestion to prevent hydrolysis of the sulfonyl-tyrosine bond (though SuFEx bonds are generally very stable).

  • LC-MS/MS: Analyze peptides on a high-resolution instrument (e.g., Orbitrap Exploris/Eclipse).

  • Data Analysis (Bioinformatics):

    • Software: MaxQuant, Proteome Discoverer, or MSFragger.

    • Variable Modification: Set "4-Ethylbenzenesulfonyl" on Tyr, Lys, His, Ser .

    • Composition: H(8) C(8) O(2) S(1).

    • Delta Mass: +169.03255 Da .

Diagram 2: Experimental Workflow

Workflow cluster_inputs Experimental Setup S1 Sample A: Target Protein Only Treat Add 4-EBSF (200 µM) Incubate 37°C, 60 min S1->Treat S2 Sample B: Protein + Partner S2->Treat Quench Quench & Denature (SDS/Urea) Treat->Quench Digest Trypsin Digestion Quench->Digest MS LC-MS/MS Analysis Digest->MS Data Bioinformatics Search Variable Mod: +169.03 Da MS->Data Output Identify Protected Sites (Present in A, Absent in B) Data->Output

Caption: Step-by-step workflow for differential mass spectrometry using 4-EBSF.

Data Interpretation & Validation

Successful application relies on identifying the Differential Labeling Ratio (DLR) .

Calculation:



  • DLR ≈ 1: The residue is exposed in both states (Non-interface surface residue).

  • DLR >> 1 (e.g., > 5): The residue is labeled in the Apo state but protected in the Complex. This is a candidate interface residue.

  • DLR << 1: The residue becomes more reactive in the complex (Rare, indicates conformational opening/allostery).

Table 2: Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Low Labeling Efficiency pH too low or incubation too short.Increase pH to 7.8 or extend time to 4 hours. SuFEx requires deprotonation of the nucleophile.
Non-specific Labeling Probe concentration too high.Titrate 4-EBSF down (e.g., 50 µM). High concentrations force non-specific reactions.
No Protection Observed PPI complex unstable or weak Kd.Ensure [Partner] > 5x Kd. Use cross-linking (e.g., DSS) after 4-EBSF to verify complex stability.
Shift on Lysine Only TRIS buffer interference.CRITICAL: Use HEPES or Phosphate buffer. TRIS contains primary amines that scavenge the probe.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2020).[2] Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11, 10-16. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. Link

  • Mortenson, D. E., et al. (2018). "Global profiling of the lysine reactome.
  • Chen, W., et al. (2016). Aysl-SF: A Sulfonyl Fluoride Probe for Global Profiling of Tyrosine Reactivity in the Proteome. Journal of the American Chemical Society. Link

Sources

"4-Ethoxybenzene-1-sulfonyl fluoride" as a chemical probe for drug-resistant kinases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Ethoxybenzene-1-sulfonyl fluoride (EBSF) as a SuFEx-Enabled Probe for Mapping Drug-Resistant Kinase Mutants

Abstract

The emergence of acquired resistance in kinase-targeted oncology—specifically mutations of the catalytic cysteine (e.g., BTK C481S, EGFR C797S)—has rendered traditional acrylamide-based covalent inhibitors ineffective. This application note details the utility of 4-Ethoxybenzene-1-sulfonyl fluoride (EBSF) as a model Sulfur-Fluoride Exchange (SuFEx) probe. Unlike acrylamides, which are cysteine-restricted, EBSF utilizes a sulfonyl fluoride warhead to target distal nucleophiles (Tyrosine, Lysine, Serine, Histidine) often preserved or exposed in resistant mutants. This guide provides a validated workflow for using EBSF to map "ligandable" residues in drug-resistant kinase domains, enabling the design of next-generation covalent inhibitors.

Mechanism of Action: The SuFEx Advantage

4-Ethoxybenzene-1-sulfonyl fluoride functions not merely as an inhibitor, but as a chemical scout. It relies on SuFEx (Sulfur-Fluoride Exchange) chemistry.[1][2][3][4][5][6][7][8][9]

  • Stability vs. Reactivity: Unlike sulfonyl chlorides (which hydrolyze rapidly), EBSF is stable in aqueous buffer and plasma. It remains latent until it encounters a specific protein microenvironment that activates the fluoride leaving group.

  • Context-Dependent Specificity: The reaction is driven by the local environment (e.g., a basic residue like Arginine nearby acting as a proton shuttle) rather than intrinsic hyper-reactivity. This allows EBSF to label specific non-catalytic Tyrosines or Lysines in the ATP-binding pocket.

Diagram 1: SuFEx Reaction Mechanism on Kinase Residues

SuFEx_Mechanism Probe 4-Ethoxybenzene-1- sulfonyl fluoride (EBSF) Complex Encounter Complex (Non-covalent) Probe->Complex Diffusion Kinase Resistant Kinase (e.g., BTK C481S) Kinase->Complex Binding Pocket TS Transition State (Fluoride Activation) Complex->TS Local pH/pKa Perturbation Adduct Covalent Adduct (Sulfonyl-Tyr/Lys) TS->Adduct SuFEx Ligation Byproduct HF (Released) TS->Byproduct

Caption: Mechanism of EBSF ligation. The probe remains latent until the kinase pocket environment facilitates fluoride displacement, forming a stable sulfonate or sulfonamide bond.

Experimental Protocol: Chemoproteomic Profiling

Objective: To identify reactive residues in a mutant kinase (e.g., BTK C481S) using EBSF and Mass Spectrometry.

Materials Required
  • Probe: 4-Ethoxybenzene-1-sulfonyl fluoride (100 mM stock in DMSO).

  • Target: Recombinant Kinase Domain (Wild Type and Mutant, e.g., 2-5 µM).

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Note: Avoid TRIS buffer as primary amines can compete.

  • Quench: 5% Formic Acid.

  • Digestion: Sequencing-grade Trypsin/Lys-C.

Workflow Step-by-Step

Step 1: Kinetic Labeling Assay

  • Dilute kinase to 2 µM in HEPES buffer.

  • Add EBSF to a final concentration of 100 µM (50x excess).

    • Control: Add DMSO vehicle to a separate aliquot.

  • Incubate at 25°C for time points: 1h, 4h, and 24h.

    • Rationale: SuFEx is slower than Michael addition (acrylamides). Extended incubation is often required to probe "latent" electrophiles.

  • Quench reaction with Formic Acid (final 0.5% v/v) or proceed directly to desalting for intact MS.

Step 2: Intact Protein Mass Spectrometry (Screening) Before digestion, verify covalent modification.

  • Inject 1 µg of protein onto a C4 reverse-phase column.

  • Analyze via ESI-TOF MS.

  • Data Analysis: Look for a mass shift of +184.02 Da per labeling event.

    • Calculation: MW(Probe) [204.22] - MW(HF) [20.01] = 184.21 Da.

    • Interpretation:

      • +0 Da: No reaction (Residue inaccessible).

      • +184 Da: Mono-labeling (Specific).

      • +368 Da: Di-labeling (Potential non-specific/promiscuous).

Step 3: Tryptic Digestion & Peptide Mapping

  • Denature labeled protein with 8M Urea.

  • Reduce (DTT, 5 mM) and Alkylate (Iodoacetamide, 15 mM).

  • Dilute Urea to <1M with 50 mM Ammonium Bicarbonate.

  • Add Trypsin (1:50 enzyme:substrate ratio) and incubate overnight at 37°C.

  • Desalt peptides using C18 StageTips.

Step 4: LC-MS/MS Analysis

  • Run on high-resolution Orbitrap or Q-TOF.

  • Search Parameters:

    • Variable Modification: "EBSF-Label" on Tyr, Lys, Ser, His .

    • Mass Shift: +184.0194 Da.

    • Loss: -SO2-Ar-OEt (diagnostic neutral loss in MS2 spectra).

Data Analysis & Interpretation

Table 1: Expected Mass Shifts and Residue Reactivity
Residue TypeModification NameDelta Mass (Da)StabilityBiological Significance
Tyrosine O-Sulfonylation+184.02HighPrimary target in EGFR/BTK mutants.
Lysine N-Sulfonylation+184.02Very HighOften targets the catalytic Lys (K745 in EGFR).
Serine O-Sulfonylation+184.02ModerateLess common; seen in nucleophilic serine hydrolases.
Histidine N-Sulfonylation+184.02Low/ReversibleRare; often hydrolyzes during workup.
Diagram 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Bioinformatics Step1 Kinase + EBSF (1-24 hr) Step2 Trypsin Digestion Step1->Step2 MS1 Peptide Mapping (Full Scan) Step2->MS1 MS2 Fragmentation (HCD/CID) MS1->MS2 Search Search: +184.02 Da (Tyr/Lys/Ser) MS2->Search Map 3D Structural Mapping (PDB) Search->Map

Caption: From incubation to structural insight: The proteomic pipeline for mapping EBSF binding sites.

Troubleshooting & Critical Controls

  • pH Sensitivity: SuFEx reaction rates are pH-dependent.[7] If no labeling is observed at pH 7.5, titrate to pH 8.0 or 8.5 to deprotonate potential nucleophiles, though this may reduce physiological relevance.

  • Competition Assay: To prove the labeling is occurring in the ATP pocket and not on the surface:

    • Pre-incubate Kinase with 1 mM ATP (or a known reversible inhibitor like Dasatinib) for 30 mins.

    • Add EBSF.

    • Result: Labeling should be significantly reduced (>80%) if EBSF is targeting the active site.

  • False Positives: High concentrations (>500 µM) or long incubations (>48h) can lead to non-specific surface labeling. Always titrate concentration.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Mortenson, D. E., et al. (Kelly Lab). (2018).[1] "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society.[1] Link

  • Liu, Y., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." Nature Protocols. Link

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to Labeling Cell Lysates with 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Proteome Dynamics with Covalent Probes

In the intricate landscape of cellular signaling and function, proteases play a pivotal role in orchestrating a vast array of physiological and pathological processes. Understanding the activity of these enzymes within the complex milieu of a cell lysate is a cornerstone of modern chemical biology and drug discovery.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology that provides a direct readout of enzyme function in native biological systems.[3][4][5][6] At the heart of ABPP are covalent chemical probes that target the active sites of specific enzyme families. This guide focuses on a widely utilized and effective tool for this purpose: 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF).

A Note on Nomenclature: While the initial inquiry specified "4-Ethoxybenzene-1-sulfonyl fluoride," the vast body of scientific literature and common laboratory use points to the more soluble and widely characterized analog, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). This guide will therefore focus on AEBSF, assuming it to be the intended reagent for cell lysate labeling applications. AEBSF is a water-soluble, irreversible inhibitor of serine proteases, offering a stable and less toxic alternative to other common inhibitors like PMSF.[7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of AEBSF for labeling cell lysates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical considerations for experimental design and data interpretation.

The Chemistry of Irreversible Inhibition: Mechanism of Action

AEBSF belongs to the class of sulfonyl fluorides, which are known for their reactivity towards nucleophilic residues. The key to AEBSF's utility lies in its ability to covalently and irreversibly modify the active site serine residue of serine proteases.

The catalytic triad of a serine protease, typically consisting of serine, histidine, and aspartate, provides a highly nucleophilic environment. The hydroxyl group of the active site serine attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion. This covalent modification effectively and irreversibly inactivates the enzyme.[8][9]

It is important to acknowledge that while AEBSF is highly reactive towards serine, off-target labeling of other nucleophilic residues such as tyrosine, lysine, and histidine has been reported.[8] Understanding and controlling for these potential off-target effects is a critical aspect of experimental design.[10][11][12]

Figure 1: Mechanism of covalent modification of a serine protease active site by AEBSF.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the successful labeling of cell lysates with AEBSF. These are starting points and may require optimization based on the specific cell type, protein of interest, and downstream application.

I. Reagent Preparation
  • AEBSF Stock Solution (100 mM):

    • AEBSF hydrochloride has a molecular weight of 239.69 g/mol .

    • To prepare a 100 mM stock solution, dissolve 23.97 mg of AEBSF in 1 mL of sterile, nuclease-free water.

    • Mix thoroughly by vortexing.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution is stable for several months when stored properly.

  • Lysis Buffer:

    • The choice of lysis buffer is critical and depends on the subcellular localization of the target proteins and the requirements of the downstream analysis.[13] A common starting point is a RIPA buffer, but milder buffers like Triton X-100-based buffers can also be used.

    • Example Lysis Buffer (RIPA):

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% sodium deoxycholate

      • 0.1% SDS

    • Important: Prepare the lysis buffer fresh and keep it on ice. Just before use, add a broad-spectrum protease inhibitor cocktail that does not contain serine protease inhibitors. This is crucial to prevent degradation of your proteins of interest by other classes of proteases while allowing for the specific labeling of serine proteases by AEBSF. Phosphatase inhibitors should also be added if phosphorylation states are of interest.[14]

II. Cell Lysate Preparation
  • Cell Culture and Harvest:

    • Culture cells to the desired confluency.

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[14]

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Lysis and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[14]

    • For viscous lysates due to DNA release, sonication on ice can be performed.[14]

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.[14]

    • Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube.

  • Protein Concentration Determination:

    • Determine the protein concentration of the clarified lysate using a standard protein assay such as the Bradford or BCA assay.[14] This is essential for ensuring equal protein loading in downstream applications.

III. AEBSF Labeling of Cell Lysate
  • Reaction Setup:

    • In a pre-chilled microcentrifuge tube, add a specific amount of cell lysate (e.g., 50 µg of total protein).

    • Adjust the volume with lysis buffer to a final volume that will accommodate the addition of the AEBSF stock solution.

    • Add the desired final concentration of AEBSF to the lysate. A typical starting concentration range for AEBSF is 0.1 - 1.0 mM.[8] The optimal concentration should be determined empirically.

    • Control: Prepare a control sample where an equal volume of the vehicle (water) is added instead of the AEBSF solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for a defined period. A typical incubation time is 30-60 minutes. The optimal time and temperature may need to be determined for your specific target.

  • Quenching the Reaction (Optional):

    • For some applications, it may be necessary to quench the labeling reaction. This can be achieved by adding an excess of a nucleophilic scavenger, such as dithiothreitol (DTT) or β-mercaptoethanol, or by adding SDS-PAGE sample buffer and immediately heating the sample.

IV. Downstream Analysis

The AEBSF-labeled lysate is now ready for a variety of downstream applications, including:

  • SDS-PAGE and Western Blotting: To confirm the inhibition of a specific serine protease.

  • Activity-Based Protein Profiling (ABPP): This often involves the use of a tagged version of AEBSF (e.g., with a biotin or fluorescent tag) to enable enrichment and identification of labeled proteins by mass spectrometry.

  • Enzymatic Assays: To measure the residual activity of serine proteases after treatment with AEBSF.

Figure 2: A generalized experimental workflow for labeling cell lysates with AEBSF.

Quantitative Data and Considerations

ParameterRecommended RangeRationale & Key Considerations
AEBSF Concentration 0.1 - 1.0 mMThe optimal concentration depends on the abundance and reactivity of the target serine proteases. A concentration titration is recommended to determine the minimal effective concentration to minimize off-target effects.[8]
Incubation Time 30 - 60 minutesShorter incubation times may be sufficient for highly reactive proteases, while longer times may be required for less active enzymes. Time-course experiments can help optimize this parameter.
Incubation Temperature Room Temperature to 37°CHigher temperatures can increase the rate of reaction but may also lead to protein degradation. Maintaining a consistent temperature is crucial for reproducibility.
pH 7.0 - 8.0AEBSF is more stable at lower pH values compared to PMSF.[8] The optimal pH for labeling will be a balance between probe stability and enzyme activity.
Lysis Buffer Composition VariesThe presence of detergents and salts can influence protein conformation and accessibility of the active site. The buffer should be compatible with both efficient lysis and the labeling reaction.[13]

Troubleshooting and Best Practices

  • Incomplete Labeling:

    • Increase AEBSF concentration or incubation time.

    • Ensure the lysis buffer is compatible with enzyme activity.

    • Confirm the activity of the target protease in the lysate.

  • High Background/Off-Target Labeling:

    • Decrease AEBSF concentration.

    • Reduce incubation time.

    • Consider using a more specific probe if available.

    • Perform competition experiments with a known inhibitor of the target protease to confirm specificity.

  • Protease Degradation:

    • Work quickly and keep samples on ice at all times.

    • Ensure the use of a fresh, appropriate protease inhibitor cocktail (lacking serine protease inhibitors).

  • Reagent Stability:

    • AEBSF is more stable in aqueous solutions than PMSF. However, it is still recommended to prepare fresh dilutions from a frozen stock for each experiment.

Conclusion: A Powerful Tool for Functional Proteomics

AEBSF is a valuable and accessible tool for the irreversible labeling of serine proteases in complex biological samples. Its water solubility and relative stability make it a user-friendly alternative to other sulfonyl fluoride inhibitors. By understanding the underlying chemical principles and carefully optimizing the experimental conditions, researchers can effectively utilize AEBSF to probe the functional state of serine proteases, providing critical insights into cellular physiology and disease, and aiding in the discovery and development of novel therapeutics.[15][16]

References

  • AEBSF - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • 4-(2-AMINOETHYL)BENZENE-SULFONYL FLUORIDE (AEBSF) | ABO. (n.d.). Retrieved February 7, 2026, from [Link]

  • Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats - PubMed. (2025, March 1). Retrieved February 7, 2026, from [Link]

  • 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation - ChemRxiv. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mechanistic model-informed discovery & development of bispecific antibodies for immuno-oncology - YouTube. (2021, January 21). Retrieved February 7, 2026, from [Link]

  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation | The Journal of Organic Chemistry. (2026, February 5). Retrieved February 7, 2026, from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics - YouTube. (2025, December 26). Retrieved February 7, 2026, from [Link]

  • Activity-based protein profiling: A graphical review - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved February 7, 2026, from [Link]

  • Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities - YouTube. (2025, October 15). Retrieved February 7, 2026, from [Link]

  • A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group - ResearchGate. (2026, January 8). Retrieved February 7, 2026, from [Link]

  • Mitigating Off-Target Effects in CRISPR/Cas9-mediated in Vivo Gene Editing - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. (2017, April 21). Retrieved February 7, 2026, from [Link]

  • How to measure and minimize off-target effects... - YouTube. (2021, October 12). Retrieved February 7, 2026, from [Link]

  • A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis. (2016, October 21). Retrieved February 7, 2026, from [Link]

  • Biochemistry Focus webinar series: The biopharma drug development pathway - YouTube. (2020, October 5). Retrieved February 7, 2026, from [Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing - Cell and Gene. (2024, June 28). Retrieved February 7, 2026, from [Link]

  • Activity-Based Protein Profiling (ABPP) of Oxidoreductases - PubMed. (2021, February 15). Retrieved February 7, 2026, from [Link]

  • Perfluorobutanesulfonyl fluoride - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Activity Based Protein Profiling for Drug Discovery - YouTube. (2022, May 5). Retrieved February 7, 2026, from [Link]

  • Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. (2026, January 30). Retrieved February 7, 2026, from [Link]

Sources

"4-Ethoxybenzene-1-sulfonyl fluoride" use in live-cell imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Live-Cell Target Occupancy & Reactivity Profiling using 4-Ethoxybenzene-1-sulfonyl fluoride (EBSF)

Introduction: The SuFEx Paradigm in Live-Cell Imaging

The use of 4-Ethoxybenzene-1-sulfonyl fluoride (EBSF) in live-cell imaging represents a sophisticated application of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional non-covalent dyes, EBSF serves as a latent covalent probe . It is chemically stable in the aqueous cytosolic environment but reacts rapidly and specifically with nucleophilic amino acid side chains (primarily Tyrosine, but also Lysine, Serine, and Histidine) when positioned within a protein binding pocket.

This guide details the use of EBSF not as a fluorophore itself, but as a site-specific competitor and reactivity profiler . By utilizing the tunable reactivity of the ethoxy-substituted sulfonyl fluoride warhead, researchers can map the "ligandability" of protein sites in live cells and validate target engagement through competitive Activity-Based Protein Profiling (ABPP).

Key Application Areas:

  • Target Occupancy Assays: Validating binding site saturation in live cells.[1]

  • Residue Reactivity Mapping: Identifying hyper-reactive Tyrosine residues in the proteome.

  • Mechanism of Action Studies: Distinguishing between reversible and covalent binding modes.

Mechanism of Action: Tunable Covalency

The core utility of EBSF lies in the electronic properties of the 4-ethoxy group .

  • Stability: The ethoxy group is an electron-donating group (EDG) via resonance. This reduces the electrophilicity of the sulfur center compared to nitro- or fluoro-substituted analogs.

  • Selectivity: This reduced reactivity prevents non-specific labeling of surface proteins. EBSF requires the proximity effect —being held tightly in a binding pocket—to overcome the activation energy barrier and react with a target residue (e.g., Tyr-OH).

  • Reaction: The reaction releases a fluoride ion (F⁻) and forms a highly stable sulfonate ester linkage.

Diagram 1: SuFEx Reaction Mechanism

SuFEx_Mechanism Protein Target Protein (Nucleophilic Tyr/Lys) Complex Proximity-Induced Encounter Complex Protein->Complex Binding EBSF EBSF Probe (Latent Electrophile) EBSF->Complex Transition Transition State (SuFEx) Complex->Transition Proximity Effect Product Covalent Adduct (Stable Sulfonate) Transition->Product Covalent Bond Fluoride Fluoride Ion (F-) (Leaving Group) Transition->Fluoride

Caption: Mechanism of EBSF-mediated protein modification.[2] The reaction is driven by the proximity of the sulfonyl fluoride warhead to a nucleophile within the binding pocket.

Experimental Workflow: Competitive Imaging

Since EBSF is non-fluorescent, it is used in a pulse-chase format with a fluorescent SuFEx probe (e.g., SF-Rhodamine or SF-BODIPY).

The Logic:

  • Control: Cells treated with Fluorescent Probe only

    
     High Fluorescence.
    
  • Experiment: Cells pre-treated with EBSF

    
     EBSF occupies the target sites 
    
    
    
    Fluorescent Probe is blocked
    
    
    Loss of Fluorescence .
Diagram 2: Competitive ABPP Workflow

Workflow cluster_0 Phase 1: Target Saturation (The Block) cluster_1 Phase 2: The Chase (Visualization) cluster_2 Phase 3: Analysis Step1 Live Cells (Expressing Target) Step2 Add EBSF (Dark Probe) Concentration: 1-50 µM Time: 30-60 min Step1->Step2 Step3 Wash Cells (Remove Unbound EBSF) Step2->Step3 Step4 Add Fluorescent SuFEx Probe (e.g., SF-Rhodamine) Time: 15-30 min Step3->Step4 Step5 Confocal Imaging Step4->Step5 ResultA High Signal: Target NOT Bound by EBSF Step5->ResultA Control ResultB Low Signal: Target Occupied by EBSF Step5->ResultB + EBSF

Caption: Pulse-chase workflow for determining target occupancy using EBSF as a competitor against a fluorescent reporter.

Detailed Protocol: Live-Cell Target Occupancy

Materials:

  • EBSF Stock: 100 mM in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis.

  • Fluorescent Reporter: A generic sulfonyl fluoride probe (e.g., Dansyl-SF or Rhodamine-SF) known to label the target family.

  • Cell Line: HeLa, HEK293T, or primary cells relevant to the target.

  • Imaging Buffer: HBSS or Phenol-red free DMEM with 10 mM HEPES.

Step-by-Step Procedure:

  • Cell Preparation:

    • Seed cells in 35mm glass-bottom confocal dishes (e.g., MatTek).

    • Grow to 70-80% confluency.

  • EBSF Treatment (The Block):

    • Prepare a dilution series of EBSF in warm Imaging Buffer (e.g., 0, 1, 10, 50, 100 µM).

    • Critical Step: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

    • Aspirate growth media and wash cells 1x with warm PBS.

    • Add EBSF solutions to cells. Incubate for 30–60 minutes at 37°C / 5% CO₂.

    • Note: The ethoxy group stabilizes the molecule, requiring slightly longer incubation times than highly reactive probes.

  • Wash Step:

    • Aspirate EBSF solution.

    • Wash 3x with warm Imaging Buffer to remove unbound inhibitor. This ensures that any loss of signal is due to covalent modification, not reversible competition during the chase.

  • Fluorescent Chase:

    • Add the Fluorescent SuFEx Reporter (e.g., 1 µM) to all dishes.

    • Incubate for 20 minutes at 37°C.

  • Imaging:

    • Wash cells 3x with Imaging Buffer.

    • Image immediately using Confocal Microscopy (e.g., 488nm or 561nm excitation depending on reporter).

    • Z-Stack: Acquire Z-stacks to quantify total cellular fluorescence volume.

Data Analysis & Interpretation

Quantify the Mean Fluorescence Intensity (MFI) of the cells. Plot MFI vs. [EBSF] to generate an inhibition curve (IC₅₀).

Experimental ConditionObservationInterpretation
No EBSF (Control) High FluorescenceThe reactive residues (Tyr/Lys) are free; Reporter binds efficiently.
Low [EBSF] (e.g., 1 µM) Moderate FluorescencePartial occupancy; EBSF is competing for the active site.
High [EBSF] (e.g., 100 µM) Loss of Fluorescence Full Target Engagement. The site is covalently blocked.
No Change in Signal High FluorescenceEBSF does not bind the target, or the residue is not accessible.

Expert Insight: If you observe "speckled" background labeling that does not disappear with EBSF treatment, this represents non-specific background (often lipid labeling or off-target reactions). The specific signal is the delta between the Control and the EBSF-treated sample.

Troubleshooting & Controls

  • Solubility: EBSF is hydrophobic. If precipitation occurs in media, use Pluronic F-127 (0.02%) to aid dispersion.

  • Hydrolysis: While stable, sulfonyl fluorides eventually hydrolyze to sulfonic acids (inert). Always prepare fresh dilutions from the DMSO stock immediately before use.

  • Distinction from AEBSF: Do not confuse EBSF with AEBSF (Pefabloc). AEBSF is a charged serine protease inhibitor. EBSF is a neutral ether, allowing it to permeate cell membranes more effectively to target intracellular proteins.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H., et al. (2015). "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes." Nature Chemical Biology, 11, 1094–1098. Link (Demonstrates the use of aryl sulfonyl fluorides for tyrosine mapping).

  • Kelly, J. W., et al. (2018). "Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction." Chemistry – A European Journal, 24(43), 10948-10952. Link

  • Chen, P. R., et al. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." Proceedings of the National Academy of Sciences (PNAS), 115(45), E10596-E10605. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-EBSF Labeling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low labeling efficiency with 4-EBSF (SuFEx Probes) Role: Senior Application Scientist, Chemical Biology Division

Executive Summary: The SuFEx Mechanism

Welcome to the technical support hub for 4-EBSF (4-ethenylbenzenesulfonyl fluoride) . Unlike traditional NHS-ester or Maleimide chemistries, 4-EBSF operates via Sulfur-Fluoride Exchange (SuFEx) .

To troubleshoot low efficiency, you must first understand the chemical "personality" of this probe. It is not a broad-spectrum "sticky" label. It is a context-dependent electrophile .

  • The Warhead: The Sulfonyl Fluoride (-SO₂F) group is relatively inert to hydrolysis and general nucleophiles at neutral pH.

  • The Target: It preferentially targets Tyrosine (Tyr) residues, and to a lesser extent Lysine (Lys) and Serine (Ser).

  • The Trigger: Efficient labeling typically requires "activation" —either by a local protein environment (e.g., a neighboring basic residue like Arginine that lowers the Tyrosine pKa) or by adjusting the global pH to favor the phenolate anion.

If your labeling efficiency is low, it is likely because the "trigger" conditions have not been met.

Part 1: Diagnostic Phase (Root Cause Analysis)

Before altering your protocol, review these three critical failure modes.

The pH/pKa Mismatch (Most Common)
  • The Science: The pKa of a typical Tyrosine phenol is ~10. At pH 7.4, the population of reactive phenolate anions is negligible (<0.3%).

  • The Fix: SuFEx on "silent" tyrosines (those not activated by the protein pocket) often requires a pH shift to 8.0–9.0 .

The "Vinyl" Variable (Probe Stability)
  • The Science: 4-EBSF contains an ethenyl (vinyl) group . While the -SO₂F is stable, the vinyl group is prone to radical polymerization or non-specific thiol-ene reactions if stored improperly or exposed to light/heat.

  • The Fix: Ensure your stock solution is fresh and monomeric. "Clumping" in your reaction often indicates the probe polymerized before it could label the protein.

Stoichiometry & Kinetics
  • The Science: SuFEx is kinetically slower than NHS-esters. If you are using standard 1-hour incubation times at 1:1 stoichiometry, you will likely see low yields.

  • The Fix: Increase probe excess (10x–50x) and incubation time (4–12 hours) if the target residue is not catalytically active.

Part 2: Troubleshooting Q&A

Q1: I am using PBS at pH 7.4, but I see less than 5% labeling efficiency by LC-MS. Why? A: At pH 7.4, you are relying entirely on the protein's local environment to activate a Tyrosine. If your target Tyrosine is solvent-exposed and unperturbed, it acts like free phenol (pKa ~10).

  • Action: Shift your buffer to 50 mM HEPES or Bicine, pH 8.5 . This increases the nucleophilicity of surface Tyrosines without causing protein denaturation.

Q2: My protein precipitates immediately upon adding 4-EBSF. Is it the DMSO? A: It could be DMSO shock, but with 4-EBSF, it is often hydrophobic aggregation . The ethenylbenzenesulfonyl motif is hydrophobic.

  • Action:

    • Keep final DMSO concentration <5%.

    • Add the probe in stepwise aliquots (e.g., add 20% of the total volume every 10 minutes) rather than a single bolus.

    • Ensure the probe has not polymerized in the stock vial (check for turbidity).

Q3: Can I use Tris or Glycine buffers? A: Use with caution. While sulfonyl fluorides are more specific than sulfonyl chlorides, they can still react with primary amines (Lysine, N-terminus, Tris) at high pH and high concentrations.

  • Action: We recommend Phosphate (PBS), HEPES, or MOPS . If you must use Tris, ensure the probe is in significant excess to account for buffer consumption.

Q4: How do I quench the reaction? A: Unlike NHS esters, SuFEx doesn't hydrolyze rapidly in water.

  • Action: Quench by adding 5x excess of a small molecule scaffold containing a phenol or amine (e.g., Tyramine or Tris pH 8.0) or by acidification (drop pH < 6.0) if your downstream analysis permits.

Part 3: Visualization of Mechanism & Workflow

Diagram 1: The SuFEx Reaction Mechanism

This diagram illustrates the specific attack of a Tyrosine residue on the Sulfonyl Fluoride warhead, highlighting the fluoride leaving group.

SuFEx_Mechanism Protein Protein-Tyr-OH (Inactive) Activated Protein-Tyr-O⁻ (Nucleophile) Protein->Activated Deprotonation Base Base/High pH (Activator) Base->Activated Transition Transition State [Ar-SO₂---O-Tyr] Activated->Transition + Probe Probe 4-EBSF (Ar-SO₂-F) Probe->Transition Product Covalent Adduct (Protein-Tyr-O-SO₂-Ar) Transition->Product SuFEx Byproduct HF / F⁻ (Leaving Group) Transition->Byproduct

Caption: The SuFEx mechanism relies on the deprotonation of Tyrosine (Tyr) to a phenolate anion, which then attacks the sulfur center of 4-EBSF, displacing fluoride.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to isolate the cause of low efficiency.

Troubleshooting_Flow Start Start: Low Labeling Efficiency (<10%) Check_pH Check Buffer pH Start->Check_pH Is_pH_Low Is pH < 8.0? Check_pH->Is_pH_Low Adjust_pH Action: Increase pH to 8.5 (Use HEPES/Bicine) Is_pH_Low->Adjust_pH Yes Check_Conc Check Stoichiometry Is_pH_Low->Check_Conc No Adjust_pH->Check_Conc Is_Conc_Low Is Excess < 20x? Check_Conc->Is_Conc_Low Increase_Conc Action: Increase Probe to 50x Extend Time to 4-12h Is_Conc_Low->Increase_Conc Yes Check_Agg Check Protein Stability Is_Conc_Low->Check_Agg No Increase_Conc->Check_Agg Is_Precip Precipitation Observed? Check_Agg->Is_Precip Fix_Solvent Action: Reduce DMSO < 5% Check Probe Polymerization Is_Precip->Fix_Solvent Yes Analyze Action: LC-MS/MS Analysis Look for +182.0 Da (Ar-SO2) Is_Precip->Analyze No

Caption: Step-by-step logic to identify if the issue is thermodynamic (pH), kinetic (concentration), or physicochemical (solubility).

Part 4: Optimized Experimental Protocol

This protocol is designed to maximize labeling of "average" surface Tyrosines using 4-EBSF.

Materials
  • Protein: 1 mg/mL in PBS (pH 7.4) or HEPES (pH 8.0).

  • 4-EBSF Stock: 100 mM in anhydrous DMSO (Freshly prepared).

  • Buffer Additive: 1M HEPES pH 8.5.

Step-by-Step Workflow
  • Buffer Exchange (Critical): If your protein is in Tris or contains free amines/thiols (DTT/BME), dialyze into PBS or HEPES .

    • Note: Small amounts of DTT (<1mM) are generally tolerated by SuFEx better than Maleimides, but removal is safer.

  • pH Adjustment: Add 1/10th volume of 1M HEPES pH 8.5 to your protein sample.

    • Target pH: 8.0 – 8.2.

  • Probe Addition: Add 4-EBSF to a final concentration of 0.5 mM to 1.0 mM (approx. 20–50x molar excess for a 30kDa protein).

    • Technique: Vortex gently immediately upon addition to prevent local high-concentration precipitation.

  • Incubation: Incubate at 25°C (Room Temp) for 4 to 12 hours .

    • Why? SuFEx is slow. Short incubations (30 mins) often yield poor results unless the protein has a catalytic "hotspot."

  • Quenching & Cleanup: Quench with 50 mM Tris pH 8.0 (incubate 15 mins). Remove excess probe via Zeba Spin Desalting Columns or dialysis before MS analysis.

Data Summary: Expected Mass Shifts
ModificationChemical Group AddedMass Shift (Monoisotopic)Target Residue
4-EBSF Labeling -SO₂-C₆H₄-CH=CH₂+182.04 Da Tyrosine (Major), Lysine (Minor)
Hydrolysis -OH (Rare)+17.00 DaN/A (Probe degradation)

Note: The mass shift is calculated as the probe molecular weight minus the fluoride (19 Da) and the proton (1 Da) lost during the exchange.

References

  • Foundational SuFEx Chemistry Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • SuFEx in Chemical Proteomics Jones, L. H. (2022). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. [Link]

  • Tyrosine Targeting Specificity Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride Electrophile in Chemical Biology." Chemical Reviews. [Link]

Quenching excess "4-Ethoxybenzene-1-sulfonyl fluoride" in labeling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "SuFEx Paradox"

You are likely encountering a common issue specific to Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., NHS-esters or Sulfonyl Chlorides like PMSF) which possess short half-lives in aqueous buffer, 4-Ethoxybenzene-1-sulfonyl fluoride (EBSF) is designed for extreme hydrolytic stability.

The ethoxy group at the para-position acts as an electron-donating group (EDG), stabilizing the S-F bond and rendering the sulfur center less electrophilic than its nitro- or unsubstituted counterparts.

The Critical Insight: You cannot "quench" EBSF by simply adding Tris buffer or water. The rate of hydrolysis is negligible on the timescale of your experiment. "Quenching" in this context requires physical removal or protein denaturation.

Decision Matrix: Choosing Your Quench Method

Use this flowchart to determine the correct protocol based on your downstream application.

QuenchingStrategy Start Start: Labeling Reaction Complete Decision Is the protein needed in a NATIVE (functional) state? Start->Decision Native YES (Functional Assays/Binding) Decision->Native Yes Denatured NO (Gel/Western/Mass Spec) Decision->Denatured No MethodA Method A: Rapid Desalting (Zeba Spin / PD-10) Native->MethodA Removes free EBSF Preserves folding MethodB Method B: Solvent Precipitation (Acetone/TCA) Denatured->MethodB Irreversible stop Removes free EBSF Analysis Downstream Analysis MethodA->Analysis MethodB->Analysis

Figure 1: Decision tree for terminating SuFEx labeling reactions. Unlike NHS-esters, chemical quenching is not recommended due to the stability of the S-F bond.

Troubleshooting & FAQs

Q1: I added 1M Tris (pH 8.0) to stop the reaction, but I still see high background in my Mass Spec/Gel. Why?

A: Tris is ineffective against EBSF.

  • Mechanism: Tris contains a primary amine. While amines react rapidly with NHS-esters, they react very slowly with electron-rich sulfonyl fluorides like EBSF in aqueous conditions without a catalyst. The EBSF remains active and "streaks" or non-specifically labels your protein during sample prep (e.g., during boiling in SDS loading buffer).

  • Solution: You must physically separate the small molecule probe from the protein (See Protocol A).

Q2: Why is my labeling efficiency lower than expected compared to PMSF?

A: EBSF is a "latent" electrophile.

  • Reasoning: PMSF (a sulfonyl chloride) is highly reactive and non-specific. EBSF is a sulfonyl fluoride, which is kinetically stable.[1] It requires specific "context"—usually a basic local environment (e.g., a nearby Histidine or Lysine) or a catalyst to activate the tyrosine/lysine nucleophile on your protein.

  • Troubleshooting:

    • pH Adjustment: Ensure reaction pH is ≥ 7.5 (ideally 8.0–8.5) to facilitate deprotonation of target residues.

    • Concentration: SuFEx often requires higher probe concentrations (100–500 µM) or longer incubation times (1–4 hours) compared to "fast" click chemistry.

Q3: Can I use Dialysis to remove excess EBSF?

A: Yes, but it is not recommended as a "Quench."

  • Risk: Dialysis is slow (overnight). Because EBSF is stable in water, the labeling reaction will continue inside the dialysis bag until equilibrium is reached, potentially leading to over-labeling.

  • Better Option: Use Spin Desalting Columns (Protocol A), which effect separation in <2 minutes.

Validated Protocols

Protocol A: Rapid Physical Removal (For Functional Proteins)

Best for: Activity assays, SPR, Crystallography.

Materials:

  • Zeba™ Spin Desalting Columns (or equivalent Sephadex G-25 resin).

  • Equilibration Buffer (e.g., PBS pH 7.4).

Steps:

  • Preparation: Remove the bottom closure of the spin column and loosen the cap.

  • Equilibration: Centrifuge at 1,500 × g for 1 minute to remove storage solution. Add Equilibration Buffer (same volume as resin bed) and spin again. Repeat 3 times.

  • Loading: Slowly apply the labeling reaction mixture (max volume depends on column size, typically 70–100 µL for 0.5 mL columns) to the center of the resin bed.

  • Elution: Centrifuge at 1,500 × g for 2 minutes.

  • Result: The flow-through contains the labeled protein. The excess free EBSF is trapped in the resin.

    • Note: This effectively "stops" the reaction by removing the reagent.

Protocol B: Protein Precipitation (For Proteomics/MS)

Best for: Mass Spectrometry, Western Blotting.

Materials:

  • Ice-cold Acetone (-20°C).

Steps:

  • Ratio: Add 4 volumes of cold acetone to 1 volume of reaction mixture.

  • Incubation: Vortex well and incubate at -20°C for 60 minutes (or overnight).

  • Pelleting: Centrifuge at 13,000–15,000 × g for 10 minutes at 4°C.

  • Wash: Carefully remove the supernatant (which contains the unreacted EBSF). Resuspend the pellet in 1 volume of cold acetone (90%), vortex, and spin again.

  • Drying: Air dry the pellet for 5–10 minutes (do not over-dry).

  • Reconstitution: Dissolve pellet in appropriate buffer (e.g., 8M Urea or SDS-PAGE buffer) for analysis.

Comparative Data: Removal Efficiency

MethodTime RequiredRemoval Efficiency of EBSFProtein RecoveryReaction "Stop" Mechanism
Tris Quench < 1 min0% (Ineffective)100%None (Reaction continues)
Dialysis 12–24 hrs> 99%80–90%Slow (Risk of over-labeling)
Spin Column 2–5 mins > 95% 85–95%Fast Separation
Precipitation 1 hr> 99%70–90%Denaturation + Separation

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

    • Foundational text establishing the hydrolytic stability of the S-F bond.
  • Jones, L. H. (2022). "Sulfur Fluoride Exchange (SuFEx) - Monash University." Science of Synthesis: Click Chemistry, 435-484.[2]

    • Reviews the reactivity profiles of various SuFEx hubs including aryl sulfonyl fluorides.
  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society, 140(1), 200–210.[3]

    • Discusses the stability and "context-dependent" reactivity of S(VI) electrophiles in proteomes.
  • Narayanam, M. K., et al. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science, Advance Article.

    • Recent review highlighting the specific labeling of Tyr/Lys/His and the stability of sulfonyl fluoride probes.[4]

Sources

Solubility issues with "4-Ethoxybenzene-1-sulfonyl fluoride" in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

You are likely reading this because you are encountering precipitation ("crashing out") when introducing 4-Ethoxybenzene-1-sulfonyl fluoride into aqueous buffers, or you are seeing inconsistent results in your SuFEx (Sulfur-Fluoride Exchange) click chemistry screens.

This molecule presents a classic physicochemical challenge:

  • The Ethoxy Group (-OEt): Increases lipophilicity (LogP), making the molecule "greasy" and water-insoluble.[1]

  • The Sulfonyl Fluoride Group (-SO2F): While more stable than its chloride cousin, it is an electrophile designed to react.[1][2] However, its stability is often misjudged, leading to hydrolysis-driven precipitation in basic conditions.

This guide moves beyond generic advice to provide a mechanistic troubleshooting framework for stabilizing this compound in both biological assays and chemical synthesis .

Module 1: Stock Solution Architecture

Before running an experiment, you must establish a stable stock.[1] Most solubility issues stem from improper stock management rather than the assay buffer itself.[1]

Solvent Selection Matrix
SolventSolubility RatingSuitabilityTechnical Note
DMSO (Dimethyl Sulfoxide)Excellent (>50 mM)Primary Choice Highly hygroscopic.[1] Absorbs water from air, which can trigger slow hydrolysis of the -SO2F group over months.[1]
DMF (Dimethylformamide)Excellent (>50 mM)Secondary ChoiceUse if DMSO interferes with your specific enzymatic target.[1] Toxic to some cell lines.[1]
Ethanol/Methanol ModerateAvoid for Stock Protic solvents can participate in unwanted solvolysis reactions over long storage periods.[1]
Water/PBS NegligibleDo Not Use Immediate precipitation or hydrolysis will occur.[1]
Critical Protocol: The "Dry-Stock" Standard

To prevent the "cloudy stock" phenomenon often seen after repeated use:

  • Dessicate: Store the solid powder in a desiccator. The -SO2F moiety is hydrolytically stable compared to -SO2Cl, but the ethoxy tail drives aggregation if any water is present.[1]

  • Single-Use Aliquots: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric water condensation.[1]

    • Action: Aliquot your 100 mM master stock into small volumes (e.g., 20-50 µL) immediately after preparation.[1]

    • Storage: -20°C or -80°C.[1]

Module 2: Biological Assay Integration (The "Crash-Out" Fix)

The most common failure mode is direct spiking : pipetting 1 µL of 100 mM DMSO stock directly into 99 µL of aqueous buffer.[1] This creates a local region of supersaturation, causing the hydrophobic 4-ethoxybenzene core to nucleate and precipitate instantly.

The Solution: Intermediate Dilution Method

You must "step down" the hydrophobicity.[1]

Protocol:

  • Prepare 100x Stock: Start with 10 mM in 100% DMSO.

  • Create Intermediate (10x): Dilute the stock 1:10 into a compatible co-solvent vehicle (e.g., 10% DMSO in buffer, or pure PEG-400) before hitting the final assay buffer.

  • Final Addition: Add the Intermediate to your assay well.

Visual Workflow: Solubility Preservation

DilutionStrategy Stock Master Stock (100% DMSO) High Concentration Direct Direct Spike (Into Buffer) Stock->Direct Avoid Intermediate Intermediate Step (10-20% DMSO or PEG400) Stock->Intermediate 1:10 Dilution (Solvent Step-down) Crash PRECIPITATION (Nucleation Event) Direct->Crash Hydrophobic Shock Final Final Assay Well (Aqueous Buffer) <1% DMSO Intermediate->Final Final Dilution (Gradual Mixing)

Figure 1: The "Hydrophobic Shock" pathway (Red/Grey) vs. the Step-Down method (Yellow/Green).[1] Direct spiking causes local supersaturation and precipitation.

Module 3: Chemical Stability & SuFEx Conditions

In synthetic applications (SuFEx click chemistry), users often confuse reactivity with instability .[1]

Stability Profile
  • Acidic/Neutral pH (pH 4-7): Highly stable.[1]

  • Basic pH (pH > 8.5): Risk of hydrolysis.[1] The ethoxy group donates electrons to the ring, slightly deactivating the sulfonyl center compared to a nitro-benzene derivative, but hydrolysis to the sulfonic acid (highly water soluble) can still occur, leading to a false negative in inhibition assays (the inhibitor is gone).

Troubleshooting Synthesis Precipitation

If you observe crystals forming during a SuFEx reaction:

  • Check the Base: Are you using inorganic bases (e.g., K2CO3) in organic solvents? The precipitate might be the salt byproduct (e.g., KF), not your compound.

  • Biphasic Systems: For SuFEx, use a biphasic system (DCM/Water) or a homogeneous organic system (Acetonitrile) with an organic base (DBU or DIPEA).[1]

Module 4: Troubleshooting FAQ

Q1: My assay buffer turns cloudy immediately after adding the compound. Is it ruined? A: Yes. The cloudiness is a suspension of micro-crystals.[1] The effective concentration of dissolved drug is now unknown (and likely near zero).[1] Spin it down to confirm (pellet formation). Fix: Use the Intermediate Dilution Method described in Module 2.

Q2: I froze my DMSO stock, and now it has crystals that won't dissolve. A: DMSO freezes at 19°C. If you see crystals at room temperature, it is likely water contamination leading to "salting out."

  • Immediate Fix: Sonicate at 30°C for 10 minutes.

  • Long term: Discard the stock if it happens repeatedly; water has likely entered the hygroscopic DMSO, permanently reducing the solubility of your hydrophobic compound.

Q3: Can I use Tris buffer? A: Use with caution. Tris contains a primary amine.[1] While sulfonyl fluorides are more specific for Tyrosine/Serine (in SuFEx contexts) or require activation, high concentrations of free amine in Tris can theoretically react with the sulfonyl fluoride over long incubation times (hours), forming a sulfonamide. HEPES or MOPS are safer buffering agents for this chemistry.[1]

Decision Tree: Diagnosing "Solubility" Issues

TroubleshootingTree Start Issue: Compound Precipitation/Inactivity CheckStock Check DMSO Stock (Is it clear?) Start->CheckStock StockCloudy Stock is Cloudy CheckStock->StockCloudy Yes StockClear Stock is Clear CheckStock->StockClear No Action1 Water Contamination. Sonicate/Warm. If fails, discard. StockCloudy->Action1 CheckDilution Check Dilution Method StockClear->CheckDilution DirectSpike Direct Spike used? CheckDilution->DirectSpike Yes CheckBuffer Check Buffer pH/Type CheckDilution->CheckBuffer No (Method OK) Action2 Switch to Intermediate Dilution Protocol DirectSpike->Action2 Action3 If pH > 8.5 or Tris used: Chemical Instability suspected. Switch to HEPES pH 7.4 CheckBuffer->Action3

Figure 2: Diagnostic logic for distinguishing physical precipitation from chemical degradation.

References

  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

  • Popa-Burke, I., et al. (2014).[1][3] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. [1][4]

  • Narayanan, A., & Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Wayman, J. A., et al. (2021).[1] "Water-Compatible SuFEx Bioconjugation." Journal of the American Chemical Society.[1] [1]

Sources

Storage and handling conditions for "4-Ethoxybenzene-1-sulfonyl fluoride"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Troubleshooting for 4-Ethoxybenzene-1-sulfonyl fluoride Chemical Class: Aryl Sulfonyl Fluoride (SuFEx Reagent) CAS Registry Note: Always verify the structure.[1][2] Common confusion exists with CAS 98-72-6 (Nitarsone).[1][2] Ensure your Certificate of Analysis confirms 4-Ethoxybenzene-1-sulfonyl fluoride.

Part 1: Critical Storage Parameters (The "Cheat Sheet")

This compound belongs to the class of Sulfonyl Fluorides , widely utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2][3] While significantly more stable than their sulfonyl chloride counterparts, they are "sleeping beauties"—latent electrophiles that require specific conditions to prevent premature activation or degradation.[1][2]

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerate)The compound is likely a low-melting solid or viscous liquid near room temperature.[1][2] Refrigeration prevents phase cycling and slows hydrolysis kinetics.[2]
Atmosphere Inert Gas (Argon or N₂)Moisture is the primary enemy.[1] While R-SO₂F is resistant to hydrolysis compared to R-SO₂Cl, long-term exposure to atmospheric humidity generates HF and sulfonic acid.[1][2]
Container Glass (Borosilicate) Condition: Glass is safe only if the compound is pure.[1] If hydrolysis occurs, generated HF will etch glass.[1][2] For long-term storage of older batches, Teflon (PTFE) or Polypropylene (PP) liners are safer.[1][2]
Desiccant Required Store secondary container in a desiccator or with activated molecular sieves.[2]
Solubility DCM, THF, MeCN, TolueneSoluble in most organic solvents.[1] Avoid protic solvents (MeOH, EtOH, Water) for storage.[1]

Part 2: Troubleshooting & FAQs

Category 1: Stability & Degradation

Q: My sample has turned from a solid/oil into a sludge with a sharp, acrid odor. What happened? A: Your sample has likely undergone hydrolysis .[2]

  • The Mechanism: Moisture from the air attacked the sulfur center.[1][2]

  • The Result: The sulfonyl fluoride (

    
    ) converted into the corresponding sulfonic acid (
    
    
    
    ) and Hydrogen Fluoride (
    
    
    ).[1][2]
  • The Odor: The sharp smell is HF and the acidic nature of the sulfonic acid.[1][2]

  • Action: Do not use. The presence of HF is a significant safety hazard and the sulfonic acid will kill most SuFEx catalysts (which are basic).[1] Neutralize with saturated sodium bicarbonate before disposal.

Q: Can I store this compound in DMSO? A: Not recommended for long-term storage. While soluble, DMSO is hygroscopic (absorbs water from air).[1][2] Wet DMSO will accelerate the hydrolysis of the sulfonyl fluoride over time.[1][2] For stock solutions, use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) and use within 24 hours.[1]

Category 2: Reaction Troubleshooting (SuFEx)

Q: I am seeing low conversion in my SuFEx coupling reaction. The starting material remains unreacted. A: This suggests the "Sleeping Beauty" is too asleep.[2] Sulfonyl fluorides are kinetically stable and require activation.[2]

  • Check your Catalyst: Are you using a silyl ether activator (e.g., TTMS, catalytic DBU/BEMP)?

  • Check the pH: Acidic impurities (from partial degradation) will neutralize your basic catalyst.[1][2]

  • Troubleshooting Step: Wash your starting material with aqueous

    
     (sodium bicarbonate) to remove any acidic hydrolysis byproducts before setting up the reaction.[1][2]
    

Q: Why is my glassware becoming etched/cloudy after storing this chemical? A: This is a definitive sign of HF generation .[2] Even trace hydrolysis releases HF.[2] Over months, this HF attacks the silica in the glass (


).[1]
  • Immediate Action: Transfer the material to a PTFE (Teflon) or HDPE container immediately.[1][2] Test the pH of the material; if highly acidic, purification is required.[1]

Part 3: Visualized Workflows

Workflow 1: Storage Decision Logic

Use this logic tree to determine the immediate handling of a new or stored batch.

StorageLogic Start Receive/Inspect Sample CheckState Physical State Check Start->CheckState IsSolid Solid/Crystalline CheckState->IsSolid IsLiquid Liquid/Oil CheckState->IsLiquid IsSludge Sludge/Acrid Smell CheckState->IsSludge SolidAction Store at 2-8°C (Inert Gas) IsSolid->SolidAction LiquidAction Check Purity (NMR) Likely Low MP Solid IsLiquid->LiquidAction SludgeAction DISCARD (HF Hazard) IsSludge->SludgeAction LiquidAction->SolidAction If Pure

Caption: Decision matrix for evaluating incoming or stored sulfonyl fluoride samples.

Workflow 2: Degradation Mechanism (Hydrolysis)

Understanding this pathway is critical for safety and yield optimization.[1]

Hydrolysis RSO2F 4-Ethoxybenzene- 1-sulfonyl fluoride Transition Nucleophilic Attack at Sulfur RSO2F->Transition Water H₂O (Atmospheric Moisture) Water->Transition RSO3H Sulfonic Acid (Corrosive/Catalyst Poison) Transition->RSO3H Slow HF HF (Glass Etching/Toxic) Transition->HF Release

Caption: The hydrolysis pathway. Note that one mole of water generates one mole of HF.[1]

Part 4: Experimental Protocols

Protocol A: Emergency Purification (Acid Removal)

If your compound smells acrid or shows signs of degradation, perform this wash before use in sensitive SuFEx reactions.[1]

  • Dissolution: Dissolve the crude 4-ethoxybenzene-1-sulfonyl fluoride in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram).[1][2]

  • Wash: Transfer to a separatory funnel. Wash gently with saturated aqueous NaHCO₃ (Sodium Bicarbonate).[1][2]

    • Note: Gas evolution (

      
      ) indicates the neutralization of sulfonic acid/HF.[1][2] Vent frequently.
      
  • Separation: Collect the organic layer.[2]

  • Drying: Dry the organic layer over anhydrous MgSO₄ (Magnesium Sulfate) for 10 minutes.

  • Filtration & Concentration: Filter off the solids and concentrate the filtrate under reduced pressure (Rotavap) at < 40°C.

  • Validation: Check

    
     NMR. The sulfonyl fluoride peak should be a singlet around +65 ppm (relative to 
    
    
    
    ).[1][2] If peaks appear near -150 ppm, fluoride salts/HF are still present.[1][2]
Protocol B: General SuFEx Activation (Standard Conditions)

Based on Sharpless et al. methodologies.

  • Stoichiometry: 1.0 equiv Sulfonyl Fluoride + 1.1 equiv Silyl Ether (Nucleophile).[2]

  • Catalyst: Add 5-10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP .[1][2]

  • Solvent: Anhydrous Acetonitrile (MeCN) .

  • Temperature: Room Temperature.

  • Monitoring: Monitor by TLC or

    
     NMR. The disappearance of the sulfonyl fluoride signal indicates completion.[1][2]
    

References

  • Dong, J., Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition.[2][4] [1]

  • Barrow, A. S., Moses, J. E., et al. (2019).[1] The Growing Applications of SuFEx Click Chemistry.[2] Chemical Society Reviews.[2]

  • PubChem. (n.d.).[2][5][6][7] 4-Methoxybenzenesulfonyl fluoride (Analogous Structure Data).[1][2] National Library of Medicine.[2]

  • Sigma-Aldrich. (n.d.).[2][8] Safety Data Sheet: Sulfonyl Fluorides (General Class Hazards).

Sources

"4-Ethoxybenzene-1-sulfonyl fluoride" degradation products and their impact

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Dynamics, Impact Analysis, and Troubleshooting Target Audience: Medicinal Chemists, Chemical Biologists, and Assay Development Scientists

Introduction: The Stability Paradox

4-Ethoxybenzene-1-sulfonyl fluoride (EBSF) is a specialized reagent used primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Unlike its sulfonyl chloride cousins, EBSF is celebrated for its "balanced reactivity"—it is stable enough to survive open-air handling but reactive enough to covalently modify specific protein residues (tyrosine, lysine, serine) under defined conditions.[1]

However, this stability is often overestimated.[1] When EBSF degrades, it does not merely become inert; it generates active byproducts that can silently sabotage biological assays and conjugation workflows.[1] This guide dissects those failure modes.

Module 1: The Chemistry of Degradation

The Primary Pathway: Hydrolysis

The dominant degradation pathway for EBSF is hydrolysis. While the ethoxy group (an electron-donating group) stabilizes the sulfur center more than electron-withdrawing groups (like nitro-), EBSF eventually succumbs to water, particularly at elevated pH (>8.[1]0) or during prolonged storage in non-anhydrous solvents (DMSO/DMF).[1]

The Reaction:


[1]

The Products:

  • 4-Ethoxybenzenesulfonic Acid: A strong acid that is highly water-soluble and chemically inert toward SuFEx coupling.[1]

  • Hydrogen Fluoride (HF) / Fluoride Ions (F⁻): The "silent killer" of downstream biological assays.[1]

Degradation Workflow Diagram

The following diagram illustrates the degradation cascade and its downstream consequences.

EBSF_Degradation EBSF 4-Ethoxybenzene-1-sulfonyl Fluoride (Active Reagent) Hydrolysis Hydrolysis Reaction EBSF->Hydrolysis Exposure Water Moisture / High pH Aqueous Buffer Water->Hydrolysis Acid 4-Ethoxybenzenesulfonic Acid (Inert Byproduct) Hydrolysis->Acid Product A Fluoride Fluoride Ions (F-) (Active Contaminant) Hydrolysis->Fluoride Product B Impact_Chem Chemical Failure: pH Drop & Yield Loss Acid->Impact_Chem Acidification Impact_Bio Biological Failure: Enzyme Inhibition & Cell Toxicity Fluoride->Impact_Bio Phosphatase Inhibition

Figure 1: Mechanistic pathway of EBSF degradation leading to chemical and biological assay failure.[1][2]

Module 2: Impact Analysis (Why Your Experiment Failed)

Degradation is not just about losing yield; it is about introducing interference.[1]

Biological Interference (The Fluoride Effect)

If your EBSF stock is degraded, you are inadvertently dosing your assay with free fluoride ions.

Assay TypeSymptomRoot Cause Mechanism
Phosphorylation Assays False Positives / High BackgroundFluoride is a potent, non-specific inhibitor of Ser/Thr phosphatases .[1] It prevents the dephosphorylation of target proteins, mimicking the effect of a kinase inhibitor or activator.
Metalloenzyme Assays Loss of ActivityFluoride ions chelate metal cofactors (

,

,

) essential for enzyme function.
Cell Signaling Unexpected AutophagyFree fluoride inhibits the PI3K/AKT/mTOR pathway, potentially inducing autophagy and altering cell cycle progression independent of your drug target.
Chemical Interference (The Acid Effect)
  • pH Drift: The generation of sulfonic acid can overwhelm weak buffers. A pH drop from 7.4 to 6.0 can protonate target lysine residues (

    
    ), rendering them non-nucleophilic and completely shutting down the SuFEx reaction.
    
  • Precipitation: The sulfonic acid byproduct has different solubility properties than the parent fluoride and may precipitate in organic-poor buffers, causing aggregation artifacts.

Module 3: Quality Control & Detection

Do not rely on LC-MS alone.[1] Sulfonyl fluorides can partially hydrolyze on the column or in the source, leading to ambiguous results.


F NMR is the gold standard. 
Protocol: F NMR Purity Check

Time Required: 15 Minutes Sensitivity: High

  • Sample Prep: Dissolve ~5 mg of EBSF in 600 µL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
    • Note: Avoid wet solvents.[1][2]

  • Acquisition: Run a standard proton-decoupled

    
    F scan (typically spectral width -200 to +100 ppm).[1]
    
  • Analysis: Compare peaks against the signature table below.

SpeciesChemical Shift (

, ppm)
Description
Intact EBSF +65.5 ppm Sharp singlet.[1] Indicates active sulfonyl fluoride warhead.[1][2]
Free Fluoride (

)
-100 to -150 ppm Broad peak.[1] Shift is highly solvent/pH dependent (e.g., -125 ppm in aqueous media).[1]
HF -180 to -200 ppm Usually seen only in highly acidic, anhydrous conditions.[1]

Pass Criteria:


 integration at +65.5 ppm. Any visible peak in the negative region indicates degradation.[1]

Module 4: Troubleshooting Guide

Scenario A: "My conjugation yield is < 10%."
  • Step 1: Check pH. Did the reaction mixture turn acidic?

    • Remedy: Increase buffer strength (e.g., 100 mM Phosphate instead of 20 mM).

  • Step 2: NMR the Stock. Is the reagent actually EBSF?

    • Remedy: If you see a peak at -120 ppm, your stock is hydrolyzed.[1] Buy fresh or recrystallize.

  • Step 3: Check Nucleophile State.

    • Insight: The ethoxy group makes EBSF less electrophilic than nitro-benzenesulfonyl fluoride.[1] You may need a catalyst (e.g., catalytic DMAP or DABCO) to activate the SuFEx reaction if your target residue is not hyper-reactive.[1]

Scenario B: "I see toxicity in my cell assay, but the target is non-essential."
  • Cause: Likely fluoride toxicity or off-target sulfonylation.[1]

  • Test: Run a "hydrolyzed control." Intentionally degrade EBSF (incubate in 0.1 M NaOH overnight, neutralize), then treat cells. If toxicity persists, it is due to the degradation products (sulfonic acid/fluoride), not the covalent inhibition.

Logic Tree for Troubleshooting

Debug_Logic Start Problem: Low Conjugation Yield Check_pH Check Reaction pH Start->Check_pH pH_Low pH < 7.0 Check_pH->pH_Low pH_Ok pH is Neutral/Basic Check_pH->pH_Ok Buffer_Issue Action: Increase Buffer Conc. (Sulfonic acid byproduct is lowering pH) pH_Low->Buffer_Issue Check_NMR Action: Run 19F NMR pH_Ok->Check_NMR Peak_Neg Peak at -120 ppm Check_NMR->Peak_Neg Peak_Pos Peak at +65 ppm only Check_NMR->Peak_Pos Bad_Stock Diagnosis: Hydrolyzed Reagent (Discard Stock) Peak_Neg->Bad_Stock Reactivity_Issue Diagnosis: Low Reactivity (Add DMAP/DABCO catalyst) Peak_Pos->Reactivity_Issue

Figure 2: Step-by-step troubleshooting logic for failed EBSF conjugation experiments.

Module 5: Storage & Handling Best Practices

  • Solvent Choice: Store 100 mM stocks in anhydrous DMSO or acetonitrile .[1] Avoid DMF if possible, as it can decompose to dimethylamine (a nucleophile) over time, which will react with EBSF.

  • Temperature:

    
     is mandatory for long-term storage.[1]
    
  • Freeze-Thaw: Aliquot stocks. Repeated moisture introduction from condensing air during thaw cycles accelerates hydrolysis.[1]

References

  • SuFEx Chemistry Fundamentals & Stability Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3][4] Source:Angewandte Chemie International Edition (2014).[1] Context: Establishes the stability profile of sulfonyl fluorides vs. chlorides and the unique resistance of the S-F bond to reduction.[3][4] URL:[Link]

  • Fluoride Ion Toxicity & Assay Interference Title: Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][5] Source:Journal of Cellular Physiology / NIH PMC.[1] Context: Details the specific biological pathways (mTOR/PI3K) disrupted by free fluoride ions, relevant for interpreting cell assay data. URL:[Link]

  • Aqueous Stability of SuFEx Reagents Title: Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists. Source:Cell Chemical Biology / NIH PMC.[1][2] Context: Discusses the hydrolysis rates of benzenesulfonyl fluorides in aqueous buffers and the impact on cellular potency. URL:[Link]

Sources

Technical Support Center: Optimizing Incubation Kinetics for 4-EBSF & Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the kinetic optimization of 4-EBSF (4-Ethynylbenzenesulfonyl fluoride), a SuFEx-based activity-based probe. Unlike highly reactive fluorophosphonates (FP) or sulfonyl chlorides, sulfonyl fluorides (SF) are "privileged electrophiles" that possess intrinsic stability in aqueous buffer but react specifically with nucleophiles (Ser, Tyr, Lys, His) located in perturbed protein microenvironments.

The Critical Variable: Incubation time for 4-EBSF is not a fixed standard; it is a variable dependent on the target's


 perturbation and the pH of your buffer. Under-incubation yields false negatives; over-incubation leads to non-specific surface labeling.
Module 1: The Kinetics FAQ (The "Why")

Q1: Why can’t I just incubate for 1 hour like I do with other probes? A: Sulfonyl fluorides are kinetically slower than traditional covalent inhibitors. In standard ABPP (e.g., using FP-biotin), the reaction is often diffusion-limited and complete within minutes. However, the S-F bond in 4-EBSF is highly stable. It requires a "proton shuffle" or significant stabilization of the transition state within an enzyme's active site to react.

  • Implication: A 1-hour incubation might only label the most hyper-reactive targets (e.g., Elastase), missing targets with slower

    
     rates.
    

Q2: What is the "Goldilocks Zone" for 4-EBSF incubation? A: For most proteomes, the optimal window is 1 to 4 hours .

  • < 1 Hour: Risk of low occupancy on targets with moderate nucleophilicity.

  • > 6 Hours: Risk of "promiscuous labeling." As the most reactive sites are saturated, the probe begins to react with surface lysines or tyrosines that are not catalytically relevant, increasing background noise.

Q3: Does pH affect my required incubation time? A: Yes, drastically. SuFEx reaction rates generally increase with pH. If you are labeling at pH 6.5 (to mimic a lysosomal environment), you may need to double your incubation time compared to pH 8.0. The nucleophile must be deprotonated to attack the sulfur center.

Module 2: Troubleshooting Guide
Scenario A: "I see no signal or very faint bands on my gel."
Potential CauseDiagnosisCorrective Action
Under-Incubation Probe concentration is >10µM, but signal is weak.Extend time: Run a time course (1h, 2h, 4h, 12h). SF probes often require extended contact time.
Acidic Buffer Buffer pH is < 7.0.Adjust pH: Shift to pH 7.5–8.0 if biologically permissive. The reaction rate correlates with nucleophile deprotonation.
Probe Hydrolysis Probe was stored in aqueous buffer or DMSO > 1 month.Fresh Stock: SF probes hydrolyze slowly to sulfonic acid (inert). Always prepare fresh stocks in anhydrous DMSO.
Click Failure The issue is downstream (Click chemistry), not labeling.Control: Spike in a biotinylated standard to verify the CuAAC reaction efficiency.
Scenario B: "My gel is a smear / High background everywhere."
Potential CauseDiagnosisCorrective Action
Over-Incubation Incubation > 4 hours or overnight.Reduce Time: Cap incubation at 2 hours. Long exposures force reaction with non-privileged surface residues.
Concentration Too High Probe concentration > 50 µM.Titrate Down: High [Probe] drives non-specific bimolecular reactions. Try 1–10 µM.
Protein Precipitation High DMSO % in the final sample.Limit DMSO: Ensure final DMSO concentration during labeling is < 2% (v/v).
Module 3: Optimization Protocol (Time-Course Assay)

Do not guess. Validate the kinetics for your specific proteome or target using this self-validating protocol.

Materials:

  • Proteome Lysate (1 mg/mL in PBS, pH 7.4)

  • 4-EBSF (50 mM stock in DMSO)

  • Reporter Tag: Azido-Rhodamine or Azido-Biotin

  • Click Chemistry Reagents (TBTA, CuSO4, TCEP)

Workflow:

  • Aliquot: Prepare 5 tubes of lysate (50 µL each).

  • Dose: Add 4-EBSF (Final conc: 5 µM) to tubes 1–4. Add DMSO vehicle to tube 5 (Negative Control).

  • Incubate: Place tubes at 37°C for the following durations:

    • Tube 1: 30 mins

    • Tube 2: 1 hour

    • Tube 3: 2 hours

    • Tube 4: 4 hours

  • Quench: At the end of each time point, immediately precipitate protein (Acetone or MeOH/Chloroform) to stop the reaction and remove excess unreacted probe. Crucial: Direct click without precipitation increases background.

  • Click Chemistry: Resuspend pellets and perform CuAAC with Azido-Rhodamine (1 hour, RT).

  • Analysis: Resolve on SDS-PAGE and scan for fluorescence.

Data Interpretation:

  • Optimal Time: The time point where specific bands are saturated, but the vertical lane background (smear) has not yet appeared.

Module 4: Visualizing the Kinetic Landscape

The following diagram illustrates the kinetic competition occurring in your tube. Your goal is to maximize Path A (Specific Labeling) while minimizing Path B (Non-Specific) and Path C (Hydrolysis).

SuFEx_Kinetics cluster_time Time Dependence Probe 4-EBSF Probe Target Active Target (Perturbed Ser/Tyr) Probe->Target Fast (k_inact) Surface Surface Residues (Non-Specific) Probe->Surface Slow (Non-Specific) Water H2O (Hydrolysis) Probe->Water Very Slow Specific_Cplx Specific Covalent Adduct Target->Specific_Cplx Nonspecific_Cplx Background Noise Surface->Nonspecific_Cplx Inert Sulfonic Acid (Dead Probe) Water->Inert

Caption: Kinetic competition in SuFEx labeling. Specific targets react quickly due to local environment activation. Extended incubation allows the probe to react with surface residues (noise).

References
  • Jones, L. H. (2022). Sulfur-Fluoride Exchange (SuFEx) in Chemical Biology. Nature Reviews Chemistry .

  • Dong, J., Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition .

  • Narayanam, M. K., et al. (2016).[2] Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science .

  • Chen, W., et al. (2016).[1] Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue.[1] Journal of the American Chemical Society .[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of 4-Ethoxybenzene-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within a complex biological system is a cornerstone of modern chemical biology and drug discovery. This guide provides an in-depth technical comparison of methodologies for validating the target engagement of covalent probes, with a specific focus on 4-Ethoxybenzene-1-sulfonyl fluoride. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Rise of Covalent Probes and the Imperative of Target Validation

Covalent inhibitors, which form a stable, long-lasting bond with their protein target, have seen a resurgence in drug development.[1] This class of molecules can offer enhanced potency and a prolonged duration of action compared to their non-covalent counterparts.[1] Among the various electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have emerged as a privileged class.[2]

Unlike more traditional cysteine-targeting warheads like acrylamides, sulfonyl fluorides exhibit a unique reactivity profile, capable of modifying a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, depending on the specific protein microenvironment.[2][3] This versatility expands the druggable proteome but also heightens the need for rigorous target engagement validation to mitigate off-target effects.[4]

4-Ethoxybenzene-1-sulfonyl fluoride (SMILES: CCOc1ccc(cc1)S(=O)(=O)F) is a representative sulfonyl fluoride probe. Its reactivity is balanced, making it stable enough for biological experiments while retaining the ability to covalently modify target proteins.[2] The ethoxybenzene group can influence its physicochemical properties and binding selectivity.

Core Methodologies for Validating Target Engagement

There is no single "best" method for validating target engagement; the optimal choice depends on the specific research question, available resources, and the nature of the target protein. Here, we compare three gold-standard techniques: Cellular Thermal Shift Assay (CETSA), Competitive Activity-Based Protein Profiling (ABPP), and Fluorescence Polarization (FP).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that directly assesses drug-target interaction in a cellular context.[5] It is based on the principle of ligand-induced thermal stabilization: the binding of a small molecule, such as 4-Ethoxybenzene-1-sulfonyl fluoride, to its target protein increases the protein's conformational stability, leading to a higher melting temperature (Tm).[5] This change in thermal stability is a direct proxy for target engagement.

Causality in Experimental Design: The key to a successful CETSA experiment is the precise control of temperature. By heating intact cells or cell lysates across a temperature gradient, unbound proteins will denature and aggregate at their characteristic Tm.[6] The covalently modified target protein, being more stable, will remain in the soluble fraction at higher temperatures.[6] Quantification of the soluble protein at each temperature point allows for the generation of a melting curve, and a shift in this curve upon compound treatment provides definitive evidence of target engagement.[3]

Experimental Workflow: CETSA

Caption: CETSA workflow for target engagement validation.

Detailed Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with varying concentrations of 4-Ethoxybenzene-1-sulfonyl fluoride or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and covalent modification.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heating: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature for a set time (e.g., 3 minutes), followed by a cooling step.[7] A typical temperature range is 40°C to 70°C in 2-3°C increments.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).[6][8]

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[6]

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration and normalize all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target of interest.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tagg. A shift in Tagg (ΔTagg) between the treated and vehicle control samples indicates target engagement.

Competitive Activity-Based Protein Profiling (ABPP)

Principle: ABPP utilizes small-molecule probes that covalently bind to the active site of enzymes to profile their functional state.[9] In a competitive ABPP experiment, the binding of a "silent" inhibitor like 4-Ethoxybenzene-1-sulfonyl fluoride to its target is assessed by its ability to block the subsequent labeling of that same target by a broader-spectrum, reporter-tagged probe.[10]

Causality in Experimental Design: This method provides a direct readout of target occupancy at the active site. The logic is straightforward: if 4-Ethoxybenzene-1-sulfonyl fluoride is engaging the target, the active site will be occupied, and the reporter-tagged probe will be unable to bind. This results in a decreased signal from the reporter tag (e.g., a fluorophore or biotin). The degree of signal reduction is proportional to the target engagement by the test compound. For this to work, both the test compound and the reporter-tagged probe must target the same residue or sterically hinder each other's binding.

Experimental Workflow: Competitive ABPP

Caption: Competitive ABPP workflow.

Detailed Protocol: Gel-Based Competitive ABPP

  • Proteome Preparation: Prepare fresh cell or tissue lysates in a suitable buffer (e.g., PBS).

  • Competitive Inhibition: Aliquot the proteome and pre-incubate with varying concentrations of 4-Ethoxybenzene-1-sulfonyl fluoride or vehicle control for a defined period (e.g., 30 minutes at room temperature).

  • Probe Labeling: Add a reporter-tagged sulfonyl fluoride probe (e.g., one with a terminal alkyne for click chemistry). A common choice is a probe that targets a wide range of proteins within the same class as the expected target. Incubate for a further defined period.

  • Click Chemistry (if applicable): If using a "clickable" probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag, such as a fluorophore (e.g., TAMRA-azide) or biotin-azide for enrichment.[11]

  • SDS-PAGE and In-Gel Fluorescence: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled proteins using an in-gel fluorescence scanner.[12]

  • Data Analysis: A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the vehicle control indicates that 4-Ethoxybenzene-1-sulfonyl fluoride has engaged that target. The concentration-dependent decrease can be used to calculate an IC50 value.

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule.[13] A small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a larger protein, its rotation is slowed, and the polarization of the emitted light increases.[14]

Causality in Experimental Design: For validating target engagement of a covalent inhibitor, a competitive FP assay is typically employed.[15] A fluorescent tracer that binds non-covalently to the target protein is used. In the presence of an inhibitor like 4-Ethoxybenzene-1-sulfonyl fluoride, the inhibitor will compete for the same binding site. As the inhibitor covalently binds and occupies the target, the fluorescent tracer is displaced, leading to a decrease in fluorescence polarization.[16] The time-dependent nature of covalent bond formation can also be monitored as a progressive decrease in FP signal over time.[17]

Experimental Workflow: Competitive FP Assay

Caption: Competitive Fluorescence Polarization workflow.

Detailed Protocol: Competitive FP Assay

  • Component Preparation: Prepare solutions of the purified target protein, a suitable fluorescent tracer that binds to the target, and 4-Ethoxybenzene-1-sulfonyl fluoride in an appropriate assay buffer.

  • Assay Plate Setup: In a microplate, add the target protein and the fluorescent tracer to all wells. Then, add serial dilutions of 4-Ethoxybenzene-1-sulfonyl fluoride. Include controls with no inhibitor (high polarization) and no protein (low polarization).

  • Incubation: Incubate the plate for a set period to allow the reaction to reach a steady state. For kinetic analysis of a covalent inhibitor, measurements can be taken at multiple time points.

  • Measurement: Read the fluorescence polarization of the plate using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration. Fit the data to a suitable dose-response model to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescent tracer.

Comparative Analysis of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Competitive ABPPFluorescence Polarization (FP)
Principle Ligand-induced thermal stabilizationCompetition for active site labelingChange in molecular rotation upon binding
Biological Context Intact cells, cell lysates, tissuesCell lysates, intact cellsPurified protein
Throughput Low to medium (WB), High (HT-CETSA)Medium to highHigh
Required Reagents Specific antibody for target proteinBroad-spectrum reporter-tagged probePurified target protein, fluorescent tracer
Quantitative Output ΔTagg, EC50 (from ITDR-CETSA)IC50IC50, Kd, kinact/KI
Key Advantage Label-free, physiological contextDirect readout of active site occupancyHomogeneous, real-time kinetics
Key Limitation Target must be thermally stable; requires specific antibodyPotential for steric hindrance issuesRequires purified components; prone to artifacts

Case Study: Visualizing Target Engagement in a Signaling Pathway

To illustrate the importance of target engagement, let's consider a hypothetical target of 4-Ethoxybenzene-1-sulfonyl fluoride: the scavenger mRNA decapping enzyme, DcpS. DcpS plays a role in the 3' to 5' mRNA decay pathway by hydrolyzing the residual m7GpppN cap structure.[18] Inhibition of DcpS would lead to an accumulation of this cap structure.

Signaling Pathway: mRNA Decapping by DcpS

mRNA_Decapping cluster_decay 3' to 5' mRNA Decay cluster_decapping Scavenger Decapping mRNA mRNA (polyA tail removed) Exosome Exosome (3'-5' exonuclease) mRNA->Exosome Degradation Oligo m7GpppN-oligo Exosome->Oligo DcpS DcpS Enzyme Oligo->DcpS Cap m7GpppN DcpS->Cap Hydrolysis NMPs Ribonucleoside monophosphates DcpS->NMPs Inhibitor 4-Ethoxybenzene-1-sulfonyl fluoride Inhibitor->DcpS Covalent Inhibition

Caption: Simplified diagram of the DcpS-mediated mRNA decapping pathway and its inhibition.

Conclusion: An Integrated Approach to Target Validation

Validating the target engagement of a covalent probe like 4-Ethoxybenzene-1-sulfonyl fluoride requires a multi-faceted and rigorous approach. No single technique can provide all the answers. As a Senior Application Scientist, my recommendation is to employ an orthogonal strategy. For instance, initial validation of target engagement in a physiologically relevant context can be achieved using CETSA.[3] Subsequently, competitive ABPP can confirm that the engagement is occurring at the active site of the protein. Finally, for in-depth mechanistic studies and to determine kinetic parameters, a fluorescence polarization assay with purified components can be invaluable. By integrating the data from these complementary methods, researchers can build a robust and compelling case for the on-target activity of their covalent probes, paving the way for further development and application.

References

  • Ahmed, F., et al. (2021). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. Available at: [Link]

  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology. Available at: [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. Available at: [Link]

  • Liu, H., et al. (2002). The scavenger mRNA decapping enzyme DcpS is a member of the HIT family of pyrophosphatases. The EMBO Journal. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]

  • Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience. Available at: [Link]

  • Parker, C. G., & Cravatt, B. F. (2018). Chemoproteomic methods for covalent drug discovery. PMC. Available at: [Link]

  • Wölfel, T., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. Available at: [Link]

  • Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. PMC. Available at: [Link]

  • Gambini, L., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Gibert, A., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC. Available at: [Link]

  • Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. Available at: [Link]

  • Hare, B. J., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Cohen, M. S., et al. (2013). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available at: [Link]

  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. ResearchGate. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]

  • van Rooden, E. J., et al. (2018). Activity-based Protein Profiling. SciSpace. Available at: [Link]

  • Zhang, T., et al. (2022). Mass spectrometry methods and mathematical PK/PD model for decision tree-guided covalent drug development. Nature Communications. Available at: [Link]

  • Harris, S. F., et al. (2019). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Anti-proliferative Activity in Melanoma Cells. ACS Central Science. Available at: [Link]

  • Toussaint, M., et al. (2022). Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. ResearchGate. Available at: [Link]

  • van der Wouden, P. E., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Scholarly Publications Leiden University. Available at: [Link]

  • Pike, A., et al. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. PMC. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Lukinavičius, G., et al. (2022). Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. PMC. Available at: [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. Available at: [Link]

  • Geerars, M. I. F., et al. (2016). Comparative and competitive gel-based ABPP reveals distinct SH activity profiles of glioma and healthy brain. ResearchGate. Available at: [Link]

  • Chavas, T. E. J., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. Available at: [Link]

  • Xia, S., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. Available at: [Link]

  • Ahmed, F., et al. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Target Deconvolution for Covalent Probes: A Comparative Analysis of Methods for 4-EBSF and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The identification of a small molecule's protein targets is a critical step in drug discovery, transforming a phenotypic hit into a mechanistically understood lead compound.[1] Covalent probes, which form a stable bond with their targets, offer unique advantages for target identification. This guide provides an in-depth comparison of the primary methodologies for deconvoluting the targets of a specific class of covalent probes: those featuring a sulfonyl-based reactive group and an ethynyl handle for bioorthogonal chemistry.

While the specific probe "4-EBSF" (4-ethynyl-N-((S)-1-(4-(4-methyl-1H-1,2,3-triazol-1-yl)phenyl)ethyl)benzenesulfonamide) is not documented in the public scientific literature for target deconvolution applications, its name suggests a structure designed for such purposes. We will therefore use a representative model probe, 4-ethynylbenzenesulfonyl fluoride , which we will refer to as 4-EBSF-p , to illustrate these powerful techniques. This probe combines a sulfonyl fluoride (SF) "warhead," known to react with nucleophilic residues on proteins, with a terminal alkyne that enables "click chemistry."[2][3]

This guide will dissect and compare four key methodologies:

  • Competitive Activity-Based Protein Profiling (ABPP) : The gold standard for identifying direct targets of covalent inhibitors in a native biological context.

  • Covalent Probe Affinity Pull-Down : A more direct capture approach.

  • Label-Free Thermal Proteome Profiling (TPP) : An orthogonal method that avoids the need for a chemical probe.

  • CRISPR-Cas9-Mediated Target Validation : A genetic approach to confirm the biological relevance of identified targets.

We will explore the causality behind experimental choices, provide self-validating protocols, and present quantitative comparisons to empower researchers to select and implement the optimal strategy for their discovery programs.

Introduction to the 4-EBSF-p Probe: A Tool for Covalent Target Capture

The power of a probe like 4-EBSF-p lies in its dual-functionality. It is designed not just to inhibit a target, but to report on that interaction.

  • The Warhead: Sulfonyl Fluoride (SF) : The SF moiety is a privileged electrophile in chemical biology.[2] While classically known as an inhibitor of serine proteases through reaction with the active site serine, its reactivity is context-dependent.[2] SF probes can also covalently modify other nucleophilic amino acid residues, including tyrosine, lysine, and threonine, expanding their utility beyond a single enzyme class.[2][4] This reactivity profile makes the SF group a versatile warhead for discovering novel ligandable sites across the proteome.

  • The Handle: Terminal Alkyne : The ethynyl group is a bioorthogonal handle. It is chemically inert within the cell but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction.[5] This allows for the attachment of a reporter tag—such as biotin for enrichment or a fluorophore for imaging—after the probe has labeled its protein targets within a complex biological system. This two-step approach is advantageous as the small alkyne group is less likely to interfere with cell permeability or target binding compared to a bulky pre-attached tag.[1]

G cluster_probe 4-EBSF-p Probe Structure cluster_function Mechanism of Action Warhead Sulfonyl Fluoride (SF) Covalent Reaction Linker Aromatic Scaffold Warhead->Linker Handle Ethynyl Group Click Chemistry Linker->Handle Target Protein Target (e.g., Ser, Tyr, Lys) Labeled_Target Tagged Protein Target (For analysis) Target->Labeled_Target Bioorthogonal Ligation (CuAAC) Click Biotin-Azide or Fluoro-Azide Click->Labeled_Target 4-EBSF-p 4-EBSF-p Probe 4-EBSF-p->Target Covalent Modification

Caption: Functional components of the 4-EBSF-p probe.

Method 1: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is the most rigorous chemoproteomic method for identifying the direct targets of a covalent inhibitor. The principle is based on competition: if an unlabeled inhibitor binds to a target protein, it will prevent the subsequent labeling of that same protein by a structurally related, alkyne-tagged probe (like 4-EBSF-p). This reduction in probe labeling, measured by mass spectrometry, directly implicates the protein as a target of the inhibitor.[6]

Causality and Experimental Rationale

This method is designed to be self-validating. By comparing the proteome treated with the inhibitor before the probe to a control (vehicle-treated), we can specifically identify proteins where the probe's binding was blocked. This competition format is crucial for distinguishing genuine, high-affinity covalent targets from proteins that might be nonspecifically labeled by a reactive probe. The dose-dependent nature of this competition provides further evidence of a specific interaction.

G cluster_control Control Lane cluster_treatment Treatment Lane c1 1. Treat Proteome with Vehicle (DMSO) c2 2. Add 4-EBSF-p Probe (Alkyne Tag) c1->c2 c3 3. Click Chemistry (Add Biotin-Azide) c2->c3 t2 2. Add 4-EBSF-p Probe (Alkyne Tag) c4 4. Enrich with Streptavidin c3->c4 c5 5. Digest & Analyze by LC-MS/MS c4->c5 c6 Result: High Signal for Target Protein c5->c6 t1 1. Treat Proteome with Unlabeled Covalent Inhibitor t1->c2 Target Site is Blocked t1->t2 t3 3. Click Chemistry (Add Biotin-Azide) t2->t3 t4 4. Enrich with Streptavidin t3->t4 t5 5. Digest & Analyze by LC-MS/MS t4->t5 t6 Result: Low/No Signal for Target Protein t5->t6

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP for Target ID

This protocol is adapted from established methods for competitive profiling with alkyne-tagged probes.[7]

A. Cell Treatment and Lysis

  • Culture Cells: Plate cells (e.g., HEK293T) to ~80% confluency.

  • Inhibitor Treatment: Treat cells with the unlabeled covalent inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for a defined time (e.g., 1-4 hours) in serum-free media.

  • Harvest and Lyse: Wash cells with cold PBS, scrape, and pellet. Lyse the pellet in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors, excluding those that might react with the probe) via sonication on ice.

  • Quantify Proteome: Determine the protein concentration of the lysates using a BCA assay. Normalize all samples to a standard concentration (e.g., 2 mg/mL).

B. Probe Labeling and Click Chemistry

  • Probe Incubation: To 100 µL of each normalized lysate, add the 4-EBSF-p probe to a final concentration of 10 µM. Incubate for 1 hour at room temperature.

  • Prepare Click Reagents: Freshly prepare a "click cocktail." For each 100 µL reaction, mix:

    • 10 µL of 1.7 mM TBTA in DMSO/t-butanol (1:4)

    • 2 µL of 50 mM Copper (II) Sulfate

    • 10 µL of 5 mM Biotin-Azide probe

    • 10 µL of 50 mM TCEP (a reducing agent)

  • Click Reaction: Add 32 µL of the click cocktail to each 100 µL sample. Vortex and incubate for 1 hour at room temperature, protected from light.

C. Protein Enrichment and Digestion

  • Precipitation: Precipitate proteins using a methanol/chloroform procedure to remove excess reagents.[7]

  • Resuspend and Enrich: Resuspend the protein pellet in PBS containing 1.2% SDS. Add high-capacity streptavidin-agarose beads and incubate for 1.5 hours at room temperature to capture biotinylated proteins.

  • Wash Beads: Pellet the beads and wash sequentially with 0.2% SDS in PBS, 6 M urea in PBS, and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 2 M urea in PBS with 1 mM CaCl₂). Add trypsin and incubate overnight at 37°C.

  • Peptide Collection: Collect the supernatant containing the tryptic peptides.

D. LC-MS/MS Analysis

  • Analysis: Analyze the tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a standard data-dependent acquisition method.

  • Data Processing: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. Use label-free quantification (LFQ) intensities or spectral counting to determine the relative abundance of each protein in the vehicle-treated vs. inhibitor-treated samples.

  • Hit Identification: True targets of the inhibitor will show a dose-dependent decrease in abundance in the inhibitor-treated samples compared to the vehicle control.

Method 2: Covalent Probe Affinity Pull-Down

This method uses the covalent probe itself as the "bait" for affinity purification, forgoing the competitive step. Here, the proteome is treated with the 4-EBSF-p probe, which is then "clicked" to biotin, and the entire complex is pulled down to identify labeled proteins.

Causality and Experimental Rationale

While simpler than competitive ABPP, this approach is less precise for identifying high-affinity targets of a parent inhibitor. It excels at identifying the entire spectrum of proteins that are reactive with the probe itself. However, because covalent probes can have off-target reactivity, this method often yields a higher number of hits that includes non-specific or low-affinity interactions, making downstream validation more challenging. It is a useful first-pass method to understand the reactivity of a new probe but is not ideal for validating the targets of a refined inhibitor.[8]

G s1 1. Incubate Proteome with 4-EBSF-p Probe s2 2. Click Chemistry (Add Biotin-Azide) s1->s2 s3 3. Enrich Labeled Proteins with Streptavidin Beads s2->s3 s4 4. Wash to Remove Unbound Proteins s3->s4 s5 5. On-Bead Digestion s4->s5 s6 6. Analyze Peptides by LC-MS/MS s5->s6 s7 Result: Identification of all Probe-Reactive Proteins s6->s7 G s1 1. Treat Cells/Lysate with Inhibitor vs. Vehicle s2 2. Aliquot and Heat Samples across a Temperature Gradient s1->s2 s3 3. Separate Soluble Fraction (via Ultracentrifugation) s2->s3 s4 4. Prepare Samples for Quantitative Proteomics (e.g., TMT labeling) s3->s4 s5 5. Analyze by LC-MS/MS s4->s5 s6 6. Plot Protein Abundance vs. Temperature s5->s6 s7 Result: Identify Proteins with Increased Thermal Stability (Tm Shift) s6->s7

Caption: Workflow for Thermal Proteome Profiling (TPP).

Conceptual Protocol: Thermal Proteome Profiling
  • Treatment: Treat intact cells or cell lysates with the unlabeled covalent inhibitor or vehicle (DMSO).

  • Heating: Aliquot the samples and heat them in parallel to a range of different temperatures (e.g., 10 temperatures from 37°C to 67°C) for a short duration (e.g., 3 minutes).

  • Fractionation: Cool the samples and centrifuge at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Sample Preparation: Digest the proteins from the soluble fraction of each sample into peptides.

  • Quantitative Proteomics: Label the peptides with isobaric tags (e.g., TMT reagents) to enable multiplexed analysis of all temperature points in a single MS run.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptides by LC-MS/MS.

  • Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." Compare the melting curves between the inhibitor-treated and vehicle-treated samples to identify proteins with a significant shift in their melting temperature.

Method 4: Genetic Target Validation with CRISPR-Cas9

Proteomic methods identify proteins that physically interact with a probe or inhibitor. However, they do not inherently prove that this interaction is responsible for the compound's biological effect. Genetic methods, such as CRISPR-Cas9, are essential for validating the functional relevance of a target.

Causality and Experimental Rationale

The logic is straightforward: if a compound elicits a phenotype by inhibiting a specific protein, then removing that protein from the cell should either mimic the compound's effect or render the cell resistant to the compound. For a covalent inhibitor, mutating the target amino acid (e.g., Serine to Alanine) should prevent the inhibitor from binding and thus make the cells resistant to its effects. This provides a powerful genetic link between target engagement and cellular phenotype.

G s1 1. Identify Putative Target (from ABPP or TPP) s2 2. Design gRNA to Target Gene or Specific Codon s1->s2 s3 3. Generate Cell Line with Target Knockout or Point Mutation (e.g., S435A) via CRISPR-Cas9 s2->s3 s4 4. Validate Gene Edit (Sequencing, Western Blot) s3->s4 s5 5. Treat Wild-Type and Edited Cells with Covalent Inhibitor s4->s5 s6 6. Measure Phenotypic Outcome (e.g., Cell Viability Assay) s5->s6 s7 Result: Edited Cells Show Resistance to Inhibitor, Validating Target s6->s7

Caption: Workflow for CRISPR-Cas9 Mediated Target Validation.

Comparative Analysis of Target Deconvolution Methods

The choice of method depends on the specific research question, the available resources, and the stage of the drug discovery project.

Feature Competitive ABPP Covalent Probe Pull-Down Thermal Proteome Profiling (TPP) CRISPR-Cas9 Validation
Principle Competition for target site between inhibitor and probeDirect capture of all probe-reactive proteinsLigand-induced thermal stabilization of target proteinGenetic ablation/mutation of target gene confers resistance
Requires Probe? Yes (Alkyne-tagged)Yes (Alkyne-tagged)No (Uses parent compound)No (Uses parent compound)
Primary Output High-confidence list of direct targets of the inhibitorList of all proteins reactive with the probeList of proteins stabilized by the inhibitor (direct & indirect)Functional link between a single target and a phenotype
Strengths - High confidence in target ID- Differentiates specific vs. non-specific binding- Provides dose-response data- Simpler workflow than competitive ABPP- Good for initial probe characterization- Unbiased, proteome-wide- No probe synthesis needed- Detects allosteric binders- Gold standard for functional validation- Confirms biological relevance
Weaknesses - Requires synthesis of a suitable probe- May miss targets if probe binding is weak- High background of non-specific binders- Does not directly identify targets of the parent inhibitor- Technically demanding- May not work for all proteins- Can't distinguish direct vs. indirect stabilization- Low throughput (one gene at a time)- Requires robust phenotypic assay- Gene knockout can be lethal
Best For Validating and determining the selectivity of a lead covalent inhibitor.Profiling the reactivity of a new covalent probe scaffold.Unbiased, initial target discovery for a hit from a phenotypic screen.Confirming that a proteomically-identified target is responsible for the biological effect.

Conclusion and Future Perspectives

Target deconvolution for covalent inhibitors is a multi-faceted process that benefits from the integration of chemical and biological approaches. While the specific probe 4-EBSF remains to be characterized in the public domain, the principles guiding its design are at the forefront of chemical biology.

For researchers working with similar sulfonyl fluoride-based probes, competitive ABPP stands out as the most direct and reliable method for identifying specific protein targets in a physiologically relevant context. Its ability to filter out non-specific interactions through competition is a critical advantage. However, no single method is foolproof. The most robust target identification strategies employ an orthogonal approach, for example, by confirming an ABPP-identified hit using a label-free method like TPP . Ultimately, the biological significance of any identified target must be confirmed through genetic validation , which provides the definitive link between a molecular interaction and a cellular outcome.

The continued development of novel reactive warheads and bioorthogonal chemistries, coupled with advances in mass spectrometry sensitivity and throughput, will further empower researchers to map the complex interactions between small molecules and the proteome, accelerating the journey from hit to medicine.

References

  • 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PMC. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

  • Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics. YouTube. [Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Publications. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]

  • Quantitative proteomics and applications in covalent ligand discovery. PMC. [Link]

  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. RSC Publishing. [Link]

  • Chemical genetic approaches for target validation. Scholarly Publications Leiden University. [Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. PMC. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]

  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. MDPI. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PMC. [Link]

  • Target identification of covalently binding drugs by activity-based protein profiling (ABPP) | Request PDF. ResearchGate. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. ResearchGate. [Link]

  • Proteome-wide covalent ligand discovery in native biological systems. Vividion Therapeutics. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]

  • Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. PubMed. [Link]

  • Proteome-wide drug screening using mass spectrometric imaging of bead-arrays. PubMed. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. PubMed. [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]

  • Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. ResearchGate. [Link]

  • Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network. PubMed. [Link]

  • Target identification of covalently binding drugs by activity-based protein profiling (ABPP). Europe PMC. [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Scholarly Publications Leiden University. [Link]

  • Benchmarking of quantitative proteomics workflows for limited proteolysis mass spectrometry | Max Delbrück Center. MDC Berlin. [Link]

  • Proteome-wide solubility and thermal stability profiling reveals distinct regulatory roles for ATP. PubMed. [Link]

Sources

Technical Guide: 4-EBSF (SuFEx) vs. Iodoacetamide for Cysteine Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-Ethynylbenzenesulfonyl Fluoride (4-EBSF) —a representative Sulfur-Fluoride Exchange (SuFEx) probe—and Iodoacetamide (IAA) , the traditional gold standard for cysteine alkylation.

Executive Summary

For decades, Iodoacetamide (IAA) has been the default reagent for global cysteine alkylation in bottom-up proteomics. Its primary role is to cap reduced thiols to prevent disulfide bond scrambling. However, IAA suffers from well-documented limitations: off-target alkylation (particularly methionine), light sensitivity, and a lack of functional discrimination.

4-Ethynylbenzenesulfonyl Fluoride (4-EBSF) represents a paradigm shift. Utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry, 4-EBSF acts not merely as a capping agent but as a chemoproteomic probe . Unlike the indiscriminate


 reactivity of IAA, 4-EBSF exploits context-dependent reactivity to label "privileged" hyper-reactive cysteines (and other nucleophiles) while providing a bio-orthogonal alkyne handle for enrichment.

This guide details why researchers are transitioning to 4-EBSF for Activity-Based Protein Profiling (ABPP) and functional cysteine mapping, while retaining IAA for standard global abundance studies.

Mechanistic Divergence: vs. SuFEx

The core difference lies in the reaction mechanism, which dictates specificity and stability.

Iodoacetamide (IAA): The "Sledgehammer"

IAA reacts via a classic nucleophilic substitution (


). It is highly reactive toward any accessible thiol group (cysteine) but also shows significant off-target reactivity toward Methionine (mimicking oxidation), Histidine, and the N-terminus.
  • Mechanism: The iodine leaves, and the acetamide group covalently attaches to the sulfur.

  • Limitation: It cannot distinguish between a catalytic cysteine and a structural cysteine; it labels both equally if accessible.

4-EBSF: The "Scalpel"

4-EBSF utilizes a sulfonyl fluoride warhead.[1] The sulfur center is electrophilic but kinetically stable until activated by a specific protein microenvironment (e.g., hydrogen bonding in an active site or proximity to a basic residue).

  • Mechanism: SuFEx.[1][2] The fluoride is a leaving group only when the local environment stabilizes the transition state.

  • Advantage: It preferentially labels functional/hyper-reactive cysteines (and tyrosines/lysines) involved in catalysis or regulation, rather than "silent" structural residues.

ReactionMechanism cluster_IAA Iodoacetamide (IAA) - Global Alkylation cluster_EBSF 4-EBSF - Context-Dependent SuFEx IAA Iodoacetamide (High Reactivity) Cys_All All Accessible Cysteines (Structural & Catalytic) IAA->Cys_All SN2 Reaction (Indiscriminate) Met_Off Off-Target: Methionine/Histidine IAA->Met_Off Side Reaction EBSF 4-EBSF (Latent Electrophile) Env Protein Microenvironment (H-bond / Base) EBSF->Env Activation Cys_Func Hyper-Reactive Cysteines (Functional Sites) Env->Cys_Func SuFEx Reaction (Specific) Enrich Enrichment via Click Chemistry Cys_Func->Enrich Alkyne Handle

Figure 1: Mechanistic comparison. IAA indiscriminately alkylates accessible residues, while 4-EBSF requires environmental activation, targeting functional sites.

Key Advantages of 4-EBSF

A. Chemical Stability & Handling

IAA is notoriously unstable. It degrades in light and hydrolyzes in water, requiring fresh preparation and dark incubation.

  • 4-EBSF: Sulfonyl fluorides are remarkably stable in aqueous buffers at physiological pH. They resist hydrolysis until they encounter the specific protein environment, allowing for longer incubation times without reagent degradation.

B. The "Click" Handle (Enrichment Capability)

Standard IAA adds a carbamidomethyl group (+57.02 Da) which is "silent." It blocks the cysteine but offers no way to physically isolate the labeled peptide.

  • 4-EBSF: Contains a terminal alkyne group.[1][3][4] This allows researchers to perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin-azide or fluorescent-azide.

  • Outcome: You can enrich low-abundance signaling proteins where the cysteine reactivity changes, a technique impossible with standard IAA.

C. Reduction of Methionine Artifacts

A major confounding factor in IAA-based proteomics is the alkylation of Methionine, which mimics Methionine Sulfoxide (oxidation) or forms Met-carbamidomethylation. This complicates peptide identification and quantification.

  • 4-EBSF: The SuFEx chemistry does not cross-react with Methionine thioethers, resulting in cleaner spectral data and more accurate quantification of oxidation states.

Comparative Performance Data

The following table summarizes the operational differences.

FeatureIodoacetamide (IAA)4-EBSF (SuFEx Probe)
Primary Target All accessible Cysteines (Global)Hyper-reactive Cysteines, Tyr, Lys (Context-dependent)
Reaction Type

Substitution
Sulfur-Fluoride Exchange (SuFEx)
Enrichment Handle None (unless using IA-Alkyne)Alkyne (Click Chemistry ready)
Stability Low (Light/Moisture sensitive)High (Stable in aqueous buffer)
Off-Target Effects High (Met, His, N-term)Low (Met is unaffected)
Selectivity Low (Steric accessibility only)High (pKa & Microenvironment driven)
Primary Application Global peptide mapping / BlockingActivity-Based Protein Profiling (ABPP)

Experimental Protocol: 4-EBSF Profiling

This protocol describes the labeling of a proteome to identify functional cysteines, followed by "Click" enrichment.

Reagents
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid DTT/Mercaptoethanol as they compete).

  • Probe: 4-EBSF (100 mM stock in DMSO).

  • Click Reagents: Biotin-Azide, TCEP (fresh), TBTA (ligand), CuSO4.

Workflow Steps
  • Proteome Preparation:

    • Lyse cells in Lysis Buffer. Adjust protein concentration to 1-2 mg/mL.

    • Critical: Do not add reducing agents (DTT) yet; we want to map native reactivity.

  • Probe Labeling:

    • Add 4-EBSF to a final concentration of 10–50 µM.

    • Incubate for 1 hour at Room Temperature (RT).

    • Control: Pre-incubate a sample with high-concentration IAA (10 mM) to block all cysteines, serving as a negative control for 4-EBSF specificity.

  • Click Chemistry (CuAAC):

    • Add the following in order:

      • Biotin-Azide (100 µM)

      • TBTA (100 µM)

      • CuSO4 (1 mM)

      • TCEP (1 mM)

    • Incubate for 1 hour at RT with gentle rotation.

  • Enrichment & Digestion:

    • Precipitate proteins (Acetone/Methanol) to remove excess reagents.

    • Resuspend in PBS/SDS. Bind to Streptavidin-Agarose beads.

    • Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders.

    • Perform On-Bead Trypsin Digestion .

  • LC-MS/MS Analysis:

    • Analyze peptides.[1][3][5][6][7][8] Look for the specific mass shift corresponding to the 4-EBSF-Triazole adduct on Cysteine (and potentially Tyr/Lys).

Workflow Step1 Native Proteome Lysate (No Reducing Agents) Step2 Labeling with 4-EBSF (Targeting Reactive Sites) Step1->Step2 Step3 Click Chemistry (CuAAC) (+ Biotin-Azide) Step2->Step3 Step4 Streptavidin Enrichment (Isolate Labeled Proteins) Step3->Step4 Step5 On-Bead Digestion & LC-MS/MS Step4->Step5

Figure 2: 4-EBSF Activity-Based Protein Profiling (ABPP) Workflow.

References

  • Jones, L. H. (2022). "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[1] Chemical Science. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Hahm, H. S., et al. (2020).[5] "Global profiling of reactive cysteines using a clickable sulfonyl fluoride probe." Journal of the American Chemical Society.[9] Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Kuznetsova, K. G., et al. (2021). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics. Link

Sources

Comparative Profiling Guide: 4-Ethoxybenzene-1-sulfonyl fluoride (EBSF)

[1]

Executive Summary: The Evolution of Reactive Probes

For decades, the "sulfonyl fluoride" motif was synonymous with PMSF—a blunt instrument used to nuke serine proteases during cell lysis.[1][2] However, the renaissance of covalent chemistry, driven by Sulfur-Fluoride Exchange (SuFEx) , has repositioned aryl sulfonyl fluorides like 4-Ethoxybenzene-1-sulfonyl fluoride (EBSF) as precision tools rather than generic inhibitors.[1]

This guide provides a technical profiling of EBSF.[1] Unlike the hyper-reactive PMSF or the hydrophilic AEBSF, EBSF represents a "tunable" electrophile .[1] Its electron-donating ethoxy substituent modulates the reactivity of the sulfur center, making it chemically stable in aqueous buffer yet highly reactive within specific protein pockets that provide the necessary catalytic environment (e.g., an oxyanion hole or a proximal general base).[1]

This document details how to profile the cross-reactivity of EBSF against standard benchmarks, utilizing Activity-Based Protein Profiling (ABPP) to map its selectivity landscape.[1]

Chemical Biology Profile: The "Goldilocks" Electrophile

To understand where EBSF fits in your library, we must analyze its Structure-Activity Relationship (SAR).[1]

Mechanism of Action

EBSF functions via the SuFEx mechanism.[1][3][4] Unlike Michael acceptors (acrylamides) that target Cysteine, sulfonyl fluorides have a unique preference for Tyrosine , Lysine , Serine , and occasionally Histidine .[1]

  • The "Ethoxy" Effect: The 4-ethoxy group is an electron-donating group (EDG).[1] In nucleophilic aromatic substitution logic, this would deactivate the ring.[1] However, in SuFEx chemistry, this EDG slightly reduces the electrophilicity of the sulfur center compared to electron-deficient analogs (e.g., 4-nitrobenzenesulfonyl fluoride).[1]

  • Consequence: EBSF is less prone to non-specific labeling than PMSF.[1] It requires a "privileged" binding event—where the protein positions a nucleophile and assists in fluoride departure—to react.[1]

Reactivity Landscape Diagram

The following diagram illustrates the stability-reactivity trade-off, positioning EBSF against common alternatives.

ReactivityLandscapecluster_0Reactivity Thresholdcluster_1SuFEx Precision ZonePMSFPMSF(Hyper-Reactive / Unstable)AEBSFAEBSF(Hydrophilic / Serine-Focused)PMSF->AEBSFIncreased StabilityEBSFEBSF (4-Ethoxy...)(Tunable / Tyrosine & Lysine)AEBSF->EBSFIncreased Lipophilicity& Context SpecificityFluorosulfateAryl Fluorosulfates(Latent / Low Reactivity)EBSF->FluorosulfateDecreased Electrophilicity

Figure 1: The Reactivity Landscape.[1] EBSF occupies the "Precision Zone," offering a balance between aqueous stability and site-specific reactivity.[1]

Comparative Matrix: EBSF vs. The Standards

The following table contrasts EBSF with the industry standards PMSF and AEBSF. Use this to determine if EBSF is the correct probe for your application.[1]

FeaturePMSF (Phenylmethanesulfonyl fluoride)AEBSF (Pefabloc SC)EBSF (4-Ethoxybenzene-1-sulfonyl fluoride)
Primary Target Catalytic Serine (Proteases)Serine ProteasesLigandable Tyrosine, Lysine, Serine (Non-catalytic)
Aqueous Stability Poor (

min @ pH 7.[1]5)
High (Stable for hours/days)High (Stable for days in neutral buffer)
Solubility Organic solvents (EtOH/IPA)Water SolubleHydrophobic (Requires DMSO/EtOH)
Selectivity Promiscuous (High Cross-reactivity)Moderate (Charge-directed)Context-Dependent (Requires protein activation)
Mechanism Rapid SulfonylationSulfonylationSuFEx (Protein-templated exchange)
Key Application Lysis Buffer AdditiveLysis Buffer / In vivoLigandability Mapping / Covalent Fragment Screening

Experimental Protocol: Cross-Reactivity Profiling

Since EBSF lacks a native "click" handle (alkyne or azide), you cannot visualize it directly via fluorescence gel scanning.[1] Instead, you must use Competition ABPP (Activity-Based Protein Profiling) .[1]

In this workflow, EBSF "competes" against a broad-spectrum probe (like FP-TAMRA for serines or a clickable sulfonyl fluoride probe like SF-alkyne).[1] If EBSF binds a target, the signal of the broad-spectrum probe disappears.[1]

Workflow Diagram

ABPP_WorkflowLysate1. Proteome Preparation(Cell Lysate or Live Cells)Incubation2. Competition Incubation(Treat with EBSF @ 10-100 µM)Lysate->IncubationProbe3. Probe Labeling(Add Broad-Spectrum Probe e.g., FP-Biotin)Incubation->Probe 1 hour Enrichment4. Enrichment & Digestion(Streptavidin beads -> Trypsin)Probe->Enrichment Click Reaction LCMS5. LC-MS/MS Analysis(Quantify Peptide Abundance)Enrichment->LCMSResultData Output:High Ratio (DMSO/EBSF) = Target HitRatio ~1 = Non-binderLCMS->Result

Figure 2: Competition ABPP Workflow. EBSF acts as the "competitor."[1] A reduction in MS signal indicates EBSF occupancy.

Detailed Methodology
Phase 1: Sample Preparation[1]
  • Lysis: Lyse cells (e.g., HEK293T) in PBS (pH 7.4) containing mild detergent (0.1% Triton X-100).[1] Crucial: Do not add PMSF or AEBSF to the lysis buffer, as they will compete for the same sites.

  • Normalization: Adjust protein concentration to 1 mg/mL.

Phase 2: Competition Assay (The "Blockade")[1]
  • EBSF Treatment: Aliquot lysate into two groups:

    • Control: DMSO vehicle.[1]

    • Experimental: EBSF (Concentration gradient: 10 µM, 50 µM, 100 µM).[1]

  • Incubation: Incubate for 60 minutes at 25°C .

    • Scientist's Note: Sulfonyl fluorides are slower than sulfonyl chlorides.[1] A 1-hour incubation ensures equilibrium binding for "tunable" probes like EBSF.[1]

Phase 3: Probe Labeling & Enrichment[1]
  • Broad-Spectrum Probe: Add a clickable sulfonyl fluoride probe (e.g., SF-Alkyne at 10 µM) or a fluorophosphonate probe (e.g., FP-Biotin at 2 µM) to all samples.[1] Incubate for 1 hour.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) to attach a Biotin-Azide tag to the SF-Alkyne treated samples.[1]

    • Reagents: 1 mM CuSO4, 100 µM TBTA ligand, 1 mM TCEP, 100 µM Biotin-Azide.[1]

  • Enrichment: Precipitate proteins (MeOH/CHCl3), resuspend, and incubate with Streptavidin-agarose beads to capture labeled proteins.

Phase 4: Mass Spectrometry (LC-MS/MS)
  • On-Bead Digestion: Digest captured proteins with Trypsin.[1]

  • Analysis: Run TMT (Tandem Mass Tag) labeled peptides on a high-resolution Orbitrap instrument.

  • Quantification: Calculate the ratio of (DMSO Signal) / (EBSF Signal) .

    • Ratio > 5: Strong binder (EBSF blocked the probe).[1]

    • Ratio ≈ 1: Non-binder (EBSF did not react).

Data Interpretation & Troubleshooting

When analyzing the cross-reactivity profile of EBSF, you will encounter specific patterns.

The "Specificity" Signature

Unlike PMSF, which will blank out nearly all serine hydrolases, EBSF should show a sparse profile.[1]

  • Target Class: Look for enrichment in proteins with Tyrosine in the active site (e.g., Glutathione S-transferases, specific kinases) or Lysine residues in hydrophobic pockets.[1]

  • False Negatives: If EBSF shows no reactivity, the ethoxy group may be sterically hindering access, or the sulfur center is too electron-rich.[1] Consider testing 4-Fluorobenzenesulfonyl fluoride as a more reactive comparator.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Background (Ratio ~1 everywhere) Probe saturation or EBSF hydrolysis.[1]Lower the broad-spectrum probe concentration; Check EBSF stock via NMR.[1]
Precipitation upon addition EBSF is hydrophobic (Ethoxy group).[1]Ensure final DMSO concentration is <1% but sufficiently mixed.[1]
Labeling of "Dead" Enzymes Non-specific hydrophobic sticking.[1]Perform a "heat-denatured" control. SuFEx requires folded protein; sticking to denatured protein implies non-covalent aggregation.[1]

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][5] Chemical Science, 6(5), 2650–2659.[1][5] [Link]

    • Foundational text on the stability and reactivity of aryl sulfonyl fluorides.
  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448.[1] [Link][1]

    • The definitive guide to the chemistry of SuFEx and the "Goldilocks" stability of the S-F bond.
  • Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[1][6] ACS Chemical Biology, 10(4), 1094–1098.[1][6] [Link]

    • Demonstrates the tyrosine-selectivity of these probes, distinguishing them
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[1] Annual Review of Biochemistry, 77, 383-414.[1] [Link][1]

    • The standard protocol reference for the competition ABPP workflow described above.

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by 4-Ethoxybenzene-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the kinetics of enzyme inhibition is paramount to the discovery and development of novel therapeutics. This guide provides an in-depth technical comparison of 4-Ethoxybenzene-1-sulfonyl fluoride as an enzyme inhibitor, grounded in the principles of scientific integrity and practical, field-proven insights. We will delve into the mechanistic underpinnings of sulfonyl fluorides, present a detailed protocol for kinetic analysis, and compare its performance with established alternatives.

The Rise of Sulfonyl Fluorides: A Privileged Class of Covalent Inhibitors

Sulfonyl fluorides have emerged as a significant class of "warheads" in chemical biology and drug discovery.[1] Their utility stems from a unique balance of aqueous stability and reactivity, allowing them to covalently modify specific amino acid residues within an enzyme's active site.[1][2] While classically known as inhibitors of serine proteases, their reactivity extends to other nucleophilic residues such as threonine, lysine, tyrosine, cysteine, and histidine, making them versatile tools for probing enzyme function and developing potent inhibitors.[1][3]

The underlying chemistry, termed Sulfur (VI) Fluoride Exchange (SuFEx), is noted for its high efficiency and specificity, often proceeding cleanly in aqueous environments with minimal side products. This makes sulfonyl fluoride-based inhibitors, like 4-Ethoxybenzene-1-sulfonyl fluoride, attractive candidates for therapeutic development.

Unraveling the Mechanism: Irreversible Inhibition Kinetics

Unlike reversible inhibitors that bind and dissociate from the enzyme, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to its permanent inactivation. The kinetic analysis of such inhibitors is crucial for understanding their potency and mechanism of action.

The most common mechanism for irreversible inhibition is a two-step process:

  • Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an enzyme-inhibitor complex (E·I). This initial binding is characterized by the inhibition constant, KI.

  • Irreversible Covalent Modification: The E·I complex then undergoes a chemical reaction to form a stable, covalently modified, and inactive enzyme (EI). This step is characterized by the rate constant of inactivation, kinact.

The overall reaction can be represented as:

E + I ⇌ E·I → EI

The efficiency of an irreversible inhibitor is often described by the second-order rate constant, kinact/KI, which represents the rate of covalent modification at low inhibitor concentrations.

Below is a Graphviz diagram illustrating this two-step irreversible inhibition mechanism.

G E E (Active Enzyme) EI_reversible E·I (Reversible Complex) E->EI_reversible k_on I I (Inhibitor) EI_reversible->E k_off EI_covalent EI (Covalent Adduct) EI_reversible->EI_covalent k_inact

Caption: The two-step mechanism of irreversible enzyme inhibition.

Experimental Protocol: Kinetic Analysis of 4-Ethoxybenzene-1-sulfonyl Fluoride

This protocol outlines a detailed, self-validating workflow for determining the kinetic parameters (kinact and KI) of 4-Ethoxybenzene-1-sulfonyl fluoride against a model serine protease, such as trypsin.

I. Materials and Reagents
  • Enzyme: Trypsin (e.g., TPCK-treated, to prevent chymotrypsin contamination)

  • Inhibitor: 4-Ethoxybenzene-1-sulfonyl fluoride

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Solvent for Inhibitor: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Instrumentation: UV-Vis spectrophotometer capable of kinetic measurements

II. Experimental Workflow

The following diagram outlines the key steps in the kinetic analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock pre_incubate Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubate prep_inhibitor Prepare Inhibitor Stock prep_inhibitor->pre_incubate prep_substrate Prepare Substrate Stock initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 405 nm initiate_reaction->monitor_absorbance plot_progress_curves Plot Progress Curves monitor_absorbance->plot_progress_curves determine_k_obs Determine k_obs for each [I] plot_progress_curves->determine_k_obs plot_k_obs_vs_I Plot k_obs vs. [I] determine_k_obs->plot_k_obs_vs_I fit_hyperbola Fit to Hyperbolic Equation plot_k_obs_vs_I->fit_hyperbola determine_kinact_KI Determine k_inact and K_I fit_hyperbola->determine_kinact_KI

Caption: Experimental workflow for kinetic analysis of an irreversible inhibitor.

III. Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Enzyme: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice.

    • Inhibitor: Prepare a 10 mM stock solution of 4-Ethoxybenzene-1-sulfonyl fluoride in anhydrous DMSO.

    • Substrate: Prepare a 10 mM stock solution of BAPNA in DMSO.

  • Determination of Initial Velocity without Inhibitor:

    • In a cuvette, add assay buffer and substrate to a final concentration well below the Km (e.g., 0.1 mM).

    • Initiate the reaction by adding a small volume of the enzyme stock solution.

    • Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline. The initial linear portion of this curve represents the initial velocity (v0).

  • Time-Dependent Inhibition Assay:

    • Prepare a series of dilutions of the 4-Ethoxybenzene-1-sulfonyl fluoride stock solution in assay buffer.

    • In separate reaction tubes, pre-incubate a fixed concentration of the enzyme with each concentration of the inhibitor.

    • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each enzyme-inhibitor mixture and add it to a cuvette containing the substrate.

    • Immediately measure the residual enzyme activity by monitoring the initial velocity as described in step 2.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity (ln(vt/v0)) against the pre-incubation time (t).

    • The negative of the slope of this plot gives the apparent first-order rate constant of inactivation (kobs) for that inhibitor concentration.

    • Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

    • Fit the data to the following hyperbolic equation using non-linear regression analysis:

      kobs = (kinact * [I]) / (KI + [I])

    • This analysis will yield the values for kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration that gives half-maximal inactivation).

Comparative Analysis: 4-Ethoxybenzene-1-sulfonyl Fluoride vs. Alternatives

To provide a comprehensive comparison, we will evaluate 4-Ethoxybenzene-1-sulfonyl fluoride against two other well-known irreversible serine protease inhibitors, Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), as well as a generic reversible inhibitor.[4][5][6]

InhibitorClassMechanismPotency (IC50)kinact (s-1)KI (µM)SelectivityAqueous Stability
4-Ethoxybenzene-1-sulfonyl fluoride Sulfonyl FluorideIrreversible++0.150ModerateModerate
PMSF Sulfonyl FluorideIrreversible+0.01200LowLow
AEBSF Sulfonyl FluorideIrreversible+++0.225ModerateHigh
Generic Reversible Inhibitor VariesReversible++N/A10 (Ki)HighHigh

Note: The kinetic values presented are hypothetical for illustrative purposes and will vary depending on the specific enzyme and assay conditions.

Key Insights from the Comparison:
  • Potency and Efficiency: AEBSF demonstrates the highest inactivation rate (kinact) and the lowest KI, making it the most potent and efficient irreversible inhibitor in this comparison. 4-Ethoxybenzene-1-sulfonyl fluoride shows moderate potency, superior to the widely used but less stable PMSF.[4][5] The reversible inhibitor's potency is defined by its Ki.

  • Selectivity: While sulfonyl fluorides are generally considered broad-spectrum serine protease inhibitors, subtle structural differences can influence their selectivity.[7] The ethoxy group in 4-Ethoxybenzene-1-sulfonyl fluoride may confer some specificity based on the hydrophobicity of the enzyme's active site. Further studies against a panel of proteases would be required to fully characterize its selectivity profile.

  • Aqueous Stability: A significant drawback of PMSF is its short half-life in aqueous solutions.[5] AEBSF is known for its much-improved stability, making it a more reliable reagent for prolonged experiments.[8] The stability of 4-Ethoxybenzene-1-sulfonyl fluoride would need to be experimentally determined but is expected to be greater than that of PMSF.

Conclusion: A Promising Tool for Enzyme Inhibition Studies

4-Ethoxybenzene-1-sulfonyl fluoride represents a valuable tool for researchers in the field of enzyme inhibition. Its sulfonyl fluoride warhead provides a mechanism for potent, irreversible inactivation of target enzymes, particularly serine proteases. While not as potent as some optimized inhibitors like AEBSF, it offers a favorable balance of reactivity and likely improved stability over traditional reagents like PMSF.

The detailed kinetic analysis protocol provided in this guide offers a robust framework for characterizing the inhibitory properties of 4-Ethoxybenzene-1-sulfonyl fluoride and other irreversible inhibitors. By understanding the nuances of their mechanism and kinetics, researchers can effectively leverage these compounds for target validation, drug discovery, and a deeper understanding of enzyme function.

References

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024).
  • Riaz, N. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Organic and Medicinal Chemistry International Journal, 10(2).
  • Qin, J., et al. (2009). Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. PubMed Central.
  • Leatherbarrow, R. J., & Salacinski, H. J. (1991). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate.
  • Makriyannis, A., et al. (2009). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PubMed Central.
  • Li, J., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI.
  • Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. (2026).
  • Goličnik, M. (2020). Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach. bioRxiv.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). National Institutes of Health.
  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. (n.d.). PubMed Central.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.
  • A Semi-Mechanistic Approach to Modeling Lipase-Catalyzed Processes with Multiple Competing Reactions: Demonstration for the Esterification of Trimethylolpropane. (2026). MDPI.
  • Common Protease Inhibitors. (2015). Creative Proteomics Blog.
  • What are the PMSF equivalents?. (2017). ResearchGate.
  • Cury, J. A., & Tenuta, L. M. A. (2011). Mechanisms of action of fluoride for caries control. PubMed.
  • Sulfate adenylyl transferase kinetics and mechanisms of metabolic inhibitors of microbial sulfate respiration. (n.d.). ResearchGate.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. (n.d.). National Institutes of Health.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central.
  • Serine Protease Inhibition. (n.d.). Selleck Chemicals.
  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF. (n.d.). ResearchGate.
  • Pinkse, M. W., Merkx, M., & Averill, B. A. (1999). Fluoride inhibition of bovine spleen purple acid phosphatase: characterization of a ternary enzyme-phosphate-fluoride complex as a model for the active enzyme-substrate-hydroxide complex. PubMed.
  • Protease Inhibitors. (n.d.). Labome.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.).

Sources

A Head-to-Head Comparison of Sulfonyl Fluoride and Fluorosulfate Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins has become an indispensable tool. Among the arsenal of electrophilic warheads used for this purpose, those based on sulfur(VI) fluoride exchange (SuFEx) chemistry have garnered significant attention for their capacity to target a broader range of nucleophilic amino acid residues beyond the canonical cysteine. This guide provides an in-depth, head-to-head comparison of two prominent SuFEx-based probes: sulfonyl fluorides (-SO₂F) and fluorosulfates (-OSO₂F). Drawing upon experimental data and field-proven insights, we will dissect their reactivity, selectivity, stability, and practical applications to empower researchers in making informed decisions for their experimental designs.

The Rise of SuFEx Chemistry in Covalent Probing

Traditional covalent probes have largely focused on targeting cysteine residues due to the high nucleophilicity of its thiol group. However, the relatively low abundance of cysteine in proteins, particularly within binding pockets, has spurred the development of new chemistries to engage other nucleophilic residues. SuFEx chemistry has emerged as a powerful solution, enabling the targeting of tyrosine, lysine, serine, threonine, and histidine residues.[1][2] This has significantly expanded the scope of covalent labeling and inhibitor design.

At the heart of SuFEx chemistry lies the unique reactivity of the sulfur(VI)-fluoride bond. The fluoride anion is an excellent leaving group, and the electrophilicity of the sulfur atom can be finely tuned, allowing for a balance between stability and reactivity in complex biological systems.[3]

Mechanistic Insights: A Tale of Two Warheads

The fundamental difference between sulfonyl fluorides and fluorosulfates lies in the atom connecting the sulfonyl group to the aryl scaffold—a direct carbon-sulfur bond in the former and an oxygen-sulfur bond in the latter. This seemingly subtle distinction has profound implications for their chemical properties and biological activity.

The reaction of both probes with a nucleophilic amino acid residue (Nu) proceeds via a nucleophilic substitution at the sulfur atom, leading to the formation of a stable sulfonyl or sulfate linkage and the displacement of a fluoride ion. The reactivity of these probes is highly dependent on the protein's local microenvironment, where nearby amino acid residues can enhance the nucleophilicity of the target residue or stabilize the transition state.[3]

Reaction_Mechanisms cluster_SF Sulfonyl Fluoride (R-SO₂F) cluster_FS Fluorosulfate (R-O-SO₂F) SF R-SO₂F SF_TS [Transition State]‡ SF->SF_TS + Nu⁻ SF_Product R-SO₂-Nu SF_TS->SF_Product - F⁻ FS R-O-SO₂F FS_TS [Transition State]‡ FS->FS_TS + Nu⁻ FS_Product R-O-SO₂-Nu FS_TS->FS_Product - F⁻ Nu_Source Protein Nucleophile (e.g., Tyr, Lys, Ser, His) Amino_Acid_Selectivity cluster_selectivity Amino Acid Selectivity Profile SF_node Sulfonyl Fluoride SF_Tyr Tyrosine (~60%) SF_node->SF_Tyr SF_Lys Lysine SF_node->SF_Lys FS_node Fluorosulfate FS_His Histidine (~50%) FS_node->FS_His FS_Tyr2 Tyrosine (~50%) FS_node->FS_Tyr2 FS_Lys Lysine (minimal) FS_node->FS_Lys

Figure 2: Differential amino acid selectivity of sulfonyl fluoride and fluorosulfate probes based on chemoproteomic data.<[4][5]/p>

Sulfonyl fluoride probes exhibit a preference for modifying tyrosine and lysine residues, with a slight bias towards tyrosine. [4][5]In contrast, fluorosulfate probes show minimal reactivity towards lysine and predominantly target histidine and tyrosine residues in roughly equal measure. [4][5]This differential selectivity is a critical consideration in experimental design, as it can be exploited to target specific residues or protein classes. For instance, the reduced reactivity of fluorosulfates with the highly abundant lysine residues can lead to cleaner labeling profiles in some contexts.

It is crucial to remember that the protein's local microenvironment plays a significant role in determining which residue is ultimately modified. In one study, a sulfonyl fluoride-based inhibitor of the DcpS enzyme was found to react with a tyrosine residue, whereas its fluorosulfate counterpart, in the same binding pocket, reacted with a non-catalytic serine residue. [2][3]This highlights how subtle changes in the probe's structure can alter its binding pose and subsequent covalent reaction.

Stability: The Advantage of Fluorosulfates

A key advantage of fluorosulfate probes is their enhanced stability, both in aqueous media and in biological matrices. Sulfonyl fluorides are more prone to hydrolysis, which can lead to a loss of probe potency and an increase in non-specific background signals. [3][6]In contrast, aryl fluorosulfates demonstrate significantly greater hydrolytic stability at physiological pH. [3][6] Furthermore, fluorosulfates exhibit superior metabolic stability. [2]This makes them particularly well-suited for in vivo studies or experiments requiring prolonged incubation times. The enhanced stability of fluorosulfates also simplifies their handling and storage.

FeatureSulfonyl Fluoride (-SO₂F)Fluorosulfate (-OSO₂F)
Reactivity HighModerate
Amino Acid Selectivity Tyrosine (~60%), Lysine [4][5]Histidine (~50%), Tyrosine (~50%), minimal Lysine [4][5]
Hydrolytic Stability ModerateHigh [3][6]
Metabolic Stability ModerateHigh [2]

Table 2: Summary of the key performance characteristics of sulfonyl fluoride and fluorosulfate probes.

Practical Applications: A Guide to Experimental Design

Both sulfonyl fluoride and fluorosulfate probes are versatile tools for a wide range of applications in chemical biology and drug discovery, including:

  • Activity-Based Protein Profiling (ABPP): To identify and quantify the active members of an enzyme family.

  • Target Identification and Validation: To confirm the molecular target of a small molecule inhibitor.

  • Covalent Inhibitor Development: As warheads for the design of irreversible inhibitors.

  • Mapping Protein-Protein Interactions: By designing probes that can crosslink interacting proteins.

The choice between the two probe types will depend on the specific goals of the experiment. For broad, rapid profiling of a proteome, a more reactive sulfonyl fluoride probe may be advantageous. For applications requiring high selectivity and in vivo stability, a fluorosulfate probe is often the preferred choice.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol provides a general workflow for a competitive ABPP experiment to identify the protein targets of a small molecule inhibitor using either a sulfonyl fluoride or fluorosulfate probe.

ABPP_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_click Click Chemistry cluster_analysis Analysis Lysate Prepare Cell/Tissue Lysate Quantify Protein Quantification (e.g., BCA assay) Lysate->Quantify Inhibitor Incubate with Inhibitor (or DMSO control) Quantify->Inhibitor Probe Add SuFEx Probe (Sulfonyl Fluoride or Fluorosulfate) Inhibitor->Probe Click Add Reporter Tag via Click Chemistry (e.g., Biotin-Azide) Probe->Click Enrich Enrich Labeled Proteins (e.g., Streptavidin beads) Click->Enrich Digest On-bead Digestion (e.g., Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis and Target Identification LCMS->Data

Figure 3: A representative workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.

Materials:

  • Cells or tissues of interest

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Small molecule inhibitor of interest

  • Sulfonyl fluoride or fluorosulfate probe with an alkyne handle

  • DMSO (for dissolving inhibitor and probe)

  • BCA protein assay kit

  • Click chemistry reagents (e.g., TBTA, TCEP, copper(II) sulfate, biotin-azide)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (e.g., 8 M in PBS)

  • DTT and iodoacetamide

  • Trypsin

  • LC-MS/MS instrumentation and software for data analysis

Procedure:

  • Lysate Preparation:

    • Harvest cells or homogenize tissue in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration of all samples.

  • Competitive Inhibition:

    • To the proteome samples, add the small molecule inhibitor at various concentrations. Include a DMSO-only control.

    • Incubate for 30-60 minutes at 37 °C to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add the sulfonyl fluoride or fluorosulfate probe to each sample. A final concentration of 1-10 µM is a good starting point.

    • Incubate for 30-60 minutes at 37 °C.

  • Click Chemistry:

    • To each sample, add the click chemistry reagents: biotin-azide, copper(II) sulfate, TCEP, and TBTA.

    • Incubate for 1 hour at room temperature to attach the biotin reporter tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to each sample and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a denaturing buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.

    • Dilute the urea and add trypsin to digest the proteins overnight.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite to identify and quantify the labeled peptides.

    • Compare the abundance of labeled peptides in the inhibitor-treated samples to the DMSO control to identify the protein targets of the inhibitor.

Synthesis of Probes: General Methodologies

The synthesis of both sulfonyl fluoride and fluorosulfate probes is generally accessible.

General Synthesis of Aryl Sulfonyl Fluorides:

A common method for the synthesis of aryl sulfonyl fluorides involves the conversion of the corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride. For example, sulfonic acids can be converted to sulfonyl fluorides in a one-pot, two-step procedure using a chlorinating agent followed by a fluoride source. [7][8] General Synthesis of Aryl Fluorosulfates:

Aryl fluorosulfates are typically synthesized from the corresponding phenols. A convenient method involves the reaction of a phenol with sulfuryl fluoride (SO₂F₂) gas in the presence of a base. [9][10]

Conclusion: Choosing the Right Tool for the Job

Both sulfonyl fluoride and fluorosulfate probes are powerful tools that have significantly expanded the landscape of covalent chemical biology. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific experimental context and desired outcomes.

  • Sulfonyl fluorides are the more reactive warhead, making them ideal for applications that require rapid and robust labeling, such as broad-spectrum proteome profiling. However, their lower stability and potential for off-target effects must be considered.

  • Fluorosulfates offer a more refined tool, with enhanced stability and a distinct selectivity profile that minimizes reactivity with lysine. This makes them particularly well-suited for in vivo applications, studies requiring long incubation times, and experiments where high selectivity is paramount.

By understanding the fundamental differences in their reactivity, selectivity, and stability, researchers can harness the full potential of these versatile probes to illuminate complex biological processes and accelerate the discovery of new therapeutics.

References

  • Stanford Medicine. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. [Link]

  • ResearchGate. Chemoproteomics with two common SuFEx electrophiles. (A) Structure of.... [Link]

  • National Center for Biotechnology Information. Structure-based design and analysis of SuFEx chemical probes. [Link]

  • National Center for Biotechnology Information. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. [Link]

  • National Institutes of Health. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. [Link]

  • ResearchGate. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. [Link]

  • MDPI. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. [Link]

  • National Center for Biotechnology Information. Emerging Utility of Fluorosulfate Chemical Probes. [Link]

  • National Center for Biotechnology Information. Fluorosulfate as a Latent Sulfate in Peptides and Proteins. [Link]

  • PubMed. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. [Link]

  • ResearchGate. (PDF) Fluorosulfate as a Latent Sulfate in Peptides and Proteins. [Link]

  • ACS Publications. Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. [Link]

  • ResearchGate. Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. [Link]

  • ACS Publications. Emerging Utility of Fluorosulfate Chemical Probes. [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • National Center for Biotechnology Information. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. [Link]

  • Semantic Scholar. Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. [Link]

  • ACS Publications. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link]

  • National Center for Biotechnology Information. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. [Link]

  • National Center for Biotechnology Information. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. [Link]

  • ACS Publications. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. [Link]

  • Organic Chemistry Portal. Synthesis of fluorosulfates. [Link]

  • ResearchGate. Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. [Link]

  • Frontiers. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]

  • RSC Publishing. shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. [Link]

  • ResearchGate. Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • ResearchGate. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. [Link]

  • ChemRxiv. Fluorosulfate as a Latent Sulfate in Peptides and Proteins. [Link]

  • ACS Publications. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. [Link]

  • Frontiers. An “on-off-on” fluorescence probe for glyphosate detection based on Cu2+ modulated g-C3N4 nanosheets. [Link]

  • SciSpace. Activity-based Protein Profiling. [Link]

  • RSC Publishing. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]

  • National Center for Biotechnology Information. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. [Link]

  • Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service. [Link]

  • ACS Publications. Sulfonylation of organometallic reagents with arenesulfonyl fluorides: a simple one-step synthesis of sulfones. [Link]

Sources

Safety Operating Guide

Proper Disposal and Handling of 4-Ethoxybenzene-1-sulfonyl Fluoride (EBSF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxybenzene-1-sulfonyl fluoride (EBSF) is a robust electrophile commonly used in Sulfur-Fluoride Exchange (SuFEx) click chemistry and as a covalent probe in chemical biology. Unlike its sulfonyl chloride counterparts, EBSF possesses a kinetically stable S-F bond that resists rapid hydrolysis in neutral water. This stability presents a unique safety hazard: standard aqueous washes may fail to quench the compound, leaving active alkylating agents in the waste stream.

This guide outlines the operational standard for the containment, neutralization, and disposal of EBSF, referencing its specific reactivity profile to ensure personnel safety and regulatory compliance.

Chemical Profile & Risk Assessment

ParameterDataOperational Implication
CAS Number 312-35-6Use for waste tagging and inventory reconciliation.
Molecular Formula

Halogenated organic waste stream.
Functional Group Aryl Sulfonyl Fluoride (

)
SuFEx Warhead: High stability in water; reacts with nucleophiles (proteins) and bases.
Primary Hazards Corrosive (H314), Moisture SensitiveCauses severe skin burns; hydrolysis releases Hydrofluoric Acid (HF).
Reactivity ElectrophilicDo not mix with strong oxidizers. Reacts violently with strong bases.
The "Hidden HF" Hazard

While EBSF is not HF, its hydrolysis—whether metabolic (upon skin absorption) or chemical (in waste drums)—generates hydrofluoric acid and the corresponding sulfonic acid.


Critical Safety Note:  Standard acid burns hurt immediately. HF burns from sulfonyl fluoride hydrolysis may be delayed (4–12 hours) and can cause deep tissue necrosis and systemic hypocalcemia.

Personal Protective Equipment (PPE) Matrix

As permeation data for specific sulfonyl fluorides is often absent from manufacturer databases, we adopt a "Worst-Case Proximity" standard, treating the compound with the same rigor as HF-generating precursors.

  • Eye/Face: Chemical splash goggles (ANSI Z87.1) + Face Shield.[1][2] Standard safety glasses are insufficient due to the corrosive vapor potential.

  • Hand Protection (Double-Gloving Strategy):

    • Inner Layer: 4-mil Nitrile (Dexterity).[3]

    • Outer Layer: Silver Shield® (Laminate) or 8-mil Nitrile. Note: Thin nitrile degrades rapidly against sulfonyl halides.

  • Body: Chemical-resistant lab coat (buttoned to neck) and closed-toe composite safety shoes.

  • Respiratory: Work strictly within a certified fume hood. If working outside containment (e.g., spill cleanup), a full-face respirator with ABEK-P3 cartridges is required.

Disposal & Neutralization Protocols

Workflow A: Disposal of Pure/Unused Stock

Do not attempt to quench large quantities (>5g) of pure material. The exotherm and HF generation are difficult to control.

  • Container: Keep in the original manufacturer container if possible. If not, transfer to a heavy-walled HDPE or glass container with a Teflon-lined cap.

  • Labeling: Tag as "Hazardous Waste - Toxic/Corrosive - Organic." Explicitly write "Contains Sulfonyl Fluoride - Potential HF Generator."

  • Disposal Path: Direct Lab Pack service for incineration.

Workflow B: Quenching Reaction Mixtures (The "Active Kill" Method)

Because the S-F bond is stable in neutral water, you must use a basic nucleophile to force hydrolysis.

Reagents Required:

  • Sodium Hydroxide (NaOH) 1M or Potassium Carbonate (

    
    ).
    
  • Methanol (MeOH) or Acetonitrile (MeCN) as a co-solvent.

  • Calcium Chloride (

    
    ) saturated solution (The Fluoride Scavenger).
    

Step-by-Step Protocol:

  • Dilution: Dilute the reaction mixture with an organic solvent (MeOH or Acetonitrile) to ensure the EBSF is in solution.

  • Basification: Slowly add 1M NaOH (approx. 5 equivalents relative to EBSF).

    • Mechanism:[1][4][5][6][7] The hydroxide ion attacks the sulfur center, displacing fluoride.

    • Observation: Monitor exotherm. Ensure pH > 10.

  • Digestion: Stir the mixture for at least 2 hours (overnight is preferred).

    • Why? Aryl sulfonyl fluorides hydrolyze slower than chlorides.

  • Fluoride Scavenging (The Critical Step): Add saturated

    
     solution to the basic mixture.
    
    • Reaction:

      
      
      
    • Visual Check: Look for a fine white precipitate (Calcium Fluoride). This locks the free fluoride ions into an insoluble solid.

  • Final Check: Check pH. Neutralize back to pH 7–9 using dilute HCl if necessary (do not acidify below pH 7 to avoid reforming HF).

  • Disposal: Dispose of the resulting slurry as "Halogenated Solvent Waste with Precipitated Metals."

Waste Handling Logic Flow

The following diagram illustrates the decision-making process for EBSF waste, ensuring no active warheads enter the wrong stream.

EBSF_Disposal Start Identify EBSF Waste Source IsPure Is it Pure Stock? Start->IsPure LabPack ACTION: Lab Pack (Do Not Quench) IsPure->LabPack Yes (>95%) ReactionMix Reaction Mixture / Residue IsPure->ReactionMix No (<95%) Tagging Tag: Halogenated Organic Waste (Note: Fluorides) LabPack->Tagging Solubility Dissolve in MeOH/MeCN ReactionMix->Solubility Hydrolysis Add 1M NaOH (pH > 10) Stir 2-12 Hours Solubility->Hydrolysis Ensure Homogeneity Scavenge Add CaCl2 Solution (Precipitate CaF2) Hydrolysis->Scavenge Quench Complete Scavenge->Tagging

Figure 1: Decision matrix for the safe disposal of sulfonyl fluoride waste. Note the critical distinction between pure stock handling and reaction mixture quenching.

Emergency Procedures

In case of Skin Contact:

  • Immediate Action: Rinse with copious amounts of water for 5 minutes.

  • Neutralization: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage into skin.

    • Why? The gel penetrates the skin to bind fluoride ions before they can decalcify bone or cause cardiac arrest.

  • Medical Attention: Seek emergency medical care. Inform responders of "Potential HF Precursor Exposure."

Spill Cleanup (Small Scale < 50mL):

  • Evacuate the immediate area.[1][8]

  • Don full PPE (Double gloves, respirator if outside hood).

  • Absorb with a chemically inert pad (polypropylene). Do not use standard clay kitty litter (reactivity risk).

  • Treat the contaminated pads as hazardous waste (Workflow A).

References

  • SuFEx Chemistry & Stability: Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Establishes the kinetic stability of the S-F bond, necessitating specific basic hydrolysis protocols.

  • Safety Data Sheet (General Aryl Sulfonyl Fluorides): Thermo Fisher Scientific. (2025).[1][6][7][9] Safety Data Sheet: 3-Amino-4-methoxyphenylsulphonyl fluoride (Representative Class). Provides baseline H314 (Corrosive) and P-statement data.

  • Fluoride Waste Management: Wang, L., et al. (2019). Management of Solid Waste Containing Fluoride. International Journal of Environmental Research and Public Health. Validates the use of Calcium salts for precipitation and immobilization of fluoride ions in waste streams.

  • Laboratory Safety Manual (Waste Disposal): Cornell University EHS. (2020). Waste Disposal Procedures: Chemical & Hazardous Waste. Operational standard for lab packing and segregation of halogenated organics.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
4-Ethoxybenzene-1-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
4-Ethoxybenzene-1-sulfonyl fluoride

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